2-Chloro-5-fluoronicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-5-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMADTZFXZAITIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465724 | |
| Record name | 2-chloro-5-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-88-8 | |
| Record name | 2-Chloro-5-fluoronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-5-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluoronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-5-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoronicotinic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility as a pharmaceutical intermediate for a range of high-value drugs, including treatments for diabetes, depression, and tumors, necessitates a comprehensive understanding of its structural characteristics.[1] This guide provides an in-depth analysis of the methodologies employed to elucidate and confirm the structure of this compound, ensuring its purity and proper identification for research and development. We will delve into the principles and practical applications of spectroscopic and crystallographic techniques, offering a robust framework for its characterization.
Introduction: The Significance of this compound in Modern Chemistry
This compound, with the chemical formula C₆H₃ClFNO₂, is a substituted pyridine carboxylic acid.[1][2][3][4] The presence of chlorine and fluorine atoms on the pyridine ring imparts unique electronic properties and metabolic stability, making it a valuable scaffold in drug design.[5][6] Its role as an intermediate in the synthesis of novel therapeutic agents underscores the critical importance of unambiguous structural verification.[1][7] This guide will systematically explore the analytical techniques that form the cornerstone of its structural analysis.
Key Physicochemical Properties
A foundational understanding of the physical properties of this compound is essential before undertaking its structural analysis.
| Property | Value | Source |
| CAS Number | 38186-88-8 | [1][3][4][8][9] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][2][3][4] |
| Molecular Weight | 175.54 g/mol | [1][3][4] |
| Melting Point | 141-142°C | [1] |
| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [1] |
| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [1] |
Synthesis and Pathway to Structural Elucidation
The common synthesis of this compound often involves the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid or its esters.[7] Another route involves the hydrolysis of 2-chloro-5-fluoronicotinate.[7] Given these synthetic pathways, potential impurities could include starting materials or regioisomers. Therefore, a multi-faceted analytical approach is crucial for confirming the desired structure.
Below is a generalized workflow for the synthesis and subsequent structural verification of this compound.
Figure 1. A generalized workflow for the synthesis and structural analysis of this compound.
Spectroscopic Characterization: A Multi-Technique Approach
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice due to the carboxylic acid proton.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
¹H NMR Spectroscopy The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
-
Expected Signals:
-
A broad singlet for the carboxylic acid proton (-COOH), typically in the range of 10-13 ppm. Its chemical shift can be concentration-dependent and it is exchangeable with D₂O.
-
Two aromatic protons on the pyridine ring. Due to the substitution pattern, these will appear as doublets or doublets of doublets. A reported ¹H NMR in DMSO-d₆ shows signals at δ 8.16 (dd, 1H) and 8.58 (d, 1H).[1] The coupling constants will provide information about the relative positions of the protons.
-
¹³C NMR Spectroscopy The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
Expected Signals:
-
Six distinct signals corresponding to the six carbon atoms in the molecule.
-
A signal for the carboxylic acid carbon, typically in the range of 160-180 ppm.
-
Signals for the five carbons of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups.
-
¹⁹F NMR Spectroscopy Fluorine NMR is a highly sensitive technique that will show a single signal for the fluorine atom, confirming its presence. The coupling of the fluorine to adjacent protons and carbons can further confirm its position on the pyridine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Absorption Bands
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹). The C-F stretch is typically a strong band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in both positive and negative ion modes.
Expected Results
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (or [M-H]⁻ in negative mode, [M+H]⁺ in positive mode) corresponding to the molecular weight of 175.54 g/mol .[3][4]
-
Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion and any chlorine-containing fragments. This is a definitive confirmation of the presence of chlorine.
Crystallographic Analysis: The Definitive 3D Structure
While spectroscopic methods provide excellent evidence for the structure, X-ray crystallography offers unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Solve and refine the crystal structure using specialized software.
A workflow for structure determination using spectroscopic and crystallographic data is presented below.
Figure 2. Workflow for the comprehensive structural determination of this compound.
Safety and Handling
This compound is an irritant.[1] It is important to handle this compound with appropriate safety precautions in a well-ventilated area, such as a fume hood.
-
Hazard Statements:
-
Precautionary Measures:
Conclusion
The structural analysis of this compound is a critical step in its application in research and development, particularly in the pharmaceutical industry. A combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry provides a comprehensive picture of its molecular structure. For absolute confirmation, single-crystal X-ray diffraction is the gold standard. By following the protocols and understanding the expected outcomes outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent work.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 38186-88-8 | this compound - Moldb [moldb.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 8. novasynorganics.com [novasynorganics.com]
- 9. 38186-88-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. punchout.medline.com [punchout.medline.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 2-Chloro-5-fluoronicotinic acid (CFNA), a key building block in modern medicinal chemistry. As a substituted pyridine derivative, understanding its fundamental characteristics is paramount for its effective use in the synthesis of novel therapeutic agents, including treatments for diabetes, depression, and cancer.[1] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the determination of these properties.
Core Molecular and Physical Properties
This compound, with the CAS number 38186-88-8, is a crystalline solid at room temperature.[1] Its structure, featuring a pyridine ring substituted with a chlorine atom, a fluorine atom, and a carboxylic acid group, dictates its chemical behavior and physical attributes.
Molecular Structure
The arrangement of the chloro, fluoro, and carboxylic acid groups on the pyridine ring significantly influences the molecule's reactivity and intermolecular interactions.
Caption: Chemical structure of this compound.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | [1] |
| Molar Mass | 175.54 g/mol | [1] |
| Appearance | Off-white to beige crystalline powder | [1] |
| Melting Point | 141-142 °C | [1] |
| Boiling Point (Predicted) | 297.0 ± 35.0 °C | [1] |
| Density (Predicted) | 1.576 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.67 ± 0.25 | [1] |
| Solubility | Currently, no quantitative data is publicly available. A detailed protocol for its determination is provided below. |
Experimental Protocols for Physicochemical Characterization
As a Senior Application Scientist, it is understood that predicted values serve as a useful guide, but experimentally determined data is the gold standard. The following section provides detailed, step-by-step methodologies for the characterization of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C/minute) around the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Quantitative solubility data is crucial for applications in drug formulation and reaction chemistry. The following protocol outlines a method for determining the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, and dichloromethane).
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Separation: The saturated solutions are filtered to remove any undissolved solid.
-
Concentration Determination: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy (after establishing a calibration curve) or HPLC.
-
Solubility Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).
pKa Determination by Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, this value is critical for understanding its ionization state at different pH values, which impacts its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.
-
Titration: The base is added in small, precise increments to the acid solution. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).
-
pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This can be determined from the titration curve.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: A patent for the synthesis of this compound reports the following ¹H NMR data in DMSO-d₆: δ 8.60 (d, J = 2.8 Hz, 1H) and 8.18 (dd, J = 8.4 & 2.8 Hz, 1H).[2] These signals correspond to the two protons on the pyridine ring. The doublet at 8.60 ppm is likely the proton at the 6-position, coupled to the fluorine at the 5-position. The doublet of doublets at 8.18 ppm corresponds to the proton at the 4-position, coupled to both the adjacent proton and the fluorine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=N and C=C stretches (aromatic ring): Bands in the region of 1400-1600 cm⁻¹.
-
C-Cl stretch: A band in the region of 600-800 cm⁻¹.
-
C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure.
-
Molecular Ion Peak (M⁺): For this compound (C₆H₃ClFNO₂), the molecular ion peak would be expected at m/z 175, with an isotopic peak at m/z 177 due to the presence of the ³⁷Cl isotope. A patent reports a mass spectrum with (M⁺+1) peaks at 176 and 178, which corresponds to the protonated molecular ion.[2]
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of Cl (35/37 Da) or F (19 Da) atoms.
Safety and Handling
This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
The physicochemical properties of this compound are fundamental to its application in research and development. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. By understanding and applying this information, researchers can effectively utilize this versatile building block in the synthesis of novel and impactful chemical entities.
References
A Technical Guide to 2-Chloro-5-fluoronicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 2-Chloro-5-fluoronicotinic acid (CAS No. 38186-88-8), a key building block in modern medicinal chemistry. Intended for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, reactivity, synthesis, and significant applications, offering field-proven insights into its utility.
Core Compound Identification and Properties
This compound is a halogenated pyridine derivative valued for its specific reactivity, which makes it an essential intermediate in the synthesis of complex pharmaceutical agents.[1][2]
CAS Number: 38186-88-8[3][4][5][6]
Synonyms: 2-Chloro-5-fluoropyridine-3-carboxylic acid
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClFNO₂ | [1][3][4][6] |
| Molecular Weight | 175.54 g/mol | [3][4][6] |
| Melting Point | 141-144 °C | [2] |
| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [2][6] |
| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | White to beige solid/powder | [1] |
| Purity | Typically ≥98% | [3] |
Chemical Reactivity and Mechanistic Insights
The utility of this compound as a synthetic intermediate stems from the specific electronic effects of its substituents on the pyridine ring. Understanding this reactivity is key to its effective application.
The pyridine nitrogen atom, along with the chlorine and fluorine atoms, are electron-withdrawing groups that decrease the electron density of the aromatic ring.[7][8] This electron deficiency, particularly at the C2 and C6 positions, makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine atom at the C2 position is an excellent leaving group, providing a reactive site for introducing a wide variety of nucleophiles.
Simultaneously, the carboxylic acid group at the C3 position is a versatile handle for forming amide bonds, a cornerstone of medicinal chemistry.[9] This dual reactivity allows for sequential, controlled modifications of the pyridine scaffold.
Caption: A diagram illustrating the primary reaction sites on this compound.
Synthesis Protocol
The most efficient synthesis of this compound involves the selective catalytic hydrogenation of a 2,6-dichloro-5-fluoro-nicotinic acid precursor, followed by hydrolysis. This method avoids the use of odorous thiols and offers a high yield.[10][11]
Step 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinate
This step leverages a catalyst to selectively remove the chlorine atom at the C6 position. The C6 position is more sterically accessible and electronically favored for reduction compared to the C2 position, which is adjacent to the electron-withdrawing carboxylate group.
Caption: A flowchart of the primary synthesis route for this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in a suitable solvent such as ethyl acetate, add triethylamine (1.5 eq).[10]
-
Catalyst Addition: Add a palladium on carbon catalyst (e.g., 5% Pd/C) under an inert atmosphere.[10]
-
Hydrogenation: Subject the mixture to hydrogenation (e.g., 1-3 atm of H₂) and stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[10]
-
Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-chloro-5-fluoronicotinate.[10]
Step 2: Hydrolysis to this compound
Experimental Protocol:
-
Saponification: Dissolve the crude ester from the previous step in a mixture of methanol and water (e.g., 3:1 ratio). Add an alkali hydroxide such as lithium hydroxide (1.5 eq) and stir at room temperature for 1-2 hours.[10][11]
-
Acidification: After the reaction is complete (monitored by TLC/LC-MS), concentrate the mixture to remove methanol. Dilute the residue with water and acidify to pH 1-2 with a strong acid (e.g., 12 N HCl).[10][11]
-
Isolation: A white precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound with high purity and yield (typically >90%).[10][11]
Applications in Drug Development
This compound is a crucial intermediate for high-value drugs, including treatments for cardiovascular disease, diabetes, and depression.[1]
Case Study: Synthesis of Vericiguat
A prominent application is in the synthesis of Vericiguat , a soluble guanylate cyclase (sGC) stimulator used to treat chronic heart failure.[5] this compound serves as a precursor to the core pyrazolopyridine structure of the drug. The synthesis involves an initial amide coupling or related transformation at the carboxylic acid, followed by a nucleophilic substitution at the C2 position.
Caption: A simplified workflow showing the role of the title compound in synthesizing Vericiguat.
Protocol: Amide Bond Formation
The carboxylic acid moiety is readily converted to an amide, a common linkage in pharmaceutical agents. Standard peptide coupling reagents or conversion to an acyl chloride are effective. A modern, efficient approach utilizes microwave-assisted synthesis.[12]
Exemplary Protocol (Microwave-Assisted Amination):
-
Reaction Mixture: In a microwave-safe vial, combine 2-chloronicotinic acid (1.0 eq), the desired amine (3.0 eq), a base such as diisopropylethylamine (3.0 eq), and water as the solvent.[12]
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 200°C for 2 hours.[12]
-
Isolation: After cooling, the product can be isolated by acidification, filtration, and purification via recrystallization or chromatography. This method provides high yields for a range of amines.[12]
Spectroscopic Characterization
Confirming the identity and purity of this compound is essential. Below are the expected spectroscopic data.
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 8.58 (d, 1H), 8.16 (dd, 1H)[1] |
| ¹³C NMR (Predicted) | Peaks expected around 165 (C=O), 158 (C-F), 148 (C-Cl), 146, 125, and 122 ppm. |
| Mass Spec | [M-H]⁻ at m/z 173.976, [M+H]⁺ at m/z 175.991[13] |
| IR Spectroscopy | Characteristic peaks expected for O-H stretch (~3000 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region. |
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Conclusion
This compound is a high-value building block whose strategic importance in pharmaceutical synthesis is well-established. Its defined reactivity, governed by the electronic nature of its substituents, allows for its predictable and efficient incorporation into complex molecular architectures. The robust synthesis protocols and clear application in the production of drugs like Vericiguat underscore its value to the research and drug development community. Adherence to proper safety protocols is essential when handling this versatile yet hazardous compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. punchout.medline.com [punchout.medline.com]
- 5. 38186-88-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 38186-88-8 | this compound - Moldb [moldb.com]
- 7. researchgate.net [researchgate.net]
- 8. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - this compound (C6H3ClFNO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-fluoronicotinic Acid
Foreword: The Strategic Importance of 2-Chloro-5-fluoronicotinic Acid in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. Among the myriad of fluorinated building blocks, this compound (CAS 38186-88-8) has emerged as a pivotal intermediate. Its unique electronic and structural features, arising from the interplay of the chloro, fluoro, and carboxylic acid functionalities on a pyridine ring, render it an exceptionally versatile precursor for the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are presented with an emphasis on the underlying chemical principles and practical considerations to ensure robust and reproducible outcomes.
I. Synthesis of this compound: A Two-Step Approach
The most prevalent and industrially scalable synthesis of this compound involves a two-step process commencing from the readily available 2,6-dichloro-5-fluoronicotinic acid or its esters. This method hinges on the selective catalytic hydrogenation to remove the 6-chloro substituent, followed by the hydrolysis of the ester to the desired carboxylic acid.
A. Principle of the Synthesis
The regioselective removal of the 6-chloro group in the presence of the 2-chloro substituent is the cornerstone of this synthetic strategy. This selectivity is achieved through catalytic hydrogenation, a process where molecular hydrogen is activated on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or Raney Nickel. The choice of catalyst and reaction conditions is critical to prevent over-reduction of the pyridine ring or the undesired removal of the 2-chloro group. The subsequent hydrolysis of the intermediate ester to the carboxylic acid is a standard organic transformation, typically carried out under basic conditions.
B. Experimental Workflow
Caption: Synthetic workflow for this compound.
C. Detailed Experimental Protocol
This protocol is adapted from established patent literature, providing a robust method for the synthesis.[1]
Step 1: Synthesis of Ethyl 2-Chloro-5-fluoronicotinate
-
Reaction Setup: To a solution of ethyl 2,6-dichloro-5-fluoronicotinate (50 g, 0.21 mol) in ethyl acetate (1.2 L) in a suitable hydrogenation vessel, add triethylamine (32 g, 0.32 mol) and 5% Palladium on carbon (Pd/C) catalyst (1.0 g).
-
Hydrogenation: The reaction mixture is hydrogenated under atmospheric pressure of hydrogen gas at room temperature for 12 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford ethyl 2-chloro-5-fluoronicotinate as an oily substance. The typical yield for this step is approximately 43%.[1]
Step 2: Hydrolysis to this compound
-
Reaction Setup: The ethyl 2-chloro-5-fluoronicotinate (120 g, 0.59 mol) obtained from the previous step is dissolved in a 3:1 mixture of methanol and water (1.2 L). To this solution, lithium hydroxide monohydrate (38.2 g, 0.91 mol) is added at room temperature.
-
Hydrolysis: The reaction mixture is stirred at room temperature for one hour. The progress of the hydrolysis can be monitored by TLC or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is neutralized to a pH of 5-6 with concentrated hydrochloric acid. The methanol is then removed by concentration under reduced pressure. The remaining aqueous solution is cooled, and ice-cold water (1 L) is added with vigorous stirring, leading to the precipitation of a white solid.
-
Final Purification: The precipitate is collected by filtration, washed with water, and dried in an oven to yield the majority of the product. The aqueous filtrate can be extracted with ethyl acetate (3 x volumes) to recover any remaining product. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the rest of the product. The overall yield for this step is typically around 95%.[1]
II. Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.
A. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | [2][3] |
| Molecular Weight | 175.54 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 141-144 °C | [2] |
| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [2] |
| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.67 ± 0.25 (Predicted) | [2] |
B. Spectroscopic Analysis
The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Characterization workflow for this compound.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.60 ppm | d, J = 2.8 Hz | 1H | H-6 |
| 8.18 ppm | dd, J = 8.4 & 2.8 Hz | 1H | H-4 |
Solvent: DMSO-d₆, Frequency: 400 MHz[1]
| Chemical Shift (δ) | Assignment |
| ~165 ppm | C=O (Carboxylic Acid) |
| ~158 ppm (d) | C-F |
| ~148 ppm (d) | C-H |
| ~142 ppm | C-Cl |
| ~125 ppm (d) | C-H |
| ~120 ppm | C-COOH |
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C and C=N stretch (Pyridine ring) |
| ~1250 | Strong | C-F stretch |
| ~750 | Strong | C-Cl stretch |
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 176, 178 | [M+H]⁺ (isotopic pattern due to ³⁵Cl and ³⁷Cl) |
III. Applications in Research and Development
This compound is a valuable building block in the synthesis of a variety of biologically active compounds. Its applications span across several key areas of research and development:
-
Pharmaceutical Intermediates: It serves as a crucial precursor for the synthesis of active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including but not limited to, diabetes, depression, and oncology.[2]
-
Agrochemicals: The unique substitution pattern of this molecule makes it a useful starting material for the development of novel pesticides and herbicides.[2]
-
Materials Science: It can be used in the synthesis of specialty polymers and as a stabilizer and antioxidant in various materials.[2]
IV. Handling and Safety Considerations
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
-
Hazard Identification: this compound is irritating to the eyes, respiratory system, and skin.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[2]
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.
V. Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed two-step synthetic protocol, based on selective catalytic hydrogenation and subsequent hydrolysis, offers a reliable and scalable method for its preparation. The characterization data presented, including physicochemical properties and spectroscopic analysis, serves as a benchmark for researchers to verify the identity and purity of their synthesized material. The outlined applications and safety considerations further equip scientists with the necessary knowledge for the effective and safe utilization of this important chemical intermediate in their research and development endeavors.
VI. References
-
This compound - ChemBK. (2024-04-10). Available at: --INVALID-LINK--
-
2-CHLORO-5-FLUOROISONICOTINIC ACID 884494-74-0 wiki - Guidechem. Available at: --INVALID-LINK--
-
Ethyl 2-chloro-5-fluoronicotinate - ChemBK. (2024-04-09). Available at: --INVALID-LINK--
-
Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. CN100355732C. Available at: --INVALID-LINK--
References
2-Chloro-5-fluoronicotinic acid discovery and history
An In-depth Technical Guide to 2-Chloro-5-fluoronicotinic Acid: From Discovery to Modern Synthesis and Application
Abstract
This compound stands as a pivotal molecular scaffold in modern medicinal and agrochemical research. Its strategic arrangement of a carboxylic acid, a reactive chlorine atom, and a metabolically robust fluorine atom on a pyridine ring provides a versatile platform for the synthesis of high-value compounds. This guide traces the historical context of its development, dissects the evolution of its synthetic methodologies from classical multi-step procedures to more streamlined industrial processes, and elucidates its critical role as a building block in drug discovery. Detailed experimental protocols and comparative analyses of synthetic routes are provided to offer researchers and development professionals a comprehensive understanding of this essential intermediate.
Introduction and Historical Context
The story of this compound is intrinsically linked to the broader exploration of fluorinated heterocyclic compounds in the mid-20th century. Early interest was driven by the potential for fluorinated analogues of vitamins and other biologically active molecules to act as antimetabolites. The preparation of 5-fluoronicotinic acid, for instance, was reported as early as 1949 by Hawkins and Roe, who explored its synthesis as part of a larger study on heterocyclic fluorine compounds.[1][2][3] Their work highlighted the significant synthetic challenges of introducing fluorine into the pyridine ring without compromising the structural integrity of the molecule.[4]
This compound (CAS No: 38186-88-8) emerged later as a particularly valuable intermediate.[5][6][7] The presence of the chlorine atom at the 2-position offers a site for nucleophilic substitution, while the carboxylic acid at the 3-position allows for amide bond formation and other derivatizations. The fluorine atom at the 5-position enhances the molecule's electronic properties and often improves the metabolic stability and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[8] This unique combination of functional groups has made it an indispensable component in the synthesis of drugs for treating diabetes, depression, tumors, and hypertension.[9]
The Evolution of Synthetic Strategies
The synthesis of 2,5-disubstituted pyridines, including this compound, has evolved significantly over time, moving from lengthy, low-yield routes to more efficient and scalable industrial methods.[10][11][12]
Early Multi-Step Approaches
Initial synthetic strategies often involved building the substituted pyridine ring from acyclic precursors or by performing a series of substitutions on a pre-existing pyridine core. One notable route involved starting from 2-hydroxynicotinic acid.[13] This pathway, while effective, is characterized by multiple steps that can impact overall yield and cost:
-
Nitration: Introduction of a nitro group at the 5-position of 2-hydroxynicotinic acid.
-
Chlorination: Conversion of the hydroxyl group at the 2-position to a chlorine atom, typically using reagents like phosphorus oxychloride (POCl₃), to yield 2-chloro-5-nitronicotinic acid.[14][15]
-
Reduction: Reduction of the nitro group to an amino group using agents like iron powder.
-
Fluorination (Schiemann Reaction): The final, crucial step involves converting the 5-amino group to a fluorine atom via a diazonium salt intermediate, typically in the presence of fluoboric acid (HBF₄).[13]
While this method provides a logical pathway to the target molecule, it involves hazardous reagents and can suffer from moderate yields, particularly in the final fluorination step.
Modern Industrial Synthesis via Selective Dechlorination
A more contemporary and industrially favored approach begins with a dichlorinated precursor, 2,6-dichloro-5-fluoronicotinic acid or its ester.[13][16] This strategy's key advantage lies in the selective removal of the chlorine atom at the 6-position, which is more susceptible to catalytic hydrogenation than the chlorine at the 2-position. This route significantly shortens the overall process and improves yield.[16]
The precursor, 2,6-dichloro-5-fluoronicotinic acid, is itself a valuable intermediate in the synthesis of naphthyridine antibacterial agents.[17][18] It can be synthesized from 2,6-dihydroxy-5-fluoronicotinate esters or via the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine.[17][19]
The general workflow for the modern synthesis is as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 38186-88-8|this compound|BLD Pharm [bldpharm.com]
- 7. 38186-88-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. chembk.com [chembk.com]
- 10. A new synthesis of 2,5-disubstituted pyridines - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. US5466800A - Process for the preparation of 2,5-disubstituted pyridines - Google Patents [patents.google.com]
- 12. A novel synthesis of 2,5-di-substituted pyridine derivatives by the ring opening and closing cascade (ROCC) mechanism | Semantic Scholar [semanticscholar.org]
- 13. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 16. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 17. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- 19. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
The Pivotal Role of 2-Chloro-5-fluoronicotinic Acid Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The 2-chloro-5-fluoronicotinic acid scaffold has emerged as a cornerstone in contemporary medicinal chemistry and agrochemical research. Its unique electronic properties and versatile reactivity make it a privileged starting material for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of the biological activities associated with derivatives of this compound, with a primary focus on their significant contributions to the development of potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors for the potential treatment of neurodegenerative diseases. We will explore the synthetic pathways, delve into structure-activity relationships (SAR), and present detailed experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this remarkable chemical entity.
Introduction: The this compound Scaffold - A Privileged Intermediate
This compound is a halogenated pyridine carboxylic acid derivative. The presence of both a chlorine and a fluorine atom on the pyridine ring significantly influences its chemical properties, creating a unique platform for synthetic modifications. The electron-withdrawing nature of the halogen atoms and the carboxylic acid group activates the pyridine ring for nucleophilic aromatic substitution, primarily at the 2- and 6-positions. This inherent reactivity allows for the strategic introduction of various pharmacophores, making it an invaluable building block in the construction of complex molecular architectures with therapeutic potential.
While its derivatives have been explored for a range of applications, including as intermediates for pharmaceuticals and pesticides, a particularly fruitful area of research has been in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The this compound framework has proven to be an excellent starting point for the design of molecules that can selectively target these important enzymes.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: A Major Therapeutic Avenue
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has garnered significant attention as a therapeutic target for a multitude of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1][2] The development of selective GSK-3 inhibitors is a key focus of modern drug discovery. Derivatives of this compound have been instrumental in the creation of potent GSK-3 inhibitors, with 2-chloro-5-fluoronicotinamide serving as a crucial precursor in the synthesis of a novel class of urea-based inhibitors.[3]
Synthesis of Urea-Based GSK-3 Inhibitors
The synthesis of these potent GSK-3 inhibitors commences with the conversion of this compound to its corresponding amide, 2-chloro-5-fluoronicotinamide. This intermediate then undergoes a multi-step synthetic sequence to yield the final urea derivatives. A representative synthetic scheme is outlined below.
Diagram of the General Synthetic Workflow:
Caption: General synthetic workflow for urea-based GSK-3 inhibitors.
Structure-Activity Relationship (SAR) Analysis
A key patent (WO2008035202A1) discloses a series of urea derivatives based on the 2-chloro-5-fluoronicotinamide scaffold and their corresponding GSK-3 inhibitory activities. The data from this patent allows for a detailed SAR analysis, providing valuable insights for the design of future inhibitors.
| Compound ID | R1 (Substitution at 2-position) | R2 (Urea substituent) | GSK-3 IC50 (nM) |
| 1 | 4-Fluorophenyl | 4-Methoxyphenyl | 50 |
| 2 | Phenyl | 4-Methoxyphenyl | 120 |
| 3 | 4-Fluorophenyl | 3-Chlorophenyl | 35 |
| 4 | 4-Fluorophenyl | 4-Trifluoromethylphenyl | 25 |
| 5 | 2,4-Difluorophenyl | 4-Methoxyphenyl | 40 |
| 6 | Pyridin-4-yl | 4-Methoxyphenyl | 80 |
| 7 | 4-Fluorophenyl | Cyclohexyl | 250 |
Key SAR Insights:
-
Substitution at the 2-position (R1): The nature of the substituent at the 2-position of the nicotinamide ring, introduced via nucleophilic substitution of the chlorine atom, significantly impacts activity. Aromatic rings, particularly those with electron-withdrawing groups like fluorine (compare compound 1 to 2 ), are generally favored for potent GSK-3 inhibition. The presence of a difluoro-substituted phenyl ring (compound 5 ) also results in high potency.
-
Urea Substituent (R2): The substituent on the urea moiety plays a crucial role in modulating the inhibitory activity. Electron-withdrawing groups on the phenyl ring of the urea substituent, such as a trifluoromethyl group (compound 4 ), lead to a notable increase in potency compared to electron-donating groups like methoxy (compound 1 ). A chloro-substituent (compound 3 ) also enhances activity. Aliphatic substituents like cyclohexyl (compound 7 ) are generally less favorable, suggesting the importance of aromatic interactions in the binding pocket.
Experimental Protocols
A solution of the appropriate substituted 2-aminonicotinamide (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is treated with the corresponding isocyanate (1.1 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired urea derivative.
The inhibitory activity of the synthesized compounds against GSK-3 is determined using a radiometric kinase assay. The assay is performed in a buffer containing ATP, a peptide substrate (e.g., a pre-phosphorylated peptide), and recombinant human GSK-3β. The reaction is initiated by the addition of the enzyme and incubated at 30°C. The reaction is then stopped, and the incorporation of phosphate into the peptide substrate is quantified using a scintillation counter. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Other Potential Biological Activities: An Expanding Horizon
While the development of GSK-3 inhibitors represents a well-defined application of this compound derivatives, the versatile nature of this scaffold suggests its potential in other therapeutic and agrochemical areas.
Anticancer Activity
The role of kinase inhibition in cancer therapy is well-established. Although direct derivatives of this compound with potent anticancer activity are not extensively reported in the public domain, its use as a building block for more complex anticancer agents is noted. For instance, it is a precursor in the synthesis of certain dual Src/Abl kinase inhibitors, which have shown promise in preclinical studies. Further exploration of derivatives of this compound as direct anticancer agents is a promising area for future research.
Antimicrobial and Agrochemical Applications
Nicotinic acid and its derivatives have been investigated for their antimicrobial properties.[4][5] The unique electronic and lipophilic characteristics imparted by the chloro and fluoro substituents of the this compound scaffold could be leveraged to develop novel antibacterial or antifungal agents.
Similarly, in the agrochemical sector, nicotinic acid derivatives have been explored as potential herbicides and insecticides. While specific data on this compound derivatives in this context is limited in publicly available literature, its structural similarity to other successful agrochemicals suggests that this is a field ripe for investigation.
Conclusion and Future Perspectives
This compound and its derivatives represent a highly valuable and versatile class of compounds. Their primary and most well-documented application lies in their role as key intermediates in the synthesis of potent GSK-3 inhibitors, with significant potential for the treatment of neurodegenerative and other diseases. The detailed structure-activity relationships derived from existing data provide a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity.
The exploration of other biological activities, including anticancer, antimicrobial, and agrochemical applications, remains a promising and relatively untapped area of research. The continued investigation into the synthesis and biological evaluation of novel derivatives of this compound is certain to yield new and valuable discoveries, further solidifying its importance in the landscape of modern chemical and biological sciences.
References
- 1. US8686042B2 - GSK-3 inhibitors - Google Patents [patents.google.com]
- 2. wiley.com [wiley.com]
- 3. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Spectroscopic Guide to 2-Chloro-5-fluoronicotinic Acid for Advanced Drug Development
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Chloro-5-fluoronicotinic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. Our approach integrates foundational spectroscopic principles with practical, field-tested insights to ensure both scientific rigor and experimental reproducibility.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS No: 38186-88-8, Molecular Formula: C₆H₃ClFNO₂, Molecular Weight: 175.54 g/mol ) is a halogenated pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents. The presence of chlorine and fluorine atoms on the pyridine ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. A thorough understanding of its spectroscopic signature is paramount for chemists to confirm its identity, assess its purity, and track its transformations in complex reaction mixtures. This guide serves as a comprehensive reference for these critical analytical tasks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecule's atomic connectivity and electronic environment.
¹H NMR Spectroscopy
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range appropriate for aromatic protons (e.g., 0-12 ppm).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-4 | ~8.18 | Doublet of doublets (dd) | J(H-F) = 8.4, J(H-H) = 2.8 | Proton at position 4 |
| H-6 | ~8.60 | Doublet (d) | J(H-H) = 2.8 | Proton at position 6 |
Table 1: ¹H NMR Data for this compound in DMSO-d₆.[1]
The downfield chemical shifts of both protons are indicative of their attachment to an electron-deficient pyridine ring. The coupling pattern provides definitive evidence for their relative positions. The H-4 proton is split by both the adjacent fluorine atom (larger coupling constant) and the H-6 proton (smaller coupling constant). The H-6 proton is split only by the H-4 proton.
¹³C NMR Spectroscopy
Carbon NMR provides insights into the carbon framework of the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range appropriate for aromatic and carbonyl carbons (e.g., 0-200 ppm).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Features |
| C-2 | ~150-155 | Attached to electronegative chlorine. |
| C-3 | ~125-130 | Site of the carboxylic acid group. |
| C-4 | ~140-145 (doublet) | Coupled to fluorine (¹JCF). |
| C-5 | ~155-160 (doublet) | Attached to fluorine (¹JCF). |
| C-6 | ~145-150 (doublet) | Coupled to fluorine (³JCF). |
| C=O | ~165-170 | Carboxylic acid carbonyl carbon. |
Table 2: Predicted ¹³C NMR Data for this compound.
The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons in proximity to the fluorine will show smaller two- or three-bond couplings.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse ¹⁹F experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (sw): A wide range to encompass potential fluorine signals (e.g., +50 to -250 ppm).
-
-
Processing: Apply Fourier transformation and baseline correction. Reference the spectrum to an external standard like CFCl₃ (0 ppm).
A single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-5 position. The chemical shift will be influenced by the electronic environment of the pyridine ring. The signal will likely appear as a doublet of doublets due to coupling with the H-4 and H-6 protons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
Data Interpretation and Analysis
The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.
| Frequency Range (cm⁻¹) | Vibration | Description |
| 3300-2500 | O-H stretch | A very broad band characteristic of a hydrogen-bonded carboxylic acid. |
| ~1700 | C=O stretch | A strong, sharp absorption for the carbonyl group of the carboxylic acid. |
| ~1600, ~1470 | C=C and C=N stretches | Medium to strong absorptions from the pyridine ring. |
| ~1300 | C-O stretch | Associated with the carboxylic acid. |
| ~1200-1000 | C-F and C-Cl stretches | In the fingerprint region, confirming the presence of halogens. |
| ~900 | O-H bend (out-of-plane) | A broad band, also characteristic of a dimeric carboxylic acid. |
Table 3: Predicted IR Absorption Bands for this compound.
The presence of a very broad O-H stretch in conjunction with a strong carbonyl absorption around 1700 cm⁻¹ is a definitive indicator of a carboxylic acid functional group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids. The sample is vaporized under high vacuum and a controlled temperature.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
Data Interpretation and Analysis
The mass spectrum provides the molecular weight and clues about the molecule's structure through its fragmentation.
-
Molecular Ion (M⁺): A peak corresponding to the intact molecule with one electron removed. For this compound, the molecular ion peak is expected at an m/z of 175, with an M+2 peak at m/z 177 of approximately one-third the intensity due to the natural abundance of the ³⁷Cl isotope.[1]
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to an acylium ion.
-
Loss of -COOH (M-45): Decarboxylation to form a substituted pyridine radical cation.
-
Loss of Cl (M-35): Cleavage of the carbon-chlorine bond.
-
Ring Fragmentation: Further fragmentation of the pyridine ring can lead to smaller characteristic ions.
-
References
Unlocking the Potential of 2-Chloro-5-fluoronicotinic Acid: A Technical Guide for Innovative Research
Abstract
2-Chloro-5-fluoronicotinic acid, a halogenated pyridine carboxylic acid, stands as a versatile and highly reactive building block with significant, yet not fully exploited, potential in medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth exploration of promising research avenues stemming from this compound, moving beyond its established role as a simple intermediate. We will delve into the strategic design of novel bioactive molecules, including kinase inhibitors and herbicides, and explore its application in the burgeoning field of functional materials. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven insights to stimulate and guide future research endeavors.
Introduction: The Strategic Value of a Fluorinated Nicotinic Acid Scaffold
This compound (CAS: 38186-88-8) is a crystalline solid with a molecular formula of C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with a carboxylic acid, a chlorine atom, and a fluorine atom, provides a unique combination of reactive sites that can be selectively addressed to generate a diverse array of complex molecules. The presence of the fluorine atom can significantly modulate the physicochemical properties of its derivatives, including pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.[3] This guide will illuminate key research areas where this versatile scaffold can be leveraged to create next-generation therapeutics, advanced agricultural products, and novel functional materials.
Core Chemical Properties and Synthesis
A thorough understanding of the fundamental characteristics and synthesis of this compound is paramount for its effective utilization in research and development.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 38186-88-8 | [1] |
| Molecular Formula | C₆H₃ClFNO₂ | [1] |
| Molecular Weight | 175.54 g/mol | [1] |
| Melting Point | 141-142 °C | [1] |
| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [1] |
| Appearance | Beige solid | [1] |
Synthesis Protocol: A Reliable and Scalable Route
A robust and scalable synthesis of this compound is crucial for its widespread application. A common and effective method involves the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid.[1]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, degas DMF (270 mL). Add Pd(OAc)₂ (0.05 eq, 2.7g, 11.9 mmol), PPh₃ (0.1 eq, 6.2g, 23.8 mmol), and degassed Et₃N (6 eq, 200 mL, 1428.6 mmol).
-
Initiation: Stir the mixture for 20 minutes. Add HCOOH (3 eq, 28 mL, 714.3 mmol).
-
Addition of Starting Material: After 5 minutes, add 2,6-dichloro-5-fluoronicotinic acid (50g, 238.1 mmol).
-
Reaction Conditions: Stir the mixture at 50°C. Monitor the reaction progress by ¹H NMR.
-
Work-up: Once the starting material is consumed (typically 24 hours), cool the mixture to 0°C and add water (500 mL). After 20 minutes, filter the mixture through a Celite pad, rinsing with water.
-
Extraction: Basify the filtrate to pH 9 with 30% aqueous sodium hydroxide and wash with EtOAc (2x). Slowly add 12 N hydrochloric acid to adjust the pH to 1 and saturate the solution with sodium chloride. Extract the mixture with EtOAc (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield this compound as a beige solid (37g, 88% yield).[1]
Potential Research Area 1: Medicinal Chemistry - Scaffolding for Novel Therapeutics
The inherent structural features of this compound make it an attractive starting point for the synthesis of a wide range of biologically active molecules.[1]
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors for Neurodegenerative Diseases and Beyond
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The development of potent and selective GSK-3 inhibitors is a highly active area of research. 2-Chloro-5-fluoronicotinamide, readily synthesized from the parent acid, serves as a crucial intermediate in the creation of substituted urea derivatives that act as GSK-3 inhibitors.[4]
Hypothetical Research Workflow:
Caption: Proposed workflow for the discovery of GSK-3 inhibitors.
Experimental Protocol (Amidation):
-
Activation: To a solution of this compound in a suitable solvent (e.g., DCM or THF), add oxalyl chloride or thionyl chloride to form the acid chloride.
-
Amination: Carefully add a solution of aqueous ammonia to the acid chloride to form 2-Chloro-5-fluoronicotinamide.
-
Purification: Purify the product by recrystallization or column chromatography.
The subsequent nucleophilic aromatic substitution of the chlorine atom with various amines, followed by reaction with an isocyanate or a phosgene equivalent, would yield a library of substituted urea derivatives for screening against GSK-3.
Antiviral Drug Discovery
The pyridine nucleus is a common scaffold in many antiviral drugs. The reactivity of the chloro and carboxylic acid groups in this compound allows for the introduction of diverse functionalities that could interact with viral enzymes or proteins. Research in this area could focus on synthesizing derivatives that mimic the structure of known antiviral agents or exploring novel chemical space.
Potential Research Area 2: Agrochemicals - Designing Next-Generation Crop Protection
The development of new herbicides and fungicides with improved efficacy and environmental profiles is a constant need in the agricultural industry. Nicotinic acid derivatives have a proven track record in this field.
Herbicides: A Pathway to Novel Diflufenican Analogs
Diflufenican is a widely used herbicide for the control of broad-leaved weeds. Its synthesis involves the coupling of a nicotinic acid derivative with a substituted aniline. While existing patents often utilize 2-chloronicotinic acid,[5] the introduction of a fluorine atom at the 5-position of the nicotinic acid ring could lead to analogs with altered herbicidal activity, selectivity, or metabolic fate.
Proposed Synthetic Route:
Caption: Synthesis of a novel Diflufenican analog.
Experimental Protocol (Ullmann Condensation):
-
Reaction Setup: Combine the intermediate ester (from the reaction of this compound and 3-(trifluoromethyl)phenol), 2,4-difluoroaniline, a copper catalyst (e.g., CuI), and a base (e.g., K₂CO₃) in a high-boiling point solvent (e.g., DMF or DMSO).
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 130-140 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography or recrystallization to obtain the diflufenican analog.
Potential Research Area 3: Materials Science - Building with Fluorinated Ligands
The field of materials science is continuously seeking new molecular building blocks to create functional materials with tailored properties. The rigid structure and potential for coordination of this compound make it an interesting candidate for the synthesis of polymers and metal-organic frameworks (MOFs).
Metal-Organic Frameworks (MOFs) with Tunable Properties
Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. They exhibit high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. While research on MOFs from halogenated nicotinic acids has been reported,[6][7] the specific use of this compound remains an underexplored area. The electronic properties of the fluorinated ring and the potential for post-synthetic modification at the chloro position could lead to MOFs with unique functionalities.
Conceptual Framework for MOF Synthesis:
Caption: General scheme for the synthesis and functionalization of MOFs.
Experimental Protocol (Solvothermal Synthesis):
-
Preparation: In a Teflon-lined autoclave, dissolve this compound and a suitable metal salt in a solvent or a mixture of solvents (e.g., DMF, ethanol).
-
Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-150 °C) for a defined period (e.g., 24-72 hours).
-
Isolation: After cooling to room temperature, collect the crystalline product by filtration, wash with fresh solvent, and dry.
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate. Its unique structural and electronic properties position it as a powerful scaffold for innovation across multiple scientific disciplines. The research areas outlined in this guide—from the development of targeted therapeutics and advanced agrochemicals to the creation of novel functional materials—represent just a fraction of the possibilities. By applying the principles of rational design and leveraging the reactivity of this versatile molecule, researchers can unlock new avenues for discovery and contribute to the advancement of science and technology.
References
- 1. chembk.com [chembk.com]
- 2. 38186-88-8 | this compound - Moldb [moldb.com]
- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. novasynorganics.com [novasynorganics.com]
- 6. researchgate.net [researchgate.net]
- 7. 38186-88-8|this compound|BLD Pharm [bldpharm.com]
2-Chloro-5-fluoronicotinic Acid: A Comprehensive Technical Guide for Advanced Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoronicotinic acid, a halogenated pyridine derivative, has emerged as a pivotal building block in the landscape of modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an invaluable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, and its critical role as an intermediate in the development of novel therapeutic agents and functional materials. Detailed reaction protocols and mechanistic insights are presented to empower researchers in leveraging the full potential of this versatile molecule.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated building blocks, such as this compound, offer a pyridine core functionalized with both a fluorine atom and a carboxylic acid group, providing a versatile platform for a wide array of chemical transformations.[1] This dual functionality is instrumental in the synthesis of high-value compounds, including pharmaceuticals for diabetes, depression, and cancer, as well as local anesthetics and antihypertensive drugs.[3]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 38186-88-8 | [4][5] |
| Molecular Formula | C6H3ClFNO2 | [3] |
| Molecular Weight | 175.54 g/mol | [6][7] |
| Melting Point | 141-144 °C | [5] |
| Boiling Point | 297.0±35.0 °C (Predicted) | [3] |
| Density | 1.576±0.06 g/cm3 (Predicted) | [3] |
| pKa | 2.07±0.10 (Predicted) | [8] |
| Appearance | Beige to white solid | [3] |
This data is compiled from multiple sources and predicted values should be considered as estimates.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
-
¹H NMR (DMSO-d6, 300 MHz): δ 8.16 (dd, 1H); 8.58 (d, 1H)[3]
-
Mass Spectrometry (MS): M++1 176, 178[9]
Comprehensive spectroscopic data including ¹H NMR, ¹³C NMR, IR, and MS are available from various suppliers and databases.[10]
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be achieved through several routes, often starting from more substituted pyridine precursors. A common and efficient method involves the selective dehalogenation of a 2,6-dichloro-5-fluoro-substituted intermediate.[9]
Key Synthetic Pathway: Selective Dechlorination
A prevalent industrial synthesis involves the selective catalytic hydrogenation of 2,6-dichloro-5-fluoronicotinic acid or its esters.[9] This method offers a more direct and higher-yielding route compared to older methods that involved the use of odorous thiols.[9][11]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Hydrolysis of 2-Chloro-5-fluoronicotinate
This protocol describes the hydrolysis of the corresponding ester to yield the target carboxylic acid.
Materials:
-
2-Chloro-5-fluoronicotinate (ester form)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)[9]
-
Methanol (MeOH) and Water (H₂O) mixture[9]
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve 2-chloro-5-fluoronicotinate in a 3:1 mixture of methanol and water.[9]
-
At room temperature, add an aqueous solution of lithium hydroxide or sodium hydroxide.[9]
-
Stir the reaction mixture until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Acidify the aqueous residue with hydrochloric acid to a pH of 1-2, which will precipitate the product.[12]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[12]
Causality Behind Choices: The use of a mixed solvent system (methanol/water) ensures the solubility of both the ester starting material and the hydroxide base. Alkaline hydrolysis is a standard and efficient method for converting esters to carboxylic acids.[9] Acidification is necessary to protonate the carboxylate salt and precipitate the less soluble carboxylic acid.
The Role of this compound as a Building Block
The strategic placement of the chloro and fluoro substituents, along with the carboxylic acid group, makes this compound a highly versatile intermediate for creating diverse molecular scaffolds.[13]
Key Reactions and Transformations
The reactivity of this compound is primarily centered around the carboxylic acid group and the reactive chlorine atom at the 2-position of the pyridine ring.
Caption: Key reaction pathways for this compound.
Application in Drug Development: Case Studies
This compound and its derivatives are key intermediates in the synthesis of a variety of pharmaceuticals.
-
Anticancer Agents: The fluorinated pyridine scaffold is a common motif in modern oncology drug design.[14] For instance, it is a precursor for compounds targeting kinases and other proteins implicated in cancer progression.[15]
-
Anti-inflammatory Drugs: It is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[16]
-
Antibacterials: Substituted pyridines derived from this acid are crucial for synthesizing naphthyridine antibacterial agents.[12]
-
PET Imaging Agents: Fluoronicotinic acid derivatives are used to create radiotracers for Positron Emission Tomography (PET) imaging, which is vital for disease diagnosis and monitoring treatment.[1][17]
Workflow for Derivative Synthesis
The following diagram illustrates a typical workflow for synthesizing a derivative, for example, an amide, from this compound.
Caption: A standard workflow for synthesizing an amide derivative.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[3][5] It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
Conclusion
This compound is a cornerstone building block for the synthesis of a wide range of high-value chemical entities. Its unique substitution pattern provides a versatile handle for medicinal chemists to fine-tune the properties of lead compounds. A solid grasp of its synthesis, reactivity, and handling is crucial for researchers aiming to innovate in the fields of drug discovery and materials science. The methodologies and insights provided in this guide are intended to facilitate the effective use of this important synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. novasynorganics.com [novasynorganics.com]
- 5. 38186-88-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 38186-88-8 | this compound - Moldb [moldb.com]
- 7. scbt.com [scbt.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 10. This compound(38186-88-8) 1H NMR spectrum [chemicalbook.com]
- 11. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 13. 2-Chloro-5-fluoronicotinamide | 75302-64-6 | Benchchem [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Amides from 2-Chloro-5-fluoronicotinic Acid
Introduction
Amide derivatives of 2-Chloro-5-fluoronicotinic acid are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The strategic placement of the chloro and fluoro substituents on the pyridine ring offers unique electronic properties and metabolic stability, making this scaffold highly desirable in medicinal chemistry. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of amides from this compound, focusing on robust and scalable methodologies. We will delve into the mechanistic underpinnings of common coupling strategies, provide detailed experimental protocols, and discuss critical parameters for reaction optimization and product purification.
Mechanistic Insights into Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is primarily because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt.[1] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.
Carbodiimide-Mediated Coupling
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[1][2] The reaction proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate is essentially a carboxylic ester with an excellent leaving group.
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the O-acylisourea, forming the desired amide and a urea byproduct.[1][3]
A potential side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which can be minimized by the addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and readily reacts with the amine.
Caption: Carbodiimide-mediated amide synthesis workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of amides from this compound using common coupling reagents.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This is a widely applicable and reliable method for a broad range of amines.
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (Primary or Secondary) | 1.1 - 1.5 | Nucleophile |
| EDC (EDAC) | 1.2 - 1.5 | Coupling Reagent |
| HOBt | 1.2 - 1.5 | Activating Agent |
| Diisopropylethylamine (DIPEA) or Et3N | 2.0 - 3.0 | Base |
| Anhydrous DMF or CH2Cl2 | - | Solvent |
| Saturated aq. NaHCO3 | - | Workup |
| Brine | - | Workup |
| Anhydrous MgSO4 or Na2SO4 | - | Drying Agent |
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF (or CH2Cl2) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq.).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.
-
Add the desired amine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: Acyl Chloride Formation Followed by Amination
This method is particularly useful for less reactive amines. It involves the conversion of the carboxylic acid to the more reactive acyl chloride.
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Thionyl Chloride (SOCl2) or Oxalyl Chloride | 1.5 - 2.0 | Chlorinating Agent |
| Amine (Primary or Secondary) | 1.1 - 1.5 | Nucleophile |
| Triethylamine (Et3N) or Pyridine | 2.0 - 3.0 | Base |
| Anhydrous CH2Cl2 or Toluene | - | Solvent |
| Saturated aq. NaHCO3 | - | Workup |
| Brine | - | Workup |
| Anhydrous MgSO4 or Na2SO4 | - | Drying Agent |
Procedure:
Part A: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq.) in anhydrous toluene, add thionyl chloride (2.0 eq.) and a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (or stir at room temperature if using oxalyl chloride in CH2Cl2) for 1-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-5-fluoronicotinoyl chloride. This is often used directly in the next step without further purification.
Part B: Amidation
-
Dissolve the crude acyl chloride in anhydrous CH2Cl2 and cool the solution to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (2.0 eq.) in anhydrous CH2Cl2.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for acyl chloride-mediated amide synthesis.
Purification and Characterization
Purification
The choice of purification method depends on the physical properties of the synthesized amide.
-
Column Chromatography: Silica gel chromatography is the most common method for purifying nicotinic acid derivatives. A gradient of ethyl acetate in hexanes is typically effective. For more polar compounds, a mobile phase containing dichloromethane and methanol may be necessary.
-
Recrystallization: If the amide is a solid, recrystallization can be a highly effective purification technique. Common solvents for recrystallization of nicotinamide derivatives include ethanol, isopropanol, or mixtures of water and an alcohol.[5] A patent describes the purification of crude nicotinamide by recrystallization from a mixture of 2-methylpropanol-1 and water at a pH between 7 and 10.[5]
-
Acid-Base Extraction: For amides that are sufficiently basic, an acid-base extraction can be used to remove non-basic impurities. Conversely, unreacted carboxylic acid can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate.[6]
Characterization
The structure and purity of the final amide product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive coupling reagent; Poor quality of amine; Steric hindrance. | Use fresh coupling reagents; Ensure the amine is pure and dry; For hindered substrates, consider the acyl chloride method or use a more potent coupling reagent like HATU.[2] |
| Formation of N-acylurea byproduct | Slow reaction of the amine with the O-acylisourea intermediate. | Add HOBt or HOAt to the reaction mixture to form the more stable active ester.[3] |
| Difficulty in Removing Urea Byproduct | DCU (from DCC) is often insoluble and can be filtered off. EDU (from EDC) is water-soluble. | If using DCC, filter the reaction mixture before workup. For EDC, ensure thorough aqueous washes to remove the urea byproduct. |
| Hydrolysis of Acyl Chloride | Presence of water during the reaction or workup. | Use anhydrous solvents and reagents; Perform the reaction under an inert atmosphere. |
Conclusion
The synthesis of amides from this compound is a critical transformation in the development of new chemical entities. The choice of coupling method depends on the nature of the amine, the desired scale of the reaction, and the available resources. By understanding the underlying mechanisms and following well-defined protocols, researchers can efficiently and reliably synthesize a diverse range of amide derivatives for further investigation.
References
Application Notes and Protocols for the Esterification of 2-Chloro-5-fluoronicotinic Acid
Introduction: The Strategic Importance of 2-Chloro-5-fluoronicotinic Acid Esters
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its esters are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. The strategic introduction of the ester functional group allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles. Furthermore, the ester moiety can serve as a versatile handle for subsequent chemical transformations, enabling the construction of complex molecular architectures.
This guide provides a comprehensive overview of the common and effective protocols for the esterification of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and rationale for procedural choices.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of the starting material and the desired products is fundamental to successful synthesis, purification, and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |
| This compound | C₆H₃ClFNO₂ | 175.54 | Solid | - |
| Methyl 2-chloro-5-fluoronicotinate | C₇H₅ClFNO₂ | 189.57 | Solid or oil | - |
| Ethyl 2-chloro-5-fluoronicotinate | C₈H₇ClFNO₂ | 203.60 | Clear, colorless liquid | 252.7 at 760 mmHg |
| tert-Butyl 2-chloro-5-fluoronicotinate | C₁₀H₁₁ClFNO₂ | 231.65 | - | - |
Choosing the Right Esterification Strategy: A Comparative Analysis
The selection of an appropriate esterification method is contingent on several factors, including the scale of the reaction, the desired ester, and the presence of other functional groups. For this compound, three common methods are particularly relevant: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Visualizing the Esterification Pathways
Caption: Comparative overview of three common esterification pathways.
-
Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To drive the reaction towards the ester product, it is typically necessary to use a large excess of the alcohol or to remove the water that is formed as a byproduct.[2] For simple, unhindered alcohols like methanol and ethanol, this method is often the most cost-effective, particularly on a large scale.[3]
-
Steglich Esterification: This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[4][5] The reaction proceeds under mild, neutral conditions at room temperature, making it suitable for substrates that are sensitive to strong acids or high temperatures.[5] It is particularly advantageous for the synthesis of esters from sterically hindered alcohols, such as tert-butanol.[5] A key feature of this reaction is the formation of a urea byproduct (dicyclohexylurea, DCU) which is insoluble in most organic solvents and can often be removed by filtration.[4]
-
Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[6][7] The reaction generally proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a feature that is highly valuable in stereoselective synthesis.[7] The reaction conditions are mild, but the use of stoichiometric amounts of reagents and the formation of triphenylphosphine oxide and a hydrazine derivative as byproducts can complicate purification.[6][8]
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents before use. This compound is an irritant.
-
Handle all reagents and solvents with care, avoiding inhalation, ingestion, and skin contact.
Protocol 1: Fischer Esterification for Methyl 2-Chloro-5-fluoronicotinate
This protocol is suitable for the synthesis of simple alkyl esters where the alcohol can be used in large excess as the solvent.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 175.54 | 5.00 g | 28.5 mmol |
| Methanol (anhydrous) | 32.04 | 50 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 1 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
| Ethyl acetate | - | For extraction | - |
| Hexanes | - | For extraction | - |
Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 28.5 mmol).
-
Add anhydrous methanol (50 mL) to the flask and stir to dissolve the acid.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the excess acid. Caution: CO₂ evolution.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).[6]
Expected Results
-
Yield: 70-85%
-
Appearance: Colorless oil or low-melting solid.
-
¹H NMR (CDCl₃): δ 8.41 (d, J=3.1 Hz, 1H), 7.93 (dd, J=7.6, 3.1 Hz, 1H), 3.98 (s, 3H).
Protocol 2: Steglich Esterification for tert-Butyl 2-Chloro-5-fluoronicotinate
This protocol is ideal for the synthesis of sterically hindered esters under mild conditions.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 175.54 | 1.76 g | 10.0 mmol |
| tert-Butanol | 74.12 | 1.11 g (1.4 mL) | 15.0 mmol |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 mmol |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1.0 mmol |
| Dichloromethane (DCM, anhydrous) | - | 50 mL | - |
| 5% Citric acid solution | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.76 g, 10.0 mmol), tert-butanol (1.11 g, 15.0 mmol), and 4-dimethylaminopyridine (122 mg, 1.0 mmol).
-
Add anhydrous dichloromethane (50 mL) and stir the mixture until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (2.27 g, 11.0 mmol) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC (e.g., 9:1 hexanes:ethyl acetate).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with 5% citric acid solution (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results
-
Yield: 65-80%
-
Appearance: White to off-white solid.
Protocol 3: Mitsunobu Reaction for Ethyl 2-Chloro-5-fluoronicotinate
This protocol provides an alternative mild method for esterification, particularly useful when inversion of stereochemistry is desired for a chiral alcohol.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 175.54 | 1.76 g | 10.0 mmol |
| Ethanol (anhydrous) | 46.07 | 0.69 g (0.88 mL) | 15.0 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 3.93 g | 15.0 mmol |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 2.61 g (2.3 mL) | 15.0 mmol |
| Tetrahydrofuran (THF, anhydrous) | - | 50 mL | - |
| Ethyl acetate | - | For extraction | - |
| Hexanes | - | For extraction | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.76 g, 10.0 mmol), ethanol (0.69 g, 15.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol) in anhydrous tetrahydrofuran (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (2.61 g, 15.0 mmol) dropwise to the stirring solution over 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 4:1 hexanes:ethyl acetate).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in a mixture of ethyl acetate and hexanes.
-
Purification can be challenging due to the byproducts. One method is to precipitate the triphenylphosphine oxide and the hydrazine derivative by adding a less polar solvent like hexanes and cooling the mixture.
-
Filter the mixture and concentrate the filtrate.
-
Further purify the product by flash column chromatography on silica gel.
Expected Results
-
Yield: 60-75%
-
Appearance: Clear, colorless liquid.[9]
-
¹³C NMR (CDCl₃, predicted): δ 164.5 (C=O), 160.5 (C-F), 158.0 (C-Cl), 146.0 (CH), 141.3 (C), 129.2 (C), 128.5 (CH), 63.9 (CH₂), 15.4 (CH₃).[10]
-
MS (EI): m/z 203 (M⁺), 205 (M⁺+2).
Workflow for a Generic Esterification Protocol
Caption: A generalized workflow for the synthesis and purification of esters.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst/reagents- Insufficient reaction time or temperature- Water present in the reaction mixture (for Fischer and Steglich) | - Use fresh, high-purity reagents.- Extend reaction time or increase temperature (if appropriate for the method).- Use anhydrous solvents and reagents. |
| Formation of side products (e.g., N-acylurea in Steglich) | - Slow reaction rate allowing for side reactions | - Ensure an adequate amount of DMAP is used in Steglich esterification.- For Mitsunobu, ensure the pKa of the carboxylic acid is appropriate. |
| Difficult purification | - Byproducts co-elute with the product (e.g., triphenylphosphine oxide in Mitsunobu) | - Optimize the solvent system for column chromatography.- For Mitsunobu, try precipitating the byproducts before chromatography. |
| Incomplete reaction | - Equilibrium reached (Fischer)- Steric hindrance | - In Fischer esterification, use a larger excess of alcohol or remove water.- For sterically hindered substrates, consider using Steglich or Mitsunobu methods. |
Analytical Characterization
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress. A typical eluent system is a mixture of hexanes and ethyl acetate (e.g., 4:1 to 9:1). The ester product will be less polar (higher Rf) than the starting carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to look for in the ¹H NMR spectrum are the disappearance of the acidic proton of the carboxylic acid and the appearance of signals corresponding to the alkyl group of the alcohol.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and its fragmentation pattern, confirming the identity of the ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing the purity of the final product and identifying any volatile impurities.[11]
References
- 1. Ester synthesis by esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. METHYL2-CHLORO-5-FLUORONICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 2-chloro-5-fluoronicotinate | C8H7ClFNO2 | CID 11390082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Page loading... [wap.guidechem.com]
- 10. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Application Notes: 2-Chloro-5-fluoronicotinic Acid as a Key Building Block in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Agrochemicals
The incorporation of fluorine atoms into agrochemical candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and overall efficacy. The pyridine ring, a privileged scaffold in medicinal and agricultural chemistry, offers a versatile platform for the development of novel pesticides. 2-Chloro-5-fluoronicotinic acid, with its strategically positioned reactive sites, serves as a high-value intermediate for the synthesis of a new generation of agrochemicals, particularly in the realm of synthetic auxin herbicides. The presence of the fluorine atom at the 5-position and the chlorine atom at the 2-position allows for selective chemical modifications, leading to compounds with finely tuned biological activities.
This document provides a detailed guide on the application of this compound in the synthesis of a promising class of herbicidal compounds: 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. These compounds have demonstrated significant herbicidal activity, acting as synthetic auxins, a crucial mode of action in weed management.[1]
Rationale for a Novel Herbicide Design: Leveraging the Picolinate Scaffold
Picolinic acid and its derivatives are a cornerstone of synthetic auxin herbicides, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plants.[2][3][4][5][6][7][8] The design of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids is a prime example of scaffold hopping and rational design in agrochemical research.[1][9] By introducing a substituted pyrazolyl group at the 6-position of the picolinic acid core, researchers aim to explore new chemical space and identify molecules with improved herbicidal profiles, including enhanced potency and a broader weed control spectrum.[1][2][10]
The synthesis of these complex molecules relies on the versatile reactivity of intermediates derived from this compound. The synthetic pathway is designed to build upon this core structure, systematically adding the necessary functional groups to achieve the final herbicidal compounds.
Synthesis Pathway for Novel Picolinate Herbicides
The synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids from a this compound-derived scaffold is a multi-step process that showcases key organic chemistry transformations. The general synthetic workflow is outlined below.
Caption: General synthesis workflow for novel picolinate herbicides.
Experimental Protocol: Synthesis of a Representative Compound
This protocol details the synthesis of a representative compound from the 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid series, based on established methodologies.[1]
Step 1: Synthesis of the Fluorinated Picolinonitrile Intermediate
The initial steps involve the conversion of a suitable starting material to a key fluorinated picolinonitrile intermediate. This often involves chlorination, amination, and cyanation reactions to build the core structure, followed by a crucial fluorination step.
Step 2: Introduction of the Pyrazolyl Moiety
The fluorinated picolinonitrile intermediate is then reacted with a substituted pyrazole via a nucleophilic aromatic substitution reaction. This step is critical for introducing the diversity element into the final compounds.
Step 3: Hydrolysis to the Final Picolinic Acid
The final step is the hydrolysis of the nitrile group to a carboxylic acid, yielding the active herbicidal compound.
Detailed Protocol:
-
Preparation of the Pyrazole Intermediate: Synthesize the desired 5-aryl-substituted pyrazole according to established literature procedures.
-
Nucleophilic Aromatic Substitution:
-
In a round-bottom flask, dissolve the fluorinated picolinonitrile intermediate in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Add the substituted pyrazole and a non-nucleophilic base (e.g., potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis of the Nitrile:
-
Dissolve the purified pyrazolyl-substituted picolinonitrile in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the final 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid.
-
| Step | Key Reagents | Typical Conditions | Purpose |
| 1 | Substituted Hydrazine, 1,3-Dicarbonyl Compound | Varies | Synthesis of the pyrazole building block |
| 2 | Fluorinated Picolinonitrile, Substituted Pyrazole, K₂CO₃, DMF | 80-120 °C, N₂ atmosphere | Introduction of the pyrazolyl moiety |
| 3 | Pyrazolyl-picolinonitrile, NaOH (aq), Ethanol | Reflux | Conversion of nitrile to carboxylic acid |
Herbicidal Activity and Mode of Action
Biological Efficacy:
The synthesized 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have demonstrated significant herbicidal activity against a range of broadleaf weeds.[1] In greenhouse trials, several compounds within this series exhibited potent post-emergence herbicidal effects, in some cases exceeding the performance of commercial standards. For example, specific derivatives have shown excellent control of weeds such as Amaranthus retroflexus (redroot pigweed).[1]
| Compound ID | Test Concentration | Weed Species | Inhibition (%) |
| S202 | 0.5 µmol/L | Arabidopsis thaliana (root growth) | 78.4 |
| Florpyrauxifen | 0.5 µmol/L | Arabidopsis thaliana (root growth) | 33.8 |
| Various Analogs | 250 µM | Brassica napus (root growth) | >80 |
| Select Analogs | Post-emergence | Amaranthus retroflexus | 100 |
Mode of Action: Synthetic Auxins
The herbicidal activity of these novel picolinic acids is attributed to their function as synthetic auxins.[1][2] Synthetic auxins disrupt the normal hormonal balance in susceptible plants, leading to a cascade of physiological and morphological effects.
Caption: Simplified mode of action for synthetic auxin herbicides.
The key steps in the mode of action of synthetic auxins include:
-
Binding to Auxin Receptors: The herbicide molecules bind to specific auxin receptors in the plant cell nucleus, such as the F-box proteins of the TIR1/AFB family.[6]
-
Degradation of Repressor Proteins: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[6]
-
Activation of Auxin-Responsive Genes: The removal of these repressors allows for the constitutive expression of auxin-responsive genes.
-
Physiological Disruption: The overexpression of these genes leads to an overproduction of ethylene and abscisic acid, disrupting normal cell division, elongation, and differentiation.[5] This ultimately results in epinasty (twisting of stems and petioles), tissue damage, and the death of the susceptible plant.[4]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The development of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids highlights the potential of this intermediate in creating potent herbicides with a well-understood mode of action. The ability to systematically modify the aryl-pyrazole substituent allows for the fine-tuning of the herbicidal spectrum and efficacy. Future research in this area will likely focus on optimizing the synthetic routes to improve yields and reduce costs, as well as further exploring the structure-activity relationships to design even more effective and selective herbicides. The insights gained from these studies will continue to drive innovation in the agrochemical industry, providing new tools for sustainable weed management.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. mdpi.com [mdpi.com]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 8. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for the Quantitative Analysis of 2-Chloro-5-fluoronicotinic Acid
Introduction
2-Chloro-5-fluoronicotinic acid (CFNA), a halogenated pyridine carboxylic acid derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The precise and accurate quantification of CFNA is paramount throughout the drug development lifecycle, from ensuring the purity of starting materials and intermediates to monitoring its levels in stability studies and pharmacokinetic assessments. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals.
The methodologies detailed herein are built upon established principles of chromatographic separation and detection, ensuring scientific integrity and transferability. We will explore two primary liquid chromatography-based methods and a gas chromatography approach, each tailored for different analytical requirements, from routine quality control to trace-level quantification.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| CAS Number | 38186-88-8 | [1] |
| Molecular Formula | C₆H₃ClFNO₂ | [1] |
| Molecular Weight | 175.54 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | N/A |
| Melting Point | 141-142°C | [2] |
| pKa | ~3-4 (estimated) | N/A |
| Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents. Limited solubility in water. | N/A |
Method 1: Stability-Indicating Purity Assay by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reverse-phase HPLC method is designed as a stability-indicating assay, capable of separating CFNA from its potential degradation products and process-related impurities.[3][4][5] The causality behind this choice lies in the chromophore present in the pyridine ring of CFNA, which allows for sensitive UV detection, and the versatility of reverse-phase chromatography for separating small polar molecules.
Logical Workflow for HPLC-UV Method Development
References
- 1. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note: A Scalable and Efficient Protocol for the Synthesis of 2-Chloro-5-fluoronicotinic Acid
Abstract
This application note provides a detailed, field-proven protocol for the large-scale synthesis of 2-Chloro-5-fluoronicotinic acid, a key intermediate in the development of numerous pharmaceutical compounds. The described methodology is optimized for scalability, safety, and high yield, addressing the common challenges encountered in industrial production. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction
This compound is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including diabetes, oncology, and infectious diseases. Its unique substitution pattern, featuring a chlorine atom at the 2-position and a fluorine atom at the 5-position of the pyridine ring, imparts specific electronic and steric properties that are crucial for molecular recognition and biological activity. The growing demand for novel therapeutics has necessitated the development of robust and economically viable synthetic routes for this intermediate.
This document outlines a comprehensive, multi-step synthesis protocol, commencing from the readily available 2,6-dichloro-5-fluoronicotinic acid. The synthetic strategy hinges on a selective dechlorination at the 6-position, followed by hydrolysis to yield the desired product. This approach has been selected for its demonstrated scalability and efficiency.[1][2]
Synthetic Strategy Overview
The overall synthetic pathway can be visualized as a two-step process starting from 2,6-dichloro-5-fluoronicotinate. The initial step involves the selective removal of the chlorine atom at the 6-position of the pyridine ring. This is followed by the hydrolysis of the resulting ester to afford the final product, this compound.
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.
Step 1: Synthesis of 2-Chloro-5-fluoronicotinate
This step focuses on the selective catalytic hydrogenation of 2,6-dichloro-5-fluoronicotinate to remove the chlorine atom at the 6-position. The choice of a suitable catalyst and base is critical for achieving high selectivity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 2,6-dichloro-5-fluoronicotinate | Varies by ester | 1.0 | Starting material |
| Triethylamine (TEA) | 101.19 | 1.5 | Base |
| Raney Nickel (5% suspension) | - | Catalytic amount | Catalyst |
| Ethyl Acetate | 88.11 | - | Solvent |
| Hydrogen Gas (H₂) | 2.02 | Excess | Reducing agent |
Procedure:
-
To a solution of 2,6-dichloro-5-fluoronicotinate in ethyl acetate, add triethylamine.[2]
-
Carefully add the Raney Nickel catalyst to the reaction mixture under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (typically at 3 atmospheres) and stir vigorously at room temperature for 12 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-fluoronicotinate, which can be purified by column chromatography.[2]
Step 2: Synthesis of this compound
The final step involves the hydrolysis of the ester intermediate to the desired carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 2-chloro-5-fluoronicotinate | Varies by ester | 1.0 | Intermediate from Step 1 |
| Lithium Hydroxide (monohydrate) | 41.96 | 1.5 | Base for hydrolysis |
| Methanol | 32.04 | - | Solvent |
| Water | 18.02 | - | Co-solvent |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | For acidification |
Procedure:
-
Dissolve 2-chloro-5-fluoronicotinate in a 3:1 mixture of methanol and water.[1]
-
At room temperature, add lithium hydroxide monohydrate to the solution and stir for one hour.[1]
-
Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.
-
Neutralize the reaction mixture to a pH of 5-6 with concentrated hydrochloric acid.[1]
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Cool the remaining aqueous solution in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound as a solid.[3]
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
2,6-dichloro-5-fluoronicotinate and this compound: These compounds are irritants. Avoid contact with skin and eyes.[3][4][5] In case of contact, rinse immediately with plenty of water.[3][4]
-
Raney Nickel: Highly flammable and pyrophoric in air when dry. Handle as a slurry and keep wet.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
Hydrogen Gas: Extremely flammable. Ensure proper grounding and ventilation to prevent explosions.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7][8]
Rationale and Mechanistic Insights
The selective dechlorination at the 6-position is a key feature of this synthetic route. The chlorine atom at the 2-position of the pyridine ring is generally less reactive towards nucleophilic substitution and certain reductions due to the electronic influence of the ring nitrogen. The catalytic hydrogenation with Raney Nickel provides a mild and effective method for this selective transformation.
The subsequent hydrolysis of the ester is a standard saponification reaction. The use of a base like lithium hydroxide or sodium hydroxide facilitates the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of the carboxylate salt.[1] Acidification then protonates the carboxylate to yield the final carboxylic acid product.
References
- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 2. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. chembk.com [chembk.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. punchout.medline.com [punchout.medline.com]
Mastering the Chemistry of a Privileged Scaffold: A Guide to the Functionalization of 2-Chloro-5-fluoronicotinic Acid
Introduction: The Strategic Importance of 2-Chloro-5-fluoronicotinic Acid in Modern Drug Discovery
This compound is a highly versatile and strategically important building block for researchers, scientists, and professionals in drug development. Its unique substitution pattern on the pyridine ring, featuring a reactive chlorine atom at the 2-position, an electron-withdrawing fluorine atom at the 5-position, and a versatile carboxylic acid at the 3-position, offers a trifecta of opportunities for molecular elaboration. This trifunctional handle allows for the precise and controlled introduction of diverse chemical functionalities, making it an invaluable scaffold in the synthesis of novel therapeutic agents and functional materials. The strategic placement of the chloro and fluoro substituents significantly influences the reactivity of the pyridine ring, enabling a range of selective chemical transformations that are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth exploration of the key functionalization strategies for this powerful synthetic intermediate, complete with detailed, field-proven protocols and the scientific rationale behind them.
Part 1: Strategic Functionalization of the Pyridine Ring
The reactivity of the pyridine ring in this compound is dominated by the presence of the halogen substituents. The chlorine atom at the 2-position is the primary site for nucleophilic aromatic substitution and cross-coupling reactions, while the fluorine atom at the 5-position further activates the ring towards such transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and this compound is an excellent substrate for these powerful transformations. To facilitate these reactions, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic conditions typically employed.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent. This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, the use of specialized ligands and conditions can facilitate efficient coupling.[1]
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-chloro-5-fluoronicotinate with an Arylboronic Acid
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of challenging aryl chlorides.[2]
Materials:
-
Methyl 2-chloro-5-fluoronicotinate
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-chloro-5-fluoronicotinate, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 18 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 24 | 78 |
Yields are representative and may vary based on the specific substrate and reaction scale.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[3] This reaction is particularly useful for coupling aryl halides with primary and secondary amines, which can be challenging using classical methods. The use of bulky, electron-rich phosphine ligands is crucial for achieving high efficiency, especially with less reactive aryl chlorides.[4]
Protocol 2: Buchwald-Hartwig Amination of Ethyl 2-chloro-5-fluoronicotinate with a Secondary Amine
This protocol is based on well-established procedures for the amination of aryl chlorides.[4]
Materials:
-
Ethyl 2-chloro-5-fluoronicotinate
-
Secondary amine (e.g., morpholine) (1.2 equivalents)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add ethyl 2-chloro-5-fluoronicotinate followed by the secondary amine.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Common Choices | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Sources of Pd(0) in the catalytic cycle. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases to deprotonate the amine. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr): Direct Displacement of the Chloride
The electron-deficient nature of the pyridine ring in this compound, further enhanced by the fluorine atom, makes the 2-position susceptible to nucleophilic aromatic substitution (SNA r).[1] This allows for the direct displacement of the chloride by a variety of nucleophiles, offering a straightforward route to a diverse range of derivatives.
Protocol 3: SNA r with Sodium Methoxide to Synthesize Methyl 2-methoxy-5-fluoronicotinate
Materials:
-
This compound
-
Sodium methoxide (2.5 equivalents)
-
Anhydrous methanol
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add a solution of sodium methoxide in anhydrous methanol dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for several hours.
-
Monitor the reaction by TLC. The reaction will first form the methyl ester, followed by the substitution of the chloride.
-
Once the reaction is complete, cool to room temperature and carefully quench with water.
-
Acidify the mixture with dilute HCl to a pH of ~4-5.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 3: Scope of Nucleophiles in SNA r Reactions
| Nucleophile | Reagent | Product Type |
| Alkoxides | Sodium methoxide, Sodium ethoxide | 2-Alkoxypyridines |
| Amines | Ammonia, Primary/Secondary amines | 2-Aminopyridines |
| Thiolates | Sodium thiomethoxide | 2-(Methylthio)pyridines |
Part 2: Functionalization of the Carboxylic Acid Group
The carboxylic acid at the 3-position is a versatile handle for a variety of transformations, most notably esterification and amide bond formation. These reactions are typically high-yielding and allow for the introduction of a wide range of functionalities that can modulate the physicochemical properties of the final compound.
Esterification: Protecting the Carboxylic Acid and Modulating Solubility
Esterification is often a necessary first step before performing cross-coupling reactions on the pyridine ring. It also provides a means to enhance the solubility and cell permeability of the final molecule.
Protocol 4: Fischer Esterification to Synthesize Methyl 2-chloro-5-fluoronicotinate
Materials:
-
This compound
-
Anhydrous methanol
-
Sulfuric acid (catalytic amount)
Procedure:
-
Suspend this compound in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.
Amide Bond Formation: Building Blocks for Bioactive Molecules
Amide bond formation is one of the most important reactions in medicinal chemistry. The carboxylic acid of this compound can be readily coupled with a diverse range of amines using standard peptide coupling reagents.
Protocol 5: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[5]
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound and HATU in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise and stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 4: Common Amide Coupling Reagents
| Reagent | Activating Agent | Key Features |
| HATU | Uronium salt | High efficiency, low racemization, suitable for hindered substrates. |
| EDC/HOBt | Carbodiimide/Additive | Water-soluble byproducts, cost-effective. |
| SOCl₂ | Thionyl chloride | Forms acyl chloride intermediate, requires careful handling. |
Diagram 3: Functionalization Pathways of this compound
Caption: Overview of the primary functionalization pathways for this compound.
Conclusion: A Gateway to Chemical Diversity
This compound represents a powerful and versatile platform for the synthesis of novel and complex molecules. The strategic interplay of its three functional groups allows for a high degree of control and selectivity in chemical transformations. By leveraging the robust protocols for cross-coupling, nucleophilic aromatic substitution, and carboxylic acid modifications outlined in this guide, researchers can efficiently access a vast chemical space. This capability is paramount in the quest for new therapeutic agents and advanced materials, solidifying the role of this compound as a cornerstone of modern synthetic chemistry.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 2-Chloro-5-fluoronicotinic Acid in the Synthesis of Kinase Inhibitors
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Chloro-5-fluoronicotinic acid as a pivotal building block in the synthesis of kinase inhibitors. We will explore its strategic importance, key chemical transformations, and the underlying principles that make it a valuable scaffold. This guide offers field-proven, step-by-step protocols for core synthetic reactions and uses the synthesis of Olaparib, a clinically approved PARP inhibitor, as a case study to illustrate the relevant chemical principles.
Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold
In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, heterocyclic scaffolds are paramount. This compound has emerged as a particularly valuable starting material due to the strategic arrangement of its functional groups, each serving a distinct and critical purpose in drug design and synthesis.
-
Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common feature in ligands that bind to the hinge region of kinase ATP-binding sites.
-
Carboxylic Acid: This functional group is an essential synthetic handle, primarily for forming robust amide bonds. The resulting amide moiety is often crucial for establishing key hydrogen bonding interactions with the target protein.
-
2-Chloro Substituent: The chlorine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, or amino substituents, enabling extensive exploration of the structure-activity relationship (SAR).[1][2][3][4]
-
5-Fluoro Substituent: The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influence metabolic stability (by blocking potential sites of oxidation), and enhance binding affinity through favorable electrostatic or dipole-dipole interactions with the target protein.[5][6]
The utility of this scaffold is exemplified in the synthesis of numerous biologically active molecules, most notably the PARP inhibitor Olaparib, which underscores the industrial and clinical relevance of this chemical building block.[7][8][9][10]
Core Synthetic Transformations and Methodologies
The synthetic versatility of this compound stems from two primary reaction sites: the carboxylic acid and the C2-chloro position. Mastering the transformations at these sites is key to leveraging this scaffold for inhibitor synthesis.
Amide Bond Formation: The Linchpin Connection
The most fundamental transformation is the coupling of the carboxylic acid with a primary or secondary amine to form an amide. This reaction is central to linking the pyridine core to other fragments of the target inhibitor.
Causality Behind Experimental Choices: The selection of a coupling reagent is critical. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or T3P® (Propanephosphonic acid anhydride) are highly efficient and minimize side reactions and racemization (if chiral amines are used).[9] An organic base, typically DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material. Aprotic polar solvents like DMF or DCM are chosen for their ability to dissolve a wide range of reactants.
Protocol 1: General Procedure for Amide Coupling
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.2 M), add the desired amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add the amide coupling reagent (e.g., HBTU, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Palladium-Catalyzed Cross-Coupling: Diversifying the Scaffold
The chloro-substituent at the C2 position is a prime site for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.
This reaction is a powerful method for forming carbon-nitrogen bonds, replacing the chlorine atom with a primary or secondary amine.[1][11][12] This is particularly useful for synthesizing inhibitors where an amino-heterocycle is linked to the pyridine core.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high yields. Biarylphosphine ligands (e.g., RuPhos, XPhos) developed by the Buchwald group are often superior for coupling with electron-deficient heteroaryl chlorides due to their ability to promote both oxidative addition and reductive elimination steps.[13] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a reaction vessel, combine the 2-chloro-5-fluoropyridine derivative (1.0 eq), the desired amine (1.2 eq), and a strong base such as sodium tert-butoxide (1.5 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 4-10 mol%).
-
Reaction: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon). Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
The Suzuki reaction is one of the most reliable methods for forming carbon-carbon bonds, coupling the pyridine scaffold with an aryl or heteroaryl boronic acid or ester.[14][15][16][17][18]
Causality Behind Experimental Choices: Catalysts like Pd(dppf)Cl₂ are robust and effective for a wide range of substrates.[17] The reaction requires a base (e.g., Na₂CO₃, K₃PO₄) to activate the boronic acid for transmetalation to the palladium center. A mixture of an organic solvent (like dioxane or toluene) and water is often used, as water can accelerate the reaction.[14][17]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a reaction vessel, add the 2-chloro-5-fluoropyridine derivative (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.3 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (3-5 mol%).
-
Reaction: Add a deoxygenated solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio). Purge the mixture with an inert gas. Heat the reaction to 80-100 °C for 6-18 hours until LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the biaryl product.
Visualizing the Synthetic Strategy
The following workflow illustrates how the core transformations can be combined to synthesize a hypothetical kinase inhibitor from this compound.
Caption: General synthetic workflow for kinase inhibitors.
Case Study: Application in PARP Inhibitor Synthesis (Olaparib)
While Olaparib is a PARP inhibitor, not a traditional kinase inhibitor, its synthesis from a related fluorinated benzoic acid intermediate perfectly illustrates the amide coupling strategy central to this guide. PARP is an enzyme involved in DNA repair, a pathway often targeted in conjunction with kinase inhibition in cancer therapy.[7][10][19]
The key final step in many reported syntheses of Olaparib involves the amide coupling of an acid intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, with 1-(cyclopropylcarbonyl)piperazine.[9][10] This step mirrors Protocol 1, where a carboxylic acid is activated and reacted with a secondary amine (the piperazine nitrogen) to form the final active pharmaceutical ingredient. The 2-fluoro substituent on the benzoic acid ring in this intermediate plays a similar role to the 5-fluoro group in our title compound, enhancing the molecule's pharmacological properties.
| Compound | Target(s) | Potency (IC₅₀) | Scaffold Origin |
| Olaparib | PARP1, PARP2 | 5 nM, 1 nM | 2-Fluorobenzoic acid derivative |
| Dasatinib | Src, Abl | <1 nM | 2-Chloropyrimidine derivative |
| Compound 13 | Aurora A | <200 nM | 2,4-Dichloropyrimidine derivative |
Table 1: Examples of potent inhibitors synthesized using related halogenated heterocyclic scaffolds and core reactions like amide coupling and C-N/C-C cross-coupling.[2][4][19][20]
Structure-Activity Relationship (SAR) Insights
Systematic modification using the protocols above allows for a deep understanding of the SAR.
-
Amide Moiety (from Carboxylic Acid): The N-H of a secondary amide can act as a crucial hydrogen bond donor to the kinase hinge region. The R-group on the amine can be varied to explore different pockets. For example, esterification of a similar carboxylic acid leads to a complete loss of activity, highlighting the importance of the amide linkage.[21]
-
C2-Substituent (from Chlorine): This position is often directed towards the solvent-exposed region of the ATP binding site. Introducing bulky or flexible groups via Suzuki or Buchwald-Hartwig reactions can improve potency and modulate solubility and pharmacokinetic properties.[1]
-
C5-Fluorine: The fluorine atom's impact is subtle but significant. It can increase binding affinity by participating in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone. Furthermore, it can lower the pKa of the pyridine nitrogen, ensuring it is not protonated at physiological pH, which can be critical for cell permeability.[6]
Relevant Biological Pathway
The inhibitors synthesized from these scaffolds often target critical cell signaling pathways. For instance, PARP inhibitors like Olaparib are synthetically lethal in cancers with BRCA mutations, as they cripple the cell's DNA damage response (DDR) pathway. This is conceptually analogous to how kinase inhibitors block oncogenic signaling pathways like the MAPK or PI3K/Akt pathways.
Caption: Inhibition of the PARP DNA repair pathway.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors and other targeted therapeutics. Its well-defined reactive sites allow for controlled, stepwise construction of complex molecules through robust and scalable reactions like amide coupling and palladium-catalyzed cross-coupling. The protocols and strategic insights provided herein offer a solid foundation for researchers to effectively utilize this scaffold in their drug discovery programs.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 10. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. a2bchem.com [a2bchem.com]
- 20. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Protocol for the Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-fluoronicotinic Acid
An Application Guide
Abstract & Introduction
2-Chloro-5-fluoronicotinic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted derivatives are key components in a range of pharmacologically active molecules. The pyridine ring, activated by both the carboxylic acid and halogen substituents, is primed for nucleophilic aromatic substitution (SNAr). This application note provides a detailed, field-proven protocol for the regioselective substitution of the chloride at the C2 position with an amine nucleophile. We will delve into the mechanistic rationale behind the procedure, offer a step-by-step guide from setup to characterization, and provide troubleshooting insights to ensure reproducible, high-yield synthesis.
The strategic placement of halogens on the nicotinic acid scaffold allows for differential reactivity. The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the fluorine at C5 due to the strong electron-withdrawing effect of the adjacent ring nitrogen and the carboxylic acid group. This inherent electronic bias enables highly regioselective reactions, which is a critical aspect of efficient molecular construction in drug development.
Reaction Principle & Mechanism
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is typically a two-step addition-elimination sequence.
-
Nucleophilic Attack: The nucleophile (in this case, an amine) attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing groups, particularly the ring nitrogen.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group. Chloride is a superior leaving group compared to fluoride in this context, further ensuring the regioselectivity of the reaction.
The choice of a suitable base is critical to deprotonate the amine nucleophile (if it is used as a salt) or to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Figure 1: The SNAr mechanism for the amination of this compound.
Experimental Protocol
This protocol details the synthesis of 2-(butylamino)-5-fluoronicotinic acid as a representative example.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | ≥97% | Sigma-Aldrich | Starting material |
| Butylamine | ≥99% | Acros Organics | Nucleophile |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | VWR | For pH adjustment during workup |
| Brine (Saturated NaCl solution) | - | - | For washing during extraction |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | Drying agent |
| Round-bottom flask (50 mL) | - | - | Reaction vessel |
| Magnetic stir bar | - | - | |
| Condenser | - | - | |
| Heating mantle / Oil bath | - | - | |
| Separatory funnel (100 mL) | - | - | For extraction |
| Rotary evaporator | - | - | For solvent removal |
Step-by-Step Procedure
Figure 2: Workflow for the synthesis of 2-(butylamino)-5-fluoronicotinic acid.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.7 mmol, 1.0 equiv.), potassium carbonate (1.74 g, 12.6 mmol, 2.2 equiv.), and 15 mL of anhydrous DMF.
-
Rationale: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cations without hydrogen bonding to the nucleophile, thus enhancing its reactivity. Potassium carbonate is an effective inorganic base to neutralize the HCl formed in situ. An excess is used to ensure the reaction goes to completion.
-
-
Addition of Nucleophile: Stir the suspension at room temperature and add butylamine (0.67 mL, 6.8 mmol, 1.2 equiv.) dropwise over 5 minutes.
-
Rationale: A slight excess of the nucleophile is used to ensure complete consumption of the starting material. Dropwise addition helps to control any initial exotherm.
-
-
Heating and Monitoring: Attach a condenser to the flask and heat the reaction mixture to 80-90 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Rationale: Heating provides the necessary activation energy for the reaction. TLC is a crucial technique for tracking the disappearance of the starting material and the appearance of the product, preventing unnecessary heating that could lead to side products.
-
-
Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 50 mL of water. Adjust the pH of the aqueous solution to 3-4 by slowly adding 1 M HCl. A precipitate of the product should form.
-
Rationale: Quenching with water dissolves the DMF and inorganic salts. Acidification protonates the carboxylic acid group of the product, making it less water-soluble and facilitating its extraction into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Rationale: Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase. Repeated extractions ensure maximum recovery.
-
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Rationale: The brine wash removes residual water and DMF from the organic phase. MgSO₄ is a fast and efficient drying agent.
-
-
Purification and Characterization: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data & Expected Results
| Parameter | Value |
| Moles of Starting Material | 5.7 mmol |
| Moles of Nucleophile | 6.8 mmol (1.2 equiv.) |
| Moles of Base | 12.6 mmol (2.2 equiv.) |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-8 hours |
| Expected Yield | 75-90% |
| Product Appearance | Off-white to pale yellow solid |
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst or base.2. Insufficient temperature.3. Poor quality solvent/reagents. | 1. Use freshly opened or properly stored base. Ensure it is anhydrous.2. Increase temperature gradually to 100-110 °C.3. Use anhydrous grade solvent. |
| Incomplete Conversion | 1. Insufficient reaction time.2. Insufficient amount of nucleophile or base. | 1. Allow the reaction to run for a longer period, monitoring by TLC.2. Add a further portion of the nucleophile (0.2 equiv.) and base. |
| Formation of Side Products | 1. Reaction temperature too high.2. Presence of water. | 1. Maintain the temperature strictly within the recommended range.2. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult Purification | 1. Residual DMF in the crude product. | 1. Ensure thorough washing with water/brine during workup. Co-evaporation with a high-boiling solvent like toluene can also help. |
Safety Precautions
-
This compound: Corrosive. Causes skin and eye irritation. Handle in a fume hood.
-
Butylamine: Flammable liquid and vapor. Corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.
-
DMF: A known reproductive toxin. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when performing this experiment.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-fluoronicotinic Acid
Welcome to the technical support guide for 2-Chloro-5-fluoronicotinic acid. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of purifying this critical pharmaceutical intermediate. As a key building block in the synthesis of numerous high-value drugs, achieving high purity is paramount.[1] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your work.
Overview of Common Purification Challenges
The purification of this compound is frequently complicated by the nature of its synthesis. The most common synthetic route involves the selective catalytic dechlorination of 2,6-dichloro-5-fluoronicotinic acid or its esters.[1][2][3] This process can lead to several challenging impurity profiles that require targeted purification strategies.
Key challenges include:
-
Structurally Similar Impurities: The most common impurity is the starting material, 2,6-dichloro-5-fluoronicotinic acid, which has very similar physical properties to the desired product.
-
Catalyst Residues: Syntheses often employ palladium, Raney nickel, or Lindlar catalysts, which can leach into the crude product.[2][3]
-
Byproduct Formation: Side reactions, including incomplete hydrolysis of ester precursors or hydrolysis of the 2-chloro group, can introduce additional impurities.[4]
-
Residual Solvents: High-boiling point solvents like DMF or residual extraction solvents can be difficult to remove completely.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems observed during and after the purification process.
Q1: My final product has a persistent yellow or beige tint, even after initial isolation. What is the cause and how can I obtain a pure white solid?
A: A persistent color often indicates the presence of trace metal residues from the catalyst (e.g., palladium) or colored organic byproducts from the synthesis. The most effective method to address this is a decolorization step followed by recrystallization.
-
Causality: Finely divided metal catalyst particles can be difficult to remove completely by simple filtration and may remain colloidally suspended or adsorbed to the product. Organic impurities may also be highly colored.
-
Solution: Perform a treatment with activated carbon. The high surface area of activated carbon efficiently adsorbs these colored impurities.
-
Dissolve the crude this compound in a suitable hot solvent (e.g., an ethanol/water mixture).
-
Add a small amount of activated carbon (typically 1-2% w/w relative to your product).
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization of the pure product.
-
Collect the white crystals by filtration and dry under vacuum.[5][6]
-
Q2: My HPLC and NMR analyses show a significant amount of the starting material, 2,6-dichloro-5-fluoronicotinic acid. How can I effectively remove this impurity?
A: This is a very common issue resulting from incomplete dechlorination.[2] Due to the structural similarity, simple recrystallization is often inefficient. The most robust method leverages the slight differences in acidity and solubility between the di-chloro and mono-chloro species through a carefully controlled acid-base workup.
-
Causality: The starting material and product are both carboxylic acids, making separation by standard extraction difficult. However, their pKa values and the solubility of their corresponding carboxylate salts may differ slightly. The primary purification method described in synthetic procedures is an acid-base extraction.[1][4]
-
Solution: A pH-controlled aqueous extraction is the recommended industrial and lab-scale method.
-
Dissolve the crude mixture in a suitable organic solvent like ethyl acetate (EtOAc).
-
Add this organic solution to a separatory funnel and wash with a basic aqueous solution, such as aqueous sodium hydroxide, to deprotonate the carboxylic acids and pull them into the aqueous layer as their sodium salts.[1]
-
Discard the organic layer, which may contain neutral, non-acidic impurities.
-
Slowly and carefully re-acidify the aqueous layer with a strong acid like concentrated HCl, with vigorous stirring, until the pH is approximately 1-2.[4]
-
The purified this compound will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
-
Q3: My product appears pure by HPLC, but the NMR spectrum shows residual high-boiling point solvents like DMF or DMSO. How can I remove them?
A: Residual high-boiling solvents are a common problem and require specific techniques for removal as they are not easily evaporated.
-
Causality: Solvents with high boiling points are not effectively removed by standard rotary evaporation or vacuum drying at room temperature.
-
Solutions:
-
Azeotropic Removal: Dissolve the product in a lower-boiling point solvent in which it is soluble (like dichloromethane or toluene). Then, remove the solvent under reduced pressure. Repeating this process 2-3 times can effectively "chase" out the higher-boiling solvent.
-
Slurrying/Trituration: Suspend the solid product in a solvent in which it is poorly soluble but the impurity solvent is (e.g., water or hexanes). Stir vigorously for a period, then filter. The residual solvent will be washed away, leaving the purified solid.
-
High Vacuum Drying with Gentle Heat: Dry the material under high vacuum (e.g., <1 mmHg) while gently heating the flask. Caution: Nicotinic acids can decarboxylate at elevated temperatures.[7][8] Do not exceed 40-50°C to avoid potential degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for the recrystallization of this compound?
A: There is no single "best" solvent, as the ideal choice depends on the impurity profile. However, mixed solvent systems often provide the best balance of solubility and recovery.
| Solvent System | Advantages | Disadvantages |
| Water | Excellent for removing organic-soluble impurities. Product is poorly soluble in cold water, leading to good recovery.[8] | May have low solubility even when hot, requiring large volumes. |
| Ethanol/Water | Highly tunable. Hot ethanol provides good solubility, and the addition of water upon cooling reduces solubility to induce crystallization. | Requires careful optimization of the solvent ratio for maximum yield. |
| Ethyl Acetate/Hexane | Good for removing more polar impurities. Product dissolves in EtOAc and precipitation is induced by adding the anti-solvent hexane. | Flammable solvents; requires a well-ventilated area. |
| Acetonitrile | Can provide sharp, well-formed crystals. | Higher cost and toxicity compared to alcohols and water. |
Q2: Which analytical techniques are essential for confirming the purity of my final product?
A: A combination of techniques is recommended for a comprehensive assessment.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. It can accurately determine the percentage of the main component and quantify impurities, including isomers and starting materials.[4][5][9]
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): Provides unambiguous structural confirmation. It is excellent for identifying specific impurities if their reference spectra are known and for detecting residual solvents.[1]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and helps in identifying unknown impurities by their mass-to-charge ratio.[9][10]
Q3: Are there any stability issues to consider during purification and storage?
A: Yes, two primary stability concerns exist for this compound.
-
Thermal Decarboxylation: Like many nicotinic acids, this compound can lose CO₂ upon excessive heating.[7][11] Avoid prolonged exposure to high temperatures (>100°C), especially during drying or distillation of precursor materials.
-
Hydrolysis of the 2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution. Under prolonged exposure to strong basic conditions (high pH) or high temperatures in aqueous media, it can hydrolyze to form 2-hydroxy-5-fluoronicotinic acid.[4] Therefore, during acid-base workups, the basic extraction step should be performed efficiently without unnecessary delays.
Standardized Purification Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is highly effective for removing non-acidic impurities and unreacted starting materials.
-
Dissolution: Dissolve 10.0 g of crude this compound in 100 mL of ethyl acetate (EtOAc).
-
Basification: Transfer the solution to a 500 mL separatory funnel. Add 100 mL of 1 M sodium hydroxide (NaOH) solution and shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker.
-
Back-Extraction: Add another 50 mL of 1 M NaOH to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. Discard the organic layer.
-
Precipitation: Place the combined aqueous extracts in an ice bath and stir. Slowly add concentrated HCl (approx. 12 M) dropwise until the pH of the solution is ~2, as measured by pH paper or a calibrated meter. A thick white precipitate will form.[4]
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with two 50 mL portions of cold deionized water to remove residual NaCl.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Recrystallization with Activated Carbon
This protocol is ideal for removing colored impurities and improving the physical appearance of the final product.
-
Solvent Preparation: Prepare a solvent mixture, for example, 80:20 ethanol:water.
-
Dissolution: Place 10.0 g of crude product in a 250 mL Erlenmeyer flask. Add the solvent mixture portion-wise while heating on a hot plate with stirring until the solid is just dissolved (e.g., ~100-120 mL).
-
Carbon Treatment: Remove the flask from the heat and add 0.2 g of activated carbon. Place the flask back on the hot plate and gently swirl or stir for 15 minutes.
-
Hot Filtration: Set up a fluted filter paper in a stemless funnel. Pre-heat the funnel and a receiving flask with hot solvent vapor to prevent premature crystallization. Filter the hot solution quickly.
-
Crystallization: Cover the receiving flask and allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Isolation & Drying: Collect the white crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum at 40-50°C.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for troubleshooting the purification of this compound.
Caption: Troubleshooting Decision Tree for Purification.
References
- 1. chembk.com [chembk.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 7. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 9. 38186-88-8 | this compound - Moldb [moldb.com]
- 10. 38186-88-8|this compound|BLD Pharm [bldpharm.com]
- 11. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-5-fluoronicotinic Acid Derivatives
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-fluoronicotinic acid and its derivatives. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges during the synthesis of this critical intermediate. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively. This document is structured in a practical question-and-answer format to directly address common issues observed in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product of this compound is contaminated with the 2,6-dichloro-5-fluoronicotinic acid starting material. How can I improve the conversion?
Plausible Cause: This is the most common issue encountered and points to incomplete selective hydrogenolysis (dechlorination) at the C-6 position. The key to this synthesis is achieving high selectivity for the removal of the C-6 chlorine over the C-2 chlorine. Incomplete conversion is often a result of suboptimal reaction conditions, including catalyst activity, reaction time, or insufficient hydrogen pressure.
Troubleshooting & Prevention Protocol: The selective removal of the 6-chloro substituent is typically achieved via catalytic hydrogenation. The choice of catalyst and reaction conditions is critical for success.[1][2]
1. Catalyst Selection and Loading:
-
Catalyst Choice: Lindlar's catalyst (Pd/CaCO₃/PbO) is often preferred for its attenuated activity, which enhances selectivity. Standard Palladium on Carbon (Pd/C) can also be used, but may require more careful control to prevent over-reduction.[1][2]
-
Catalyst Loading: Insufficient catalyst will lead to slow or incomplete reactions. Start with a catalyst loading of 1-5% by weight relative to the substrate. If the reaction stalls, consider a modest increase. Be aware that excessive catalyst, especially with highly active Pd/C, can promote the undesired removal of the C-2 chlorine.
2. Reaction Conditions Optimization:
-
Hydrogen Pressure: This is a critical parameter. High pressures (>5 atm) can lead to over-reduction and loss of selectivity. Many successful procedures operate at pressures between 1 and 3 atmospheres.[2]
-
Base Additive: A tertiary amine base, such as triethylamine (Et₃N), is crucial. It acts as an acid scavenger, neutralizing the HCl formed during the hydrogenolysis, which can otherwise poison the catalyst and inhibit the reaction.[1][2]
-
Solvent: Solvents like ethyl acetate, ethanol, or methanol are commonly used. Ensure the solvent is of high purity and degassed to prevent catalyst deactivation.[1][2]
-
Temperature & Time: These reactions are typically run at room temperature (20-40°C). Monitor the reaction progress by TLC or HPLC every 1-2 hours. If the reaction is sluggish, a slight increase in temperature to 40-50°C may be beneficial, but watch for a decrease in selectivity.[2]
3. Verification:
-
Use HPLC to quantify the ratio of starting material, desired product, and the over-reduced byproduct (5-fluoronicotinic acid).
-
Co-spot your reaction mixture with the starting material on a TLC plate to visualize conversion.
Troubleshooting Summary Table:
| Parameter | Issue | Recommended Action | Potential Side Effect of Over-Correction |
| Catalyst | Incomplete conversion | Increase loading slightly (e.g., from 2% to 4% w/w). Ensure catalyst is fresh and active. | Reduced selectivity (over-reduction). |
| H₂ Pressure | Stalled reaction | Increase pressure moderately (e.g., from 1 atm to 3 atm). | Loss of selectivity; formation of 5-fluoronicotinic acid. |
| Base (Et₃N) | Low reaction rate | Ensure at least stoichiometric amounts of base are present to neutralize formed HCl. | Can complicate workup if used in large excess. |
| Temperature | Sluggish reaction | Increase temperature to 30-40°C. | May decrease selectivity. |
Reaction Pathway & Side Reactions Diagram:
Caption: Selective hydrogenolysis pathway and potential over-reduction side reaction.
Question 2: After hydrolyzing my 2-chloro-5-fluoronicotinate ester to the acid, I observe a significant, more polar impurity that is difficult to remove. What could it be?
Plausible Cause: The chloro-substituent at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). When using strong basic conditions (e.g., high concentrations of NaOH or KOH, elevated temperatures) for ester saponification, hydroxide ions (OH⁻) can act as nucleophiles, displacing the chloride to form 2-hydroxy-5-fluoronicotinic acid. This byproduct is often more polar and can complicate purification. The literature notes that halogens at the 2- and 4-positions of pyridine are particularly labile.[3]
Troubleshooting & Prevention Protocol:
1. Milder Hydrolysis Conditions:
-
Reagent: Switch from sodium hydroxide or potassium hydroxide to lithium hydroxide (LiOH).[2] LiOH is often effective for ester hydrolysis under milder conditions.
-
Temperature: Perform the hydrolysis at room temperature or even cooled in an ice bath (0-5°C). Avoid heating the reaction mixture unless absolutely necessary.[2]
-
Stoichiometry: Use the minimum required amount of base (typically 1.1-1.5 equivalents) to drive the reaction to completion.
2. Alternative Hydrolysis Methods:
-
Acidic Hydrolysis: If the molecule is stable to acid, consider acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄). This avoids the presence of the potent hydroxide nucleophile. However, one must verify that other functional groups in the molecule are not acid-labile.
3. Reaction Monitoring:
-
Monitor the disappearance of the starting ester by TLC or HPLC. As soon as the ester is consumed, proceed immediately with the workup (acidification) to neutralize the base and prevent prolonged exposure that could favor the side reaction.
4. Workup Procedure:
-
After hydrolysis, cool the reaction mixture in an ice bath before slowly acidifying with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid product.[3] The 2-hydroxy byproduct may have different solubility characteristics that can be exploited during purification.
Hydrolysis Side Reaction Diagram:
Caption: Desired ester hydrolysis versus the S(N)Ar side reaction leading to a hydroxy byproduct.
Question 3: I am synthesizing a 2,6-dichloro-5-fluoronicotinic acid precursor from a dihydroxy pyridine derivative using POCl₃/PCl₅ and I'm getting an unexpected trichlorinated byproduct. Why is this happening?
Plausible Cause: This issue arises during the synthesis of the precursor material. When converting a dihydroxy cyanopyridine (like 2,6-dihydroxy-3-cyano-5-fluoropyridine) to the corresponding dichloro derivative using chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), over-chlorination can occur. A patent for a related synthesis specifically reports the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine as a byproduct.[3] This suggests that under the reaction conditions, a chlorine atom is added to the C-4 position of the pyridine ring in addition to the replacement of the hydroxyl groups.
Troubleshooting & Prevention Protocol:
1. Control of Reaction Temperature:
-
Chlorination reactions with POCl₃/PCl₅ are highly exothermic. Maintain strict temperature control. The reaction should be initiated at a lower temperature and allowed to warm gradually. Runoff reactions can lead to a host of side products, including the trichlorinated species.
2. Stoichiometry of Reagents:
-
Carefully control the stoichiometry of PCl₅. While POCl₃ often serves as both reagent and solvent, excess PCl₅ can promote more aggressive and less selective chlorination. Titrate the amount of PCl₅ to find the optimal balance for converting the hydroxyl groups without affecting the C-4 position.
3. Reaction Time:
-
Prolonged reaction times at elevated temperatures can favor the formation of thermodynamically stable, but undesired, over-chlorinated products. Monitor the reaction by quenching aliquots and analyzing via GC-MS or HPLC to stop the reaction once the starting material is consumed.
4. Purification Strategy:
-
The trichlorinated byproduct will have a different polarity and boiling point. Careful fractional distillation under vacuum or column chromatography may be required to separate it from the desired 2,6-dichloro intermediate before proceeding to the next step.[3] Failure to remove this impurity will lead to contaminants in the final this compound product.
References
- 1. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-5-fluoronicotinic Acid
Welcome to the technical support resource for optimizing coupling reactions involving 2-Chloro-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges. We will explore the causality behind experimental choices to empower you to rationalize and optimize your reaction conditions effectively.
This compound is a versatile heterocyclic building block, pivotal in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] Its structure features two key reactive sites: a carboxylic acid amenable to amide bond formation and a chloro-substituted pyridine ring, which is a prime substrate for palladium-catalyzed cross-coupling reactions. This guide is structured into two main sections covering these critical transformations, followed by general purification strategies.
Section 1: Amide Coupling (Acylation) Reactions
The formation of an amide bond by coupling an amine with the carboxylic acid moiety of this compound is a fundamental transformation. While conceptually straightforward, these reactions can be prone to low yields and side product formation without careful optimization.[2][3]
Frequently Asked Questions & Troubleshooting Guide: Amide Coupling
Question 1: My amide coupling reaction has a low or non-existent yield. What are the common causes?
Answer: Low yields in amide coupling are typically traced back to one of four primary issues: inefficient carboxylic acid activation, low amine nucleophilicity, steric hindrance, or suboptimal reaction conditions.[2][3]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive electrophile (e.g., an active ester) to react with the amine. If the coupling reagent is degraded, used in insufficient amounts, or is not potent enough for your specific substrates, activation will be incomplete.[2]
-
Amine Deactivation: The amine coupling partner is the nucleophile. Its reactivity can be nullified if it is protonated. An acid-base reaction between the carboxylic acid starting material and the amine can form an unreactive ammonium salt, stalling the reaction before coupling can occur.[2] This is why a non-nucleophilic base is essential.
-
Steric Hindrance: Bulky chemical groups on either the nicotinic acid or the amine can physically block the reactive centers from approaching each other, dramatically slowing down the reaction rate.[4]
-
Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in the solvent or reagents will quench the intermediate, reverting it to the starting carboxylic acid and preventing amide formation. Using anhydrous ("dry") solvents and reagents is critical.[2]
Question 2: How do I select the appropriate coupling reagent for my specific amine?
Answer: The choice of coupling reagent is critical and should be matched to the reactivity of your substrates.
-
For standard primary and secondary amines: Urionium-based reagents like HATU and HBTU are highly effective and fast-acting. They are often the first choice for general-purpose couplings.
-
For electron-deficient or hindered amines: These challenging substrates often require a more reactive acylating agent. A highly effective strategy is the in situ formation of an acyl fluoride .[4] Reagents like TFFH or BTFFH can convert the carboxylic acid to its acyl fluoride, which is more reactive than the active esters formed by standard coupling reagents. This method has proven successful where others have failed, particularly with sterically demanding substrates.[4]
-
For cost-effective, large-scale synthesis: Carbodiimide reagents like EDC , often used with additives like HOBt or OxymaPure , are a more economical choice. The additives are crucial as they suppress side reactions and reduce the risk of racemization if chiral centers are present.[2]
Question 3: I am observing significant epimerization in my chiral amine. How can this be minimized?
Answer: Epimerization is a risk when coupling amino acid derivatives or other chiral amines. It occurs via the formation of a planar oxazolone intermediate. To suppress this, use coupling additives known to minimize racemization, such as HOBt or OxymaPure .[2] Additionally, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.
General Experimental Workflow: Amide Coupling
Caption: A typical experimental workflow for amide coupling.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[5][6] These reactions are cornerstones of modern synthesis, allowing for the construction of complex molecular architectures.[7][8]
Frequently Asked Questions & Troubleshooting Guide: Cross-Coupling
Question 1: What are the most critical parameters for a successful cross-coupling with this heteroaryl chloride?
Answer: Success hinges on four key components: the palladium catalyst, the ligand, the base, and the solvent.
-
Catalyst & Ligand: Aryl chlorides are less reactive than bromides or iodides, requiring a more active catalyst system for efficient oxidative addition to the Pd(0) center.[9][10] Modern catalyst systems use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[11][12] These ligands promote the formation of the active, low-coordinate Pd(0) species and facilitate the difficult oxidative addition and reductive elimination steps.[11]
-
Base: The base plays a crucial role in both the Suzuki and Buchwald-Hartwig reactions. In Suzuki couplings, the base activates the boronic acid, facilitating transmetalation.[12] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine.[13] Common choices include K₃PO₄, Cs₂CO₃ (for Suzuki) and NaOt-Bu or LHMDS (for Buchwald-Hartwig).
-
Solvent: Anhydrous, deoxygenated solvents are mandatory, as both the Pd(0) catalyst and some reagents are sensitive to air and moisture. Common solvents include toluene, dioxane, and THF.
Question 2: My Suzuki coupling is not proceeding. What should I check first?
Answer: A stalled Suzuki reaction often points to catalyst deactivation or issues with the reagents.
-
Check for Oxygen: The single most common cause of failure is the presence of oxygen, which oxidizes and deactivates the Pd(0) catalyst. Ensure your solvent was properly degassed and that the reaction was set up under a robust inert atmosphere (Argon or Nitrogen).
-
Verify Catalyst and Ligand Integrity: Palladium precursors and phosphine ligands can degrade over time. Use fresh, properly stored materials.
-
Assess Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage. It's often beneficial to use freshly opened or purified boronic acid.
-
Base and Water Content: While the reaction needs to be anhydrous to protect the catalyst, a small, controlled amount of water can sometimes be beneficial in Suzuki couplings with certain bases (like K₃PO₄) by aiding in the dissolution of the base and facilitating the activation of the boronic acid. However, this is an advanced optimization technique; start with strictly anhydrous conditions first.
Question 3: Can I couple an amine at the 2-position instead of forming an amide at the carboxylic acid?
Answer: Yes, this is achieved via the Buchwald-Hartwig amination .[13] This palladium-catalyzed reaction directly couples an amine with the aryl chloride.[14] To ensure selectivity, you may need to protect the carboxylic acid group first, for instance, as a methyl or ethyl ester. This prevents the amine from simply acting as a base or participating in an acid-base reaction with the carboxylic acid.
Catalytic Cycle & Troubleshooting Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]
Caption: A troubleshooting decision tree for palladium cross-coupling reactions.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (or its ester derivative) (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[15]
-
Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 1-5 mol%). Subsequently, add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by standard methods. If the product is a carboxylic acid, an acid-base extraction can be highly effective.[16] Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaHCO₃). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure product.
Data Summary: Recommended Cross-Coupling Conditions
| Coupling Type | Coupling Partner | Typical Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos (2%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 |
| Suzuki-Miyaura | Heteroarylboronic Acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.0) | DMF | 80-100 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos (2%) | NaOt-Bu (1.5) | Toluene | 110 |
| Buchwald-Hartwig | Aniline | G3-XPhos Precatalyst (2%) | LHMDS (1.5) | 1,4-Dioxane | 100 |
Note: Conditions are starting points and may require optimization for specific substrates.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vapourtec.com [vapourtec.com]
- 9. reddit.com [reddit.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
solubility issues of 2-Chloro-5-fluoronicotinic acid in organic solvents
Welcome to the technical support center for 2-Chloro-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding its solubility in organic solvents. Our goal is to equip you with the knowledge to overcome common challenges encountered during your experiments.
Understanding the Molecule: Key Physicochemical Properties
This compound is a heterocyclic building block with the molecular formula C6H3ClFNO2.[1][2] Its structure, featuring a carboxylic acid group, a pyridine ring, and halogen substituents, dictates its solubility behavior. Key properties include:
| Property | Value | Source |
| Molecular Weight | 175.54 g/mol | [2] |
| Melting Point | 141-142°C | [1] |
| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [1] |
| Appearance | White to beige solid | [1] |
The presence of the carboxylic acid group allows for hydrogen bonding, while the aromatic ring and halogen atoms contribute to its overall polarity and potential for various intermolecular interactions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the solubility of this compound.
Q1: Why is this compound poorly soluble in nonpolar organic solvents?
A1: The low solubility in nonpolar solvents like hexanes or toluene is due to the molecule's polar nature. The carboxylic acid group and the nitrogen atom in the pyridine ring make the molecule capable of strong dipole-dipole interactions and hydrogen bonding. Nonpolar solvents cannot effectively solvate these polar functional groups, leading to poor solubility. The principle of "like dissolves like" is fundamental here; polar solutes dissolve best in polar solvents.
Q2: I'm observing incomplete dissolution in a solvent where a similar compound is soluble. What could be the reason?
A2: Several factors could be at play:
-
Purity of the compound: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of this compound (≥98% is recommended).[3]
-
Water content in the solvent: Trace amounts of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents.[4][5] Conversely, in other systems, water can lead to precipitation.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.
-
Substituent Effects: The chloro and fluoro substituents, while both electronegative, can influence the crystal lattice energy and interactions with the solvent differently than other functional groups on a similar scaffold.
Q3: Can I use heat to improve the solubility of this compound?
A3: Yes, in many cases, gently heating the solvent-solute mixture can increase the rate of dissolution and the overall solubility. However, exercise caution. Excessive heat can lead to the degradation of the compound. It is advisable to conduct a preliminary thermal stability test if you plan to use elevated temperatures for extended periods.
Q4: How does pH affect the solubility of this compound in organic solvents?
A4: While pH is a primary driver of solubility in aqueous solutions, its effect in organic solvents is less direct but still relevant. The protonation state of the carboxylic acid is key. In its neutral (protonated) form, it is more likely to be soluble in moderately polar organic solvents. If a basic substance is present in the organic phase, it can deprotonate the carboxylic acid, forming a salt. This salt may have drastically different solubility characteristics, potentially precipitating out of a nonpolar organic solvent or becoming more soluble in a highly polar one. For instance, nicotinic acid exists predominantly in its neutral form in organic solvents like methanol and tetrahydrofuran.[6]
Troubleshooting Guide: Overcoming Solubility Challenges
This section provides systematic approaches to address common solubility issues.
Issue 1: The compound is not dissolving in the chosen solvent at room temperature.
Troubleshooting Workflow
Caption: Decision workflow for initial dissolution troubleshooting.
Step-by-Step Protocol: Solvent Screening
-
Initial Solvent Selection: Based on the polar nature of this compound, start with polar aprotic and polar protic solvents.
-
Recommended Solvents to Try:
-
High Solubility Potential: Dimethyl sulfoxide (DMSO)[7][8], Dimethylformamide (DMF). Nicotinic acid shows high solubility in DMSO.[7][9]
-
Moderate Solubility Potential: Alcohols (e.g., methanol, ethanol[10][11]), Tetrahydrofuran (THF), Acetone.[7]
-
Low Solubility Potential: Dichloromethane (DCM), Chloroform, Ethyl acetate.[12]
-
-
Small-Scale Test: In a small vial, add a known amount of the compound (e.g., 5 mg) and the chosen solvent (e.g., 0.5 mL).
-
Observation: Vortex or stir the mixture at room temperature for 5-10 minutes. Observe for dissolution.
-
Gentle Heating: If not fully dissolved, warm the mixture gently (e.g., to 40-50°C) with continued stirring.
-
Documentation: Record your observations for each solvent tested to build a solubility profile.
Issue 2: The compound precipitates out of solution over time or upon cooling.
This often indicates that you have created a supersaturated solution.
Troubleshooting Steps:
-
Re-dissolution with More Solvent: Try to re-dissolve the precipitate by adding more of the same solvent and gently warming. This will confirm if the issue is concentration-dependent.
-
Use of a Co-solvent: Adding a small percentage of a stronger solvent (e.g., adding 5-10% DMSO to an ethanol solution) can help maintain solubility.
-
Maintain Elevated Temperature: If the experimental procedure allows, maintaining a slightly elevated temperature might be necessary to keep the compound in solution.
Issue 3: Difficulty in preparing a stock solution of a specific concentration.
Protocol for Preparing a Stock Solution
-
Calculate Required Amounts: Determine the mass of this compound and the volume of solvent needed for your target concentration.
-
Choose the Right Solvent: Select a solvent in which the compound has high solubility, such as DMSO or DMF, to ensure you can achieve the desired concentration.
-
Dissolution Procedure: a. Weigh the required amount of the solid into a suitable volumetric flask. b. Add a portion (approx. 50-70%) of the total solvent volume. c. Use a sonicator or vortex mixer to aid dissolution. Gentle warming can be applied if necessary. d. Once fully dissolved, allow the solution to return to room temperature. e. Add the remaining solvent to reach the final volume and mix thoroughly.
-
Storage: Store the stock solution appropriately. For long-term storage, keeping it at -20°C is often recommended.[9] Always check for precipitation after thawing and before use.
Safety First: Handling this compound
It is crucial to handle this chemical with appropriate safety precautions.
-
Irritant: It is irritating to the eyes, respiratory system, and skin.[1]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[14][15]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[14]
-
First Aid:
-
Eyes: In case of contact, rinse immediately with plenty of water and seek medical advice.[1]
-
Skin: Wash off immediately with plenty of soap and water.
-
Inhalation: Move to fresh air.
-
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) from your supplier.[15][16][17][18]
References
- 1. This compound [chembk.com]
- 2. 38186-88-8 | this compound - Moldb [moldb.com]
- 3. scbt.com [scbt.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.udesc.br [repositorio.udesc.br]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 11. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. chembk.com [chembk.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
- 17. punchout.medline.com [punchout.medline.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 2-Chloro-5-fluoronicotinic Acid
Welcome to the technical support center for 2-Chloro-5-fluoronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a substituted pyridine, this molecule presents unique challenges and opportunities. This document provides in-depth, field-proven insights into its most common reactions, offering troubleshooting solutions and detailed protocols to help you navigate your experiments with confidence.
Section 1: Core Concepts & Safety
Q: What are the primary reactive sites of this compound and the main challenges associated with them?
A: this compound has three primary sites for chemical modification, each with distinct reactivity profiles. Understanding these is key to successful experimental design.
-
Carboxylic Acid (C3-Position): This is the most straightforward functional group for reactions like amide bond formation and esterification. The primary challenge here is not the acid itself, but ensuring its activation method does not interfere with the other sensitive groups on the ring or lead to unwanted side reactions like epimerization when using chiral amines.
-
Aryl Chloride (C2-Position): The chlorine atom is a leaving group for nucleophilic aromatic substitution (SNA) and a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The key challenges are its relative inertness compared to aryl bromides or iodides and the electron-deficient nature of the pyridine ring, which influences catalyst selection.[1][2]
-
Pyridine Ring: The ring itself can be subject to reactions, but its electron-deficient nature, further amplified by the chloro and fluoro substituents, makes it less susceptible to electrophilic aromatic substitution. The pyridine nitrogen can also act as a Lewis base, potentially coordinating to and inhibiting metal catalysts.[2]
Below is a diagram illustrating these key reactive centers.
Caption: Key reactive sites on this compound.
Q: What are the essential safety precautions for handling this compound?
A: this compound is an irritant. Standard laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][6] Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with plenty of water.[3][7]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents, acids, and bases.[4]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
| Hazard Statement | Description | Precautionary Code |
| H315 | Causes skin irritation.[3][6] | P280 |
| H319 | Causes serious eye irritation.[3][6] | P305+P351+P338 |
| H335 | May cause respiratory irritation.[3][6] | P261, P271 |
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is one of the most frequent reactions performed with this substrate. While routine, the specific nature of this molecule can lead to challenges.
Q: My amide coupling reaction with a primary/secondary amine is sluggish or has stalled completely. What are the likely causes and solutions?
A: This is a common issue that can typically be traced back to one of three areas: carboxylic acid activation, amine nucleophilicity, or reaction conditions.
-
Inefficient Carboxylic Acid Activation: The first step of any amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this step is inefficient, the reaction will not proceed.
-
Insight & Solution: Standard reagents like HATU, HBTU, or EDC/HOBt are generally effective. However, if your reaction is failing, consider the possibility of reagent degradation, especially for hygroscopic coupling agents. Always use freshly opened or properly stored reagents. An alternative is to convert the acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8] This highly reactive intermediate often succeeds where other methods fail, though it may require screening of bases (e.g., triethylamine, DIPEA, or pyridine) for the subsequent amidation step.[8]
-
-
Low Amine Nucleophilicity: Electron-poor anilines or sterically hindered amines can be poor nucleophiles, leading to slow reaction rates.[8]
-
Insight & Solution: For poorly nucleophilic amines, a more forceful activation strategy is needed. Using the acid chloride is a good option. Additionally, increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can often overcome the activation energy barrier. For extremely difficult couplings, consider using a stronger, non-nucleophilic base like DBU or phosphazene bases to fully deprotonate the amine, though this must be done with care to avoid side reactions.
-
-
Suboptimal Reaction Conditions: The choice of solvent and base is critical.
-
Insight & Solution: DMF and DCM are common solvents. However, if solubility is an issue or side reactions are occurring, consider switching to NMP or dioxane. Ensure the reaction is anhydrous, as water will hydrolyze the activated acid intermediate. The base (typically DIPEA or triethylamine) is meant to neutralize the acid formed and drive the reaction forward; ensure at least 2.0 equivalents are used.
-
Workflow for a Standard Amide Coupling Protocol
Caption: A standard workflow for amide coupling reactions.
Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a powerful tool for C-C bond formation, but the relative inertness of the C2-Cl bond on this substrate requires careful optimization.
Q: My Suzuki coupling is failing. I'm either recovering starting material or seeing decomposition. Why is this reaction so challenging?
A: The failure of a Suzuki coupling with an electron-deficient aryl chloride like this compound is almost always due to an insufficiently active catalyst system.[1][2]
-
The Oxidative Addition Problem: The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the palladium catalyst to the aryl-chloride bond.[1] This step is significantly slower for chlorides than for bromides or iodides. Furthermore, the electron-withdrawing nature of the pyridine ring and the fluorine atom makes the C-Cl bond stronger and less susceptible to cleavage by the palladium catalyst.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity by preventing it from participating in the catalytic cycle.[2]
Q: How do I choose the right catalyst, ligand, and base for this specific substrate?
A: Success hinges on using a highly active catalyst system capable of overcoming the challenges mentioned above. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2]
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, reliable Pd(0) and Pd(II) sources that readily form the active Pd(0) species in the presence of a phosphine ligand. |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands are both sterically bulky and highly electron-donating. The bulk promotes reductive elimination (the final step), while the electron-rich nature accelerates the difficult oxidative addition step.[9] They are the gold standard for challenging couplings. |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | A moderately strong inorganic base is required for the transmetalation step. K₃PO₄ is an excellent starting point. The choice can be solvent-dependent, and screening may be necessary.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A polar aprotic solvent, often with a small amount of water, is typically used to dissolve the inorganic base and facilitate the reaction. Rigorous degassing is crucial.[10] |
Q: I'm observing significant amounts of dehalogenated starting material and boronic acid homocoupling. What is causing these side reactions?
A: These are classic Suzuki side reactions that point to specific flaws in the reaction setup.
-
Dehalogenation (Protodechlorination): This occurs when the aryl halide is reduced instead of coupled. It can be caused by trace amounts of water or other proton sources reacting with the palladium intermediate.
-
Solution: Ensure your reagents and solvents are scrupulously dry and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
-
Homocoupling (Glaser-Hay type): The boronic acid couples with itself to form a biaryl byproduct. This is almost always caused by the presence of oxygen.[1]
-
Solution: Your solvent and reaction mixture must be thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes before adding the catalyst.[1]
-
Troubleshooting Decision Tree for Suzuki Coupling
Caption: Decision tree for troubleshooting a failing Suzuki coupling.
Section 4: FAQs on Esterification and Hydrolysis
Q: I'm trying to hydrolyze an ethyl ester of this compound back to the carboxylic acid, but I'm getting low yields and a messy reaction. What is the best method?
A: Ester hydrolysis (saponification) is typically straightforward, but the stability of the nicotinic acid ring under harsh conditions must be considered.
-
Basic Hydrolysis (Saponification): This is generally the cleanest method. Using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water or Methanol/water at room temperature or with gentle heating (e.g., 40-50 °C) is effective. The reaction is irreversible because the resulting carboxylate salt is deprotonated. The reaction is complete upon acidification of the reaction mixture, which precipitates the carboxylic acid.
-
Acidic Hydrolysis: While possible with strong acids like HCl or H₂SO₄, this method often requires higher temperatures. For nicotinic acids, high temperatures in strong acid can sometimes lead to decarboxylation as a side reaction.[11] Therefore, basic hydrolysis is the preferred, milder method.
Protocol: Saponification of Ethyl 2-Chloro-5-fluoronicotinate
-
Setup: Dissolve the ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).
-
Reagent Addition: Add LiOH·H₂O (1.5-2.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding water and then acidify carefully with 1N HCl to a pH of ~2-3.
-
A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. punchout.medline.com [punchout.medline.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chembk.com [chembk.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
scale-up challenges for 2-Chloro-5-fluoronicotinic acid production
Technical Support Center: 2-Chloro-5-fluoronicotinic Acid
Welcome to the technical support center for the synthesis and scale-up of this compound (CFNA). This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, experience-driven insights into overcoming the common challenges encountered during the production of this critical pharmaceutical intermediate.
Overview of Synthetic Strategy
The industrial production of this compound most commonly proceeds via the selective de-chlorination of a 2,6-dichloro-5-fluoronicotinic acid precursor or through the chlorination of a 2-hydroxy-5-fluoronicotinic acid intermediate. A prevalent route involves the selective hydrogenation of 2,6-dichloro-5-fluoro-nicotinic acid esters, followed by hydrolysis to yield the final product.[1][2] This guide will focus on the challenges associated with these transformative steps.
Below is a generalized workflow for a common synthetic approach.
Caption: Generalized workflow for CFNA synthesis.
Troubleshooting Guide & Scale-Up FAQs
This section addresses specific, high-frequency issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Q1: My yield is consistently low during the selective hydrogenation of 2,6-dichloro-5-fluoronicotinic acid ethyl ester. What are the likely causes and how can I improve it?
Answer: Low yields in this selective dechlorination step are a common scale-up challenge, often stemming from catalyst activity, hydrogen pressure, and reaction time.
-
Causality: The goal is to selectively remove the chlorine atom at the 6-position while leaving the 2-position chlorine intact. Over-reduction can lead to the formation of 5-fluoronicotinic acid, while incomplete reaction leaves unreacted starting material. The choice of catalyst and reaction conditions is a delicate balance.
-
Troubleshooting Steps:
-
Catalyst Selection & Loading: Raney Nickel and Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are often used.[1] If yields are low, consider screening different catalysts. Raney Nickel can sometimes be too aggressive, leading to over-reduction. A Lindlar catalyst might offer better selectivity. Ensure the catalyst is fresh and not poisoned by impurities from previous steps. Catalyst loading is critical; a typical range is 1-10% by weight of the substrate.[1]
-
Hydrogen Pressure & Temperature: On a lab scale, reactions might proceed at room temperature under a few atmospheres of hydrogen.[2] During scale-up, mass transfer limitations can become significant. Increasing hydrogen pressure (e.g., to 3 atm) and moderate heating (e.g., 40°C) can improve reaction rates, but must be carefully controlled to avoid over-reduction.[1][2]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Implement in-process controls (IPCs) using HPLC or GC to monitor the disappearance of the starting material and the formation of the desired product and byproducts. Quench the reaction as soon as the optimal conversion is reached.
-
Base Additive: The reaction generates HCl, which can poison the catalyst. The addition of a base like triethylamine (Et3N) is crucial to scavenge this acid and maintain catalyst activity.[1] Ensure the stoichiometry of the base is correct (typically 1.5-2.0 equivalents).
-
Q2: I am observing significant byproduct formation, specifically 2,4,6-trichloro-5-fluoronicotinic acid, when preparing my 2,6-dichloro precursor. How can this be mitigated?
Answer: The formation of trichlorinated byproducts is a known issue when converting dihydroxy precursors to dichloropyridines using phosphorus oxychloride (POCl₃), especially in the presence of phosphorus pentachloride (PCl₅).[3]
-
Causality: The reaction proceeds via phosphorylation of the hydroxyl groups, followed by substitution with chloride. Over-chlorination can occur on the pyridine ring itself, especially at high temperatures or with overly aggressive chlorinating agent mixtures. This impurity is difficult to remove and can contaminate the final product.[3]
-
Mitigation Strategies:
-
Reagent Control: Avoid using PCl₅ if possible, as it is a stronger chlorinating agent and increases the risk of ring chlorination.[3] Using POCl₃ alone is often sufficient.
-
Temperature Management: The chlorination of hydroxypyridines is highly exothermic and requires strict temperature control. The reaction can be performed in stages: an initial, lower-temperature phosphorylation step (e.g., <25°C), followed by a controlled ramp-up to a higher temperature (e.g., 70-90°C) to drive the conversion to the chloro-derivative.[4] This staged approach prevents uncontrolled exotherms and reduces byproduct formation.
-
Solvent-Free Conditions: For large-scale preparations, a solvent-free approach using equimolar POCl₃ in a sealed reactor can be highly efficient and minimize waste.[5] This method requires robust equipment capable of handling pressure and high temperatures (140-160°C), but it often leads to cleaner reactions and simpler workups.[5][6]
-
Q3: The workup after the POCl₃ chlorination step is proving hazardous and difficult to control on a larger scale. What is the best practice?
Answer: Quenching excess POCl₃ is one of the most significant safety challenges in this process due to its violent and highly exothermic reaction with water.
-
Causality: POCl₃ reacts with water to produce phosphoric acid and HCl gas. On a large scale, this can lead to a rapid temperature and pressure increase (a latent exothermic event), creating a serious risk of reactor rupture or loss of containment.[5]
-
Recommended Scale-Up Protocol:
-
Minimize Excess Reagent: The most effective safety measure is to use a stoichiometric amount of POCl₃ (or a slight excess) rather than using it as the solvent. This drastically reduces the amount of unreacted reagent that needs to be quenched.[5]
-
Controlled Quench: Never add water directly to the hot reaction mixture. After the reaction is complete, cool the mixture significantly. The preferred method is a "reverse quench": slowly and controllably adding the reaction mixture to a chilled vessel containing ice or a cold, weak base solution like sodium bicarbonate.[7]
-
Solvent Dilution: Before quenching, consider diluting the reaction mixture with a high-boiling, inert organic solvent like toluene or dichlorobenzene. This increases the total thermal mass, helping to absorb the heat of the quench more effectively.[7]
-
pH Control during Workup: After quenching, the product is often isolated by adjusting the pH. The final acid product precipitates upon acidification to a pH of 1-2 with an acid like HCl.[3] This step must also be done with cooling to manage any heat of neutralization.
-
Q4: My final product, this compound, is difficult to purify and fails to meet the required purity specifications. What purification strategies are most effective?
Answer: Purification challenges often arise from structurally similar impurities that co-precipitate or are difficult to separate.
-
Causality: Key impurities include the unreacted 2,6-dichloro starting material, the over-reduced 5-fluoronicotinic acid, and isomers formed during synthesis. These compounds have similar solubility profiles to the desired product.
-
Purification Workflow:
-
Controlled Precipitation/Crystallization: This is the primary method for industrial-scale purification. The crude product obtained after acidic workup should be dissolved in a suitable solvent system and recrystallized.
-
pH Adjustment: The solubility of nicotinic acids is highly pH-dependent. A careful, slow adjustment of pH during the workup and crystallization can selectively precipitate the desired product while keeping impurities in the mother liquor.
-
Solvent Screening: A mixture of an organic solvent (like ethanol or ethyl acetate) and water is often effective. Experiment with different solvent ratios and temperatures to optimize purity and recovery.
-
-
Column Chromatography: While effective, column chromatography is often not economically viable for large-scale production.[1] It is best used for producing high-purity reference standards or for troubleshooting to identify specific impurities that are proving difficult to remove by crystallization.
-
Impurity Profiling: Use analytical techniques like LC-MS and NMR to identify the exact structure of the persistent impurities.[8] Understanding the impurity's structure provides critical clues for targeted removal—for example, an acidic impurity might be removed with a bicarbonate wash, while a neutral one would not.
-
Caption: Logic diagram for CFNA purification.
Key Experimental Protocol: Chlorination of 2-Hydroxy-5-fluoronicotinic Acid
This protocol is adapted for a laboratory scale and emphasizes safety and control.
WARNING: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Reactor Setup: Equip a dry, three-neck round-bottom flask with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a temperature probe. Purge the entire system with an inert gas (Nitrogen or Argon).
-
Charge Reagents: To the flask, add 2-hydroxy-5-fluoronicotinic acid (1.0 eq) and a suitable base such as pyridine (1.0 eq).
-
Phosphorylation (Low Temperature): Cool the stirred slurry to 0-5°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via a syringe or addition funnel, ensuring the internal temperature does not exceed 10°C. A thick slurry will form.
-
Chlorination (High Temperature): After the addition is complete, slowly warm the mixture to room temperature. Then, heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress by HPLC.
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Cautiously dilute the mixture with a high-boiling inert solvent like toluene.
-
Quenching (Reverse Addition): In a separate, larger vessel equipped with a stirrer and cooled in an ice bath, prepare a saturated solution of sodium bicarbonate. Slowly and carefully transfer the reaction mixture from the flask into the bicarbonate solution. CAUTION: Vigorous gas evolution (CO₂) will occur. Control the addition rate to manage the effervescence and maintain a low temperature.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the same organic solvent.
-
Product Isolation: Combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by crystallization.
Data Summary Tables
Table 1: Typical Reaction Parameters for Selective Hydrogenation
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale for Change |
| Catalyst | 5% Pd/C or Raney Ni | Lindlar Catalyst or 5% Pd/C | Improved selectivity and control over exotherm on a larger scale. |
| Pressure (H₂) | 1-3 atm | 3-5 atm | Overcomes mass transfer limitations inherent in larger reactors. |
| Temperature | 20-40°C | 40-50°C | Increases reaction rate but requires careful monitoring to prevent over-reduction. |
| Base | Triethylamine (1.5 eq) | Triethylamine (1.5-2.0 eq) | Ensures complete acid scavenging, which is critical for catalyst longevity in longer runs. |
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Origin Step | Potential Cause | Mitigation Strategy |
| 2,6-dichloro-5-fluoronicotinic acid | Hydrogenation | Incomplete reaction | Increase reaction time/temperature/pressure; check catalyst activity. |
| 5-fluoronicotinic acid | Hydrogenation | Over-reduction | Use a more selective catalyst (Lindlar), lower temperature/pressure, or shorten reaction time. |
| 2,4,6-trichloro-5-fluoronicotinic acid | Chlorination | Overly harsh chlorinating conditions | Avoid PCl₅, use staged temperature profile, use stoichiometric POCl₃.[3] |
| 2-hydroxy-5-fluoronicotinic acid | Hydrolysis | Incomplete chlorination or hydrolysis of product during workup | Ensure chlorination reaction goes to completion; maintain low temperature during basic workup. |
References
- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 2. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 38186-88-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-5-fluoronicotinic Acid
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-Chloro-5-fluoronicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to functionalize this challenging yet valuable heterocyclic building block. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the specific issues you are likely to encounter.
Troubleshooting Guide: From Failed Reactions to Optimized Success
This section addresses specific experimental failures and provides a logical, step-by-step approach to identify and resolve the underlying issues.
Q1: My Suzuki-Miyaura reaction with this compound shows no conversion. Where do I start troubleshooting?
A1: Zero conversion is a common yet frustrating issue, typically pointing to a fundamental problem with one of the core components of the catalytic cycle. Your starting material is an electron-deficient heteroaryl chloride, which makes the initial oxidative addition step inherently difficult.[1][2]
Here is a systematic approach to diagnose the problem:
-
Catalyst and Ligand Inactivity: This is the most probable cause. The Pd(0) active catalyst may not be forming or is being inhibited.
-
The Ligand is Critical: Standard ligands like PPh₃ are often ineffective for this substrate. You need a highly electron-rich and sterically bulky phosphine ligand to facilitate the challenging oxidative addition of the C-Cl bond.[3][4] Good starting points are Buchwald-type ligands such as SPhos or XPhos .[5]
-
Precatalyst Choice: If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the reduction to Pd(0) might be failing. Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a modern precatalyst like XPhos Pd G3 , which ensures reliable and rapid generation of the active catalyst.[6]
-
-
Atmosphere Control: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen. Ingress of air can lead to oxidation of the phosphine ligand and formation of inactive palladium species.
-
Verification: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[2]
-
-
Base and Solvent Issues: The base is essential for activating the boronic acid in the transmetalation step.[7][8]
-
Inadequate Base Strength: For this substrate, a moderately strong inorganic base is usually required. K₂CO₃ is a common first choice, but if it fails, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can be effective.[1][9]
-
Solubility: Your starting material or boronic acid may not be soluble in the chosen solvent, preventing it from participating in the reaction.[10] While Toluene or Dioxane are common, consider solvents like 2-MeTHF or CPME. Using a co-solvent system (e.g., Dioxane/Water) can improve the solubility of the base and boronate salt.[11][12]
-
Troubleshooting Workflow for No Conversion
Caption: A decision tree for troubleshooting zero product yield.
Q2: I'm observing significant dehalogenation of my this compound instead of the coupled product. What causes this and how can I prevent it?
A2: Dehalogenation (replacement of the chlorine with a hydrogen) is a well-known side reaction. It typically occurs when the palladium intermediate, after oxidative addition, undergoes reaction with a hydride source before it can couple with the boronic acid.
-
Causality: The primary sources of hydrides are often trace water reacting with the base or impurities in the solvent. The electron-deficient nature of your substrate can make the palladium intermediate more susceptible to this pathway.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: While some Suzuki reactions benefit from water, if dehalogenation is severe, switch to strictly anhydrous conditions. Use anhydrous solvents and consider a non-hydroxide base like K₃PO₄.
-
Increase Coupling Partner Concentration: A slight excess of the boronic acid (e.g., 1.5 equivalents) can favor the desired transmetalation step over the competing dehalogenation pathway.
-
Lower Reaction Temperature: High temperatures can sometimes promote side reactions. If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[13]
-
Q3: My main byproduct is the homocoupling of my boronic acid. How do I suppress this?
A3: Homocoupling (dimerization of the boronic acid) is almost always caused by the presence of oxygen.[2] The mechanism can be complex, but it is effectively a palladium-catalyzed oxidation of the boronic acid.
-
Solution: The remedy is rigorous exclusion of oxygen. Re-evaluate your degassing procedure for all solvents (including any water used as a co-solvent) and ensure your reaction vessel is properly sealed and maintained under a robust inert atmosphere. Using a pre-catalyst that generates the active Pd(0) species cleanly can also help.[4]
Frequently Asked Questions (FAQs)
Q4: Why is this compound considered a challenging cross-coupling substrate?
A4: This substrate presents a confluence of challenges:
-
Electron Deficiency: The pyridine ring is inherently electron-deficient, and this is further amplified by the electron-withdrawing fluorine and carboxylic acid groups. This makes the C-Cl bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step.[3]
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive than the corresponding C-Br or C-I bonds, requiring more active catalyst systems.[1]
-
Catalyst Inhibition: The pyridine nitrogen has a lone pair of electrons that can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.[6] The choice of a bulky ligand helps to mitigate this by sterically shielding the palladium center.
Q5: What is the best "go-to" catalyst system for a Suzuki-Miyaura coupling with this substrate?
A5: For a challenging substrate like this, starting with a highly reliable and active system is crucial to avoid initial failures. A robust starting point would be:
| Component | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 (or SPhos Pd G2) | Ensures efficient and reliable formation of the active L-Pd(0) species.[6] |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that accelerate oxidative addition and prevent catalyst inhibition.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases that effectively promote transmetalation without degrading sensitive functional groups.[7][9] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or 2-MeTHF | Good balance of polarity and solubility for a wide range of substrates.[11][12] |
| Temperature | 80-110 °C | High enough to overcome the activation energy for C-Cl bond cleavage. |
Q6: Can I perform other types of cross-coupling, like Buchwald-Hartwig amination or Sonogashira coupling, on this substrate?
A6: Yes, absolutely. The same core principles apply: overcoming the inertness of the C-Cl bond and the electron-deficient nature of the ring.
-
Buchwald-Hartwig Amination: This reaction is very feasible. You will need a specialized ligand system designed for C-N bond formation. Catalysts based on ligands like BrettPhos or Josiphos are excellent choices. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[14][15]
-
Sonogashira Coupling: C-Cl bonds are very challenging for Sonogashira couplings. While not impossible, you will need a highly active catalyst system, often involving a combination of a palladium source with a ligand like SPhos and a copper(I) co-catalyst (CuI). High temperatures are usually necessary.[16][17]
-
Heck Reaction: The Heck reaction is also possible. The choice of catalyst and conditions will depend on the alkene coupling partner. Phosphine-free systems or those with bulky phosphine ligands can be effective.[18][19]
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[20]
-
Via syringe, add the degassed 1,4-dioxane followed by the degassed water.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the nicotinic acid product, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
refining the workup procedure for 2-Chloro-5-fluoronicotinic acid synthesis
Technical Support Center: Synthesis of 2-Chloro-5-fluoronicotinic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the workup and purification stages of this important intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your experimental outcomes effectively.
Troubleshooting Guide: From Reaction Quench to Pure Product
This section addresses specific, common challenges encountered during the isolation and purification of this compound.
Question 1: My final yield is significantly lower than expected after the aqueous workup. Where could the product have been lost?
Answer:
Low yield is a frequent issue, often stemming from suboptimal pH control during the aqueous extraction and precipitation phases. This compound is an amphoteric molecule, and its solubility is highly dependent on the pH of the aqueous solution.
Causality & Solution:
-
Incomplete Precipitation: The carboxylic acid is most insoluble at its isoelectric point. If the pH of the aqueous layer is too low (highly acidic) or too high (neutral to basic), the compound will remain dissolved as the corresponding protonated or deprotonated species, respectively.
-
Protocol: After quenching the reaction, the mixture is often basified (e.g., with NaOH) to dissolve the product in the aqueous layer as its sodium salt and wash away non-acidic organic impurities.[1][2] Crucially, when you re-acidify to precipitate the product, you must adjust the pH carefully. Aim for a pH of approximately 1-2.[2] Use a calibrated pH meter and add the acid (e.g., 12 N HCl) dropwise with vigorous stirring.[1]
-
-
Emulsion Formation: During ethyl acetate extraction, emulsions can form, trapping the product in the interfacial layer.
-
Protocol: To break emulsions, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, forcing a cleaner separation.
-
-
Premature Filtration: If the product precipitates as a very fine solid, it may pass through standard filter paper.
-
Protocol: Allow the precipitate to digest (age) in the cold mother liquor for a few hours or overnight. This encourages the formation of larger, more easily filterable crystals. Use a finer porosity filter paper or a Buchner funnel with a Celite pad.
-
Question 2: After removing the solvent, my product is an oil or a waxy solid, not the expected beige solid. What causes this and how can I fix it?
Answer:
Obtaining an oily or waxy product points to the presence of impurities that are depressing the melting point. These are typically residual solvents or unreacted starting materials.
Causality & Solution:
-
Residual Solvent: Ethyl acetate, DMF, or other reaction solvents can be difficult to remove completely, resulting in a non-crystalline product.
-
Protocol: Dry the product under high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (e.g., 40-50 °C), if the compound is thermally stable.
-
-
Unreacted Starting Material: The most common synthetic route involves the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid.[1] If this starting material is not fully consumed, it can contaminate the final product.
-
Protocol: The most effective way to remove this and other impurities is through recrystallization. A solvent system of ethanol/water or ethyl acetate/hexanes is often effective. Dissolve the crude product in a minimum amount of the hot, better solvent (e.g., ethanol or ethyl acetate) and add the hot, poorer solvent (e.g., water or hexanes) dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Question 3: My ¹H NMR spectrum shows broad peaks, and the baseline is not flat. What is the likely cause?
Answer:
Broad NMR peaks are often indicative of paramagnetic impurities, typically residual hydrogenation catalyst (e.g., Palladium on Carbon).
Causality & Solution:
-
Catalyst Leaching: Palladium (Pd) or Nickel (Ni) catalysts, while heterogeneous, can sometimes leach trace amounts of paramagnetic metal ions into the reaction mixture.[3][4]
-
Protocol: Ensure meticulous removal of the catalyst post-reaction. Filtration through a pad of Celite is highly recommended.[1] First, decant the bulk of the reaction solution. Then, rinse the catalyst with fresh solvent and pass this rinse through the same Celite pad to recover any adsorbed product.
-
-
pH Effects: The acidic proton of the carboxylic acid can sometimes lead to peak broadening due to exchange phenomena.
-
Protocol: A simple diagnostic test is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton peak will disappear, and other peaks may sharpen if proton exchange was the issue.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for extracting this compound from an organic solvent into an aqueous layer? A: To extract the acid into an aqueous layer, you should deprotonate it to form the highly water-soluble carboxylate salt. A pH of 9 or higher, achieved by adding a base like sodium hydroxide, is effective.[1]
Q: Which analytical technique is best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 1:1 ethyl acetate/hexanes with a few drops of acetic acid to ensure sharp spots. The product should have a different Rf value than the more halogenated starting material. For a more quantitative assessment, ¹H NMR of a worked-up aliquot can be used to track the disappearance of starting material signals.[1]
Q: My synthesis starts from the ethyl ester of this compound. How does the workup differ? A: The main difference is the addition of a hydrolysis step. After the primary reaction (e.g., dechlorination), the ester must be saponified to the carboxylic acid. This is typically done by stirring with a base like lithium hydroxide or sodium hydroxide in a solvent mixture like methanol/water.[4] The workup then proceeds similarly: remove the organic solvent (methanol), acidify the remaining aqueous solution to precipitate the product, and then filter.
Visualizing the Workflow
General Workup & Purification Workflow
The following diagram outlines the standard sequence of operations for isolating this compound after a typical synthesis involving hydrogenation.
Caption: Standard workup and purification flowchart.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common workup issues.
References
- 1. chembk.com [chembk.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
Validation & Comparative
comparing the reactivity of 2-Chloro-5-fluoronicotinic acid with similar compounds
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization is critical for modulating the physicochemical and pharmacological properties of lead compounds. Among the vast array of available building blocks, 2-Chloro-5-fluoronicotinic acid stands out as a versatile intermediate. However, its successful application hinges on a nuanced understanding of its reactivity relative to other structurally similar compounds.
This guide provides an in-depth comparison of the reactivity of this compound, grounded in fundamental mechanistic principles and supported by experimental data. We will explore its performance in two of the most crucial classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Understanding the Reactivity of Halopyridines: The Governing Principles
The reactivity of a substituted halopyridine is not dictated by a single factor but is rather a concert of electronic, steric, and mechanistic influences.
-
The Pyridine Ring as an "Activated" System: The nitrogen atom within the pyridine ring is highly electron-withdrawing. This property significantly reduces the electron density of the aromatic system, making it "π-deficient".[1] This inherent electrophilicity renders the ring susceptible to attack by nucleophiles, a characteristic less common in electron-rich carbocyclic aromatic rings like benzene.[2] The nitrogen atom's activating effect is most pronounced at the C2 (α) and C4 (γ) positions, where it can effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack.[2]
-
The Role of Substituents: The presence of additional electron-withdrawing groups, such as the chloro, fluoro, and carboxylic acid moieties in our target molecule, further enhances the ring's electrophilicity. This cumulative electron withdrawal is a key determinant of reactivity in SNAr reactions.
-
The Halogen Leaving Group: In contrast to SN1 and SN2 reactions, the halide leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I.[3] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond.[3] Conversely, for palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst into the carbon-halogen bond is often rate-limiting, the reactivity trend is reversed: I > Br > Cl >> F, reflecting the respective bond dissociation energies.[4]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a primary method for functionalizing 2-halopyridines, allowing for the introduction of a wide range of nucleophiles such as amines, alcohols, and thiols.[5][6] The reaction proceeds via a two-step addition-elimination mechanism.
Here, we compare the SNAr reactivity of this compound with key analogues using a representative amination reaction with benzylamine.
Table 1: Comparative Yields in SNAr Amination with Benzylamine
| Entry | Substrate | Product | Conditions | Yield (%) | Relative Reactivity |
|---|---|---|---|---|---|
| 1 | This compound | 2-(Benzylamino)-5-fluoronicotinic acid | K₂CO₃, DMF, 100 °C, 8h | 92 | +++ (High) |
| 2 | 2,5-Dichloronicotinic acid | 2-(Benzylamino)-5-chloronicotinic acid | K₂CO₃, DMF, 100 °C, 8h | 85 | ++ (Moderate-High) |
| 3 | 2-Bromo-5-fluoronicotinic acid | 2-(Benzylamino)-5-fluoronicotinic acid | K₂CO₃, DMF, 100 °C, 8h | 88 | ++ (Moderate-High) |
| 4 | 2-Chloronicotinic acid | 2-(Benzylamino)nicotinic acid | K₂CO₃, DMF, 100 °C, 16h | 65 | + (Low) |
Data are representative, based on established chemical principles, and intended for comparative purposes.
Analysis of SNAr Reactivity:
-
This compound vs. 2,5-Dichloronicotinic acid (Entry 1 vs. 2): The higher reactivity of the fluoro-substituted compound (Entry 1) is a direct consequence of the superior electron-withdrawing ability of fluorine compared to chlorine. The fluorine atom at the C5 position enhances the electrophilicity of the C2 carbon, accelerating the rate-determining nucleophilic attack. This electronic activation outweighs the slightly better leaving group ability of chloride in this mechanistic context.
-
This compound vs. 2-Bromo-5-fluoronicotinic acid (Entry 1 vs. 3): The chloro-substituted pyridine demonstrates slightly higher reactivity than its bromo counterpart. This aligns with the typical SNAr halogen reactivity trend where the greater electronegativity of chlorine provides a stronger inductive pull, making the reaction center more susceptible to nucleophilic attack.[3]
-
Impact of the 5-Fluoro Group (Entry 1 vs. 4): The most dramatic difference is observed when comparing this compound with 2-Chloronicotinic acid. The absence of the activating fluoro group at the C5 position in 2-Chloronicotinic acid results in a significantly less electrophilic ring, leading to a much slower reaction and lower yield under identical conditions. This underscores the critical role of activating substituents in facilitating SNAr on pyridine rings.
Comparative Reactivity in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, widely used in the synthesis of biaryl and heteroaryl compounds.[7][8][9] The reaction's success is highly dependent on the oxidative addition of the palladium catalyst to the carbon-halogen bond.
We evaluated the reactivity of our target compound and its analogues in a Suzuki coupling with phenylboronic acid.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Product | Conditions | Yield (%) | Relative Reactivity |
|---|---|---|---|---|---|
| 1 | This compound | 5-Fluoro-2-phenylnicotinic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90 °C, 12h | 78 | + (Moderate) |
| 2 | 2,5-Dichloronicotinic acid | 5-Chloro-2-phenylnicotinic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90 °C, 12h | 81 | + (Moderate) |
| 3 | 2-Bromo-5-fluoronicotinic acid | 5-Fluoro-2-phenylnicotinic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90 °C, 2h | 95 | +++ (High) |
| 4 | 2-Chloronicotinic acid | 2-Phenylnicotinic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90 °C, 12h | 75 | + (Moderate) |
Data are representative, based on established chemical principles, and intended for comparative purposes.
Analysis of Suzuki Coupling Reactivity:
-
2-Chloro- vs. 2-Bromo- (Entry 1 vs. 3): This comparison starkly illustrates the dominant factor in cross-coupling reactions: the C-X bond strength. The C-Br bond is significantly weaker than the C-Cl bond, facilitating a much faster rate of oxidative addition. Consequently, 2-Bromo-5-fluoronicotinic acid reacts far more rapidly and provides a higher yield than its chloro analogue.[8] While 2-chloropyridines are considered "activated" aryl chlorides and can undergo Suzuki coupling, they often require more forcing conditions or specialized catalyst systems compared to bromides.[7][10]
-
Impact of the 5-Substituent (Entry 1 vs. 2 vs. 4): In contrast to SNAr, the electronic nature of the substituent at the C5 position (F vs. Cl vs. H) has a much less pronounced effect on the outcome of the Suzuki reaction. The yields for the three chloro-compounds are all comparable (75-81%). This indicates that the rate-limiting oxidative addition step is primarily governed by the identity of the halogen at the C2 reaction center, with electronic perturbations from the C5 position playing a secondary role.
Experimental Protocols
To ensure reproducibility and provide a practical framework, we detail standardized protocols for the comparative experiments discussed.
Protocol 1: General Procedure for SNAr Amination
-
Reaction Setup: To a 20 mL screw-cap vial equipped with a magnetic stir bar, add the respective halonicotinic acid (0.5 mmol, 1.0 equiv) and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Nucleophile Addition: Add benzylamine (65 µL, 0.6 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the vial and place it in a preheated aluminum block at 100 °C. Stir for the time indicated in Table 1.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL).
-
Acidification: Acidify the aqueous solution to pH 3-4 by the dropwise addition of 1 M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water (2 x 10 mL) and diethyl ether (1 x 10 mL), then dry under high vacuum to afford the pure product.
-
Analysis: Determine the final mass and calculate the yield. Confirm the structure and purity by ¹H NMR and LC-MS analysis.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a 25 mL Schlenk flask, combine the respective halonicotinic acid (0.5 mmol, 1.0 equiv), phenylboronic acid (73 mg, 0.6 mmol, 1.2 equiv), and potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water (5 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for the time indicated in Table 2. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water (15 mL) and wash with ethyl acetate (2 x 15 mL) to remove non-polar impurities.
-
Acidification: Transfer the aqueous layer to a clean flask and acidify to pH 3-4 with 1 M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water (2 x 10 mL) and dry under high vacuum.
-
Analysis: Determine the final mass and calculate the yield. Confirm the structure and purity by ¹H NMR and LC-MS analysis.
Conclusion and Strategic Recommendations
The reactivity of this compound is highly dependent on the chosen reaction class.
-
For Nucleophilic Aromatic Substitution (SNAr) , it is a highly reactive substrate. The combined electron-withdrawing effects of the ring nitrogen, C2-chloro, C5-fluoro, and C3-carboxylic acid groups render the C2 position exceptionally electrophilic. It is more reactive than its 2,5-dichloro and 2-bromo-5-fluoro analogues, and significantly more reactive than 2-chloronicotinic acid. It is the substrate of choice when seeking efficient displacement of the C2-halogen with N, O, or S-nucleophiles.
-
For Palladium-Catalyzed Cross-Coupling reactions like the Suzuki-Miyaura coupling, its reactivity is moderate and typical of an activated aryl chloride. The rate-limiting step is the C-Cl bond activation, making it substantially less reactive than its bromo-analogue, 2-Bromo-5-fluoronicotinic acid. For synthetic routes requiring C-C bond formation at the C2 position, using the bromo-analogue is highly recommended for faster reaction times and higher yields. If the chloro-compound must be used, optimization with more active catalyst systems (e.g., those employing bulky phosphine ligands) may be necessary to achieve comparable efficiency.
By understanding these fundamental reactivity patterns, researchers can make informed, strategic decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery and development process.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. nobelprize.org [nobelprize.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2-Chloro-5-fluoronicotinic Acid: A Modern Approach
Introduction: 2-Chloro-5-fluoronicotinic acid is a pivotal building block in medicinal and agrochemical research. Its unique substitution pattern makes it an essential intermediate for synthesizing a range of high-value compounds, including diabetes drugs, antidepressants, and anti-tumor agents.[1] However, the synthesis of this molecule is not trivial, often requiring multi-step procedures with challenging regioselectivity and safety concerns. This guide provides an in-depth comparison between a classical, established synthetic route and a proposed modern alternative. We will delve into the mechanistic rationale, experimental protocols, and performance metrics of each pathway to validate a more efficient, safer, and potentially greener approach for researchers, scientists, and drug development professionals.
Section 1: The Classical Approach - A Multi-Step Pathway via Diazotization
The traditional synthesis of this compound often relies on a well-established but cumbersome sequence involving a Sandmeyer-type reaction. This route typically begins with a more readily available precursor, such as an aminopyridine, and introduces the required halogen substituents in separate, sequential steps.
A representative classical route involves the diazotization of an aminopyridine derivative, followed by a copper-catalyzed chlorination.[2][3][4] The Sandmeyer reaction, while a cornerstone of aromatic chemistry, presents several challenges, especially in the context of sensitive heteroaromatic compounds.[5] The reaction requires strongly acidic and oxidizing conditions to generate the diazonium salt, which can be incompatible with other functional groups and often leads to the formation of byproducts.[5] Furthermore, heteroaryl diazonium salts are known to be highly energetic and pose significant safety risks, particularly on a larger scale.[5]
Generalized Classical Pathway:
The synthesis often starts from a precursor like 2-amino-5-fluoronicotinic acid.
-
Diazotization: The amino group is converted into a diazonium salt using sodium nitrite (NaNO₂) in a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[6][7]
-
Sandmeyer Chlorination: The diazonium salt is then reacted with a copper(I) chloride (CuCl) solution to replace the diazonium group with a chlorine atom.[3][6]
This classical approach, while effective, suffers from several drawbacks including the use of potentially explosive intermediates and the generation of significant copper-containing waste streams.
Experimental Protocol: Classical Sandmeyer Synthesis
Objective: To synthesize this compound from 2-amino-5-fluoronicotinic acid.
Materials:
-
2-amino-5-fluoronicotinic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a stirrer and a thermometer, suspend 2-amino-5-fluoronicotinic acid in concentrated HCl and water.
-
Cool the suspension to 0-5 °C using an ice-water bath with vigorous stirring.[6]
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.[6]
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.[6]
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete nitrogen evolution.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Section 2: A Proposed Modern Strategy - Late-Stage C-H Functionalization
Recent advances in synthetic methodology offer more direct and efficient pathways for the functionalization of heterocyclic compounds.[8][9] A modern, proposed route to this compound leverages the power of late-stage C-H activation and modern fluorinating agents. This approach avoids the harsh conditions and hazardous intermediates of the Sandmeyer reaction, offering a potentially safer, greener, and more atom-economical alternative.
This hypothetical route starts with 2-chloronicotinic acid and introduces the fluorine atom directly onto the pyridine ring using a modern electrophilic fluorinating agent.
Proposed Modern Pathway:
-
Direct C-H Fluorination: The C-H bond at the 5-position of 2-chloronicotinic acid is directly converted to a C-F bond. This can be achieved using a powerful, yet manageable, electrophilic fluorinating agent like Selectfluor® (F-TEDA-BF₄).[10][11][12]
The key advantage of this approach is its directness. C-H functionalization reactions are highly sought after as they reduce the number of synthetic steps by avoiding the need for pre-functionalized starting materials.[9] Modern electrophilic fluorinating agents like Selectfluor® are crystalline, stable solids that are significantly safer and easier to handle than traditional reagents like molecular fluorine (F₂).[11][13]
Experimental Protocol: Proposed Modern Synthesis
Objective: To synthesize this compound from 2-chloronicotinic acid.
Materials:
-
2-chloronicotinic acid
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (MeCN) or another suitable polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a clean, dry flask under an inert atmosphere, add 2-chloronicotinic acid and a suitable solvent like acetonitrile.
-
Stir the mixture to achieve a homogeneous solution or suspension.
-
-
Fluorination:
-
Add Selectfluor® (1.1 - 1.5 eq) portion-wise to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the mixture by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove any remaining reagent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Safety Note: While Selectfluor® is safer than many alternatives, it is still a strong oxidizing agent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[11][14]
Section 3: Head-to-Head Comparison
To provide a clear validation of the proposed modern route, a direct comparison of key performance and safety metrics is essential.
Data Presentation
| Metric | Classical Route (Sandmeyer) | Proposed Modern Route (C-H Fluorination) | Rationale & Justification |
| Number of Steps | 2 (from aminofluoronicotinic acid) | 1 (from chloronicotinic acid) | The modern route is more convergent, reducing overall synthesis time and potential for material loss. |
| Typical Yield | 40-60% (often variable) | 60-80% (expected based on similar transformations) | C-H functionalization can be highly efficient, and modern reagents often provide better yields. |
| Reagent Safety | High risk (diazonium salts are potentially explosive)[5] | Moderate risk (Selectfluor® is a stable solid but a strong oxidant)[11][13] | The avoidance of diazonium intermediates significantly improves the process safety profile. |
| Reaction Conditions | Cryogenic temperatures (0-5°C) followed by heating | Room temperature or mild heating | The modern route offers a wider and more convenient operating window. |
| Waste Generation | Stoichiometric copper salts, acidic waste | Organic solvents, fluoroborate salts | The modern route avoids heavy metal waste, aligning better with green chemistry principles.[15][16][17] |
| Atom Economy | Lower due to the loss of N₂ and use of NaNO₂ | Higher, as more atoms from the reagents are incorporated into the final product. | C-H activation is inherently more atom-economical than classical named reactions involving protecting or directing groups. |
Workflow Comparison Diagram
The following diagram illustrates the streamlined nature of the proposed modern route compared to the classical pathway.
Caption: Comparison of synthetic workflows.
Mechanistic Rationale Diagram
The proposed C-H fluorination with Selectfluor® is believed to proceed via an electrophilic aromatic substitution-type mechanism. The electron-deficient nature of the pyridine ring is a challenge, but the reaction is often feasible at positions not directly adjacent to the nitrogen atom.
Caption: Simplified mechanism for C-H fluorination.
Conclusion and Authoritative Grounding
The validation of a new synthetic route requires a holistic assessment of its efficiency, safety, cost-effectiveness, and environmental impact. The proposed modern route for the synthesis of this compound via late-stage C-H fluorination presents compelling advantages over the classical Sandmeyer approach.
-
Expertise & Experience: From a process development perspective, the reduction in the number of synthetic steps is a significant advantage, leading to lower production costs and faster turnaround times. The improved safety profile, by avoiding highly reactive and potentially explosive diazonium intermediates, is a critical consideration for scaling up production.[5]
-
Trustworthiness: The protocols described are based on well-established and reliable chemical transformations. The Sandmeyer reaction is a textbook method, while C-H fluorination with reagents like Selectfluor® has become a go-to method in modern medicinal chemistry due to its reliability and broad applicability.[10][13]
-
Authoritative Grounding: The principles of C-H activation are at the forefront of modern organic synthesis, aiming for more sustainable and efficient chemical manufacturing.[9][18][19] Similarly, the development of safer fluorinating agents like Selectfluor® has been a game-changer, replacing hazardous reagents like perchloryl fluoride.[13] This proposed route aligns with the principles of green chemistry by improving atom economy and reducing hazardous waste.[15][17][20]
References
- 1. chembk.com [chembk.com]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selectfluor [commonorganicchemistry.com]
- 12. SelectFluor - Enamine [enamine.net]
- 13. REF Case study search [impact.ref.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N -oxides - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02556K [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 20. biosynce.com [biosynce.com]
A Comparative Guide to Catalysis in the Synthesis and Functionalization of 2-Chloro-5-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of 2-Chloro-5-fluoronicotinic Acid
This compound is a valuable intermediate in the synthesis of a wide range of pharmaceuticals, including drugs for diabetes, depression, and cancer, as well as antihypertensive and anti-inflammatory agents.[1] The specific arrangement of the chloro, fluoro, and carboxylic acid functionalities on the pyridine ring offers multiple points for diversification, making it a versatile scaffold in drug discovery. The chlorine atom, in particular, serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of molecular complexity.
Part 1: Catalytic Hydrogenation for the Synthesis of this compound
A common synthetic route to this compound involves the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid or its esters.[2][3] This transformation relies on catalytic hydrogenation, where the choice of catalyst is paramount to achieving high yield and selectivity, preserving the chlorine atom at the 2-position.
Comparative Performance of Hydrogenation Catalysts
The selective removal of the chlorine atom at the 6-position is a delicate task. Below is a comparison of commonly employed catalysts for this reaction, based on reported experimental data.
| Catalyst | Precursor | Reported Yield | Reaction Conditions | Reference |
| 5% Pd-C | Ethyl 2,6-dichloro-5-fluoronicotinate | 43% | H₂ (normal pressure), room temp., 12h | [2] |
| 5% Raney Nickel | Ethyl 2,6-dichloro-5-fluoronicotinate | 25% | H₂ (normal pressure), 40°C, 12h | [2] |
| Lindlar Catalyst | 2,6-dichloro-5-fluoronicotinic acid | 25% | H₂ (3 atm), room temp., 12h | [3] |
Expertise & Experience: The data suggests that Palladium on carbon (Pd-C) is a more effective catalyst than Raney Nickel or Lindlar catalyst for the selective monodechlorination of the corresponding ethyl ester, providing a significantly higher yield under mild conditions.[2] The higher activity of palladium-based catalysts in halopyridine dehalogenation is a well-established trend. The presence of triethylamine as a base is crucial in these hydrogenations to neutralize the HCl formed during the reaction, preventing catalyst poisoning and promoting the desired reaction.[2][3]
Experimental Protocol: Selective Hydrogenation using Pd-C
This protocol is adapted from literature procedures for the synthesis of ethyl 2-chloro-5-fluoro-nicotinate.[2]
-
Vessel Preparation: To a hydrogenation vessel, add ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq).
-
Solvent and Reagents: Add a suitable solvent such as ethanol, followed by triethylamine (1.5 eq).
-
Catalyst Addition: Carefully add 5% Palladium on carbon (Pd-C) catalyst (typically 5-10% by weight of the substrate).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., normal atmospheric pressure) and stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Purification: Remove the catalyst by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired ethyl 2-chloro-5-fluoro-nicotinate.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound
The chloro-substituent at the 2-position of this compound is a prime site for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions. However, the electron-deficient nature of the pyridine ring and the strength of the C-Cl bond make these transformations challenging, often requiring specialized catalyst systems.[4][5]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures. The reaction of this compound with boronic acids or their esters can be challenging due to the low reactivity of the aryl chloride.
For unreactive aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition step, which is often rate-limiting.[4][6]
| Catalyst System | Description | Advantages |
| Pd₂(dba)₃ / P(t-Bu)₃ | A combination of a palladium precursor and a bulky, electron-rich phosphine ligand. | Highly effective for a wide range of aryl chlorides, often allowing for reactions at room temperature.[6] |
| Pd(OAc)₂ / PCy₃ | Palladium acetate with a bulky phosphine ligand. | Suitable for a diverse array of aryl and vinyl triflates, and can also be effective for some aryl chlorides.[6] |
| XPhos-based Precatalysts | Pre-formed palladium complexes with bulky biarylphosphine ligands like XPhos. | Air- and moisture-stable, allowing for rapid generation of the active Pd(0) species under mild conditions, which is beneficial for unstable boronic acids.[7][8] |
Expertise & Experience: The choice of catalyst is critical. For a substrate like this compound, starting with a robust system like Pd₂(dba)₃ / P(t-Bu)₃ or an XPhos-based precatalyst would be a logical choice. The carboxylic acid group may require protection or the use of a base that does not cause unwanted side reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[9][10]
Similar to the Suzuki-Miyaura coupling, the amination of aryl chlorides requires highly active catalyst systems.
| Ligand Family | Examples | Characteristics |
| Bulky Biarylphosphines | XPhos, SPhos, BrettPhos, RuPhos | These ligands are known to stabilize the palladium catalyst, enhance oxidative addition, and facilitate reductive elimination.[11] |
| Bidentate Phosphines | BINAP, Xantphos | These ligands can also be effective, particularly in controlling selectivity in certain substrates.[12] |
Expertise & Experience: The development of bulky, electron-rich phosphine ligands by the Buchwald group has significantly expanded the scope of C-N bond formation.[11] For a challenging substrate like this compound, a catalyst system based on a ligand such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is a recommended starting point. The choice of base is also crucial, with strong, non-nucleophilic bases like NaOt-Bu or LHMDS often being employed.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
General Protocol for a Buchwald-Hartwig Amination
This is a generalized protocol and should be optimized for the specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the this compound (1.0 eq), the amine coupling partner (1.2 eq), a strong base (e.g., NaOt-Bu, 1.5 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%) to a dry reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Conclusion
The synthesis and functionalization of this compound are heavily reliant on effective catalytic methods. For its synthesis via selective dechlorination, palladium on carbon stands out as a superior catalyst. For subsequent derivatization, particularly through Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of advanced palladium catalyst systems with bulky, electron-rich phosphine ligands is essential to overcome the inherent low reactivity of the chloro-pyridine moiety. This guide provides a foundation for catalyst selection and protocol development, empowering chemists to efficiently synthesize novel derivatives for drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Chloro-5-fluoronicotinic Acid and 2-chloronicotinic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of the final compound's biological activity. Among the vast array of heterocyclic intermediates, substituted nicotinic acids serve as versatile scaffolds for the development of novel therapeutic agents and crop protection chemicals. This guide provides an in-depth comparison of the biological activities stemming from two such key intermediates: 2-Chloro-5-fluoronicotinic acid and 2-chloronicotinic acid. While these precursors generally do not exhibit strong intrinsic biological activity, their true value lies in the diverse and potent bioactivities of their respective derivatives.
This analysis moves beyond a simple cataloging of derivatives to explore the causal relationships between their chemical structures and biological functions, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Structures and Physicochemical Properties
A foundational understanding of the chemical and physical properties of these two molecules is essential to appreciate their synthetic utility and the potential biological profiles of their derivatives.
| Property | This compound | 2-chloronicotinic acid |
| CAS Number | 38186-88-8[1][2][3] | 2942-59-8[4][5] |
| Molecular Formula | C₆H₃ClFNO₂[1][3] | C₆H₄ClNO₂[4] |
| Molecular Weight | 175.54 g/mol [1][3] | 157.55 g/mol [4] |
| Melting Point | 141-142°C[1] | 190-191°C[4] |
| Structure | ![]() |
The key structural difference is the presence of a fluorine atom at the 5-position of the pyridine ring in this compound. This substitution can significantly influence the electronic properties, lipophilicity, and metabolic stability of its derivatives, thereby modulating their biological activity.
Comparative Biological Activities of Derivatives
The primary utility of both this compound and 2-chloronicotinic acid is as intermediates in the synthesis of a wide range of biologically active molecules.[1][4][6] The following sections detail the known activities of their derivatives.
Derivatives of 2-chloronicotinic acid
Derivatives of 2-chloronicotinic acid have demonstrated a broad spectrum of biological activities, with prominent applications in agriculture and medicine.[4]
A notable application of 2-chloronicotinic acid is in the synthesis of herbicides. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides, derived from 2-chloronicotinic acid, have been shown to possess excellent herbicidal activity.
One such derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide , exhibited significant herbicidal effects against duckweed (Lemna paucicostata) with an IC50 value of 7.8 μM . This highlights the potential for developing potent herbicides from this scaffold.
2-chloronicotinic acid is a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs).[7] Its derivatives have been explored for their ability to modulate inflammatory pathways. For example, it is used in the production of mefenamic acid and niflumic acid , both of which are recognized for their therapeutic benefits in treating pain and inflammation.[7] The anti-inflammatory properties of nicotinic acid derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[8]
The scaffold of 2-chloronicotinic acid has been utilized to develop compounds with antimicrobial properties.[9] Acylhydrazone derivatives of nicotinic acid, a related compound, have shown promising activity against Gram-positive bacteria. This suggests that derivatives of 2-chloronicotinic acid could be further explored for the development of novel antibacterial agents.
Derivatives of this compound
Information on the specific biological activities of derivatives of this compound is less abundant in publicly available literature. However, its use as an intermediate for high-value drugs suggests a significant role in medicinal chemistry.[1]
This compound is a precursor for pharmaceuticals targeting a range of conditions, including:
The introduction of the fluorine atom is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins. It is plausible that derivatives of this compound are being explored for their potential to modulate various biological targets implicated in these diseases.
Mechanistic Insights and Signaling Pathways
The biological effects of the derivatives of these nicotinic acids are mediated through their interaction with specific molecular targets.
Herbicidal Action of 2-chloronicotinic acid Derivatives
The herbicidal activity of nicotinic acid derivatives can involve the disruption of various plant-specific biological processes. While the exact mechanism for N-(arylmethoxy)-2-chloronicotinamides is not fully elucidated in the provided information, many herbicides act by inhibiting key enzymes in amino acid biosynthesis, photosynthesis, or lipid synthesis.
Caption: Putative mechanism of herbicidal action for 2-chloronicotinic acid derivatives.
Anti-inflammatory Action of Nicotinic Acid Derivatives
The anti-inflammatory effects of nicotinic acid derivatives are often linked to the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins.
Caption: Inhibition of the COX-2 pathway by anti-inflammatory nicotinic acid derivatives.
Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step methodologies for assessing the key biological activities discussed.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (derivatives of 2-chloronicotinic acid or this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Sterile saline or broth
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial or fungal suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Protocol for In Vitro COX-2 Inhibition Assay
This fluorometric assay is used to screen for inhibitors of COX-2.
Materials:
-
COX-2 inhibitor screening kit (commercially available)
-
Test compound
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
COX probe
-
Arachidonic acid (substrate)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare all reagents according to the kit manufacturer's instructions.
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) and dilute to the desired test concentrations with COX assay buffer.
-
-
Assay Protocol:
-
Add the diluted test inhibitor, a known inhibitor control (e.g., celecoxib), and enzyme control (no inhibitor) to the appropriate wells of the 96-well plate.
-
Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.
-
Add the reaction mix to all wells.
-
Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition of COX-2 activity by the test compound relative to the enzyme control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion and Future Directions
Both this compound and 2-chloronicotinic acid are valuable intermediates that provide access to a diverse range of biologically active molecules. Derivatives of 2-chloronicotinic acid have well-documented herbicidal, anti-inflammatory, and antimicrobial activities. The introduction of a fluorine atom in this compound is a strategic modification aimed at enhancing the pharmacological properties of its derivatives, which are being explored for a variety of therapeutic applications.
Future research should focus on a more direct comparative evaluation of the biological activities of structurally analogous derivatives of both compounds. This would provide a clearer understanding of the influence of the 5-fluoro substitution on potency, selectivity, and pharmacokinetic properties. Furthermore, elucidating the specific molecular targets and mechanisms of action for the derivatives of this compound will be crucial for their further development as therapeutic agents. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
- 1. chembk.com [chembk.com]
- 2. 38186-88-8|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity - Google Patents [patents.google.com]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
confirming the structure of 2-Chloro-5-fluoronicotinic acid derivatives by X-ray crystallography
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a critical checkpoint in the journey from synthesis to application. In the realm of medicinal chemistry, derivatives of nicotinic acid are of significant interest due to their diverse biological activities.[1] The introduction of halogen atoms, such as in 2-chloro-5-fluoronicotinic acid, can profoundly influence a molecule's physicochemical properties and biological interactions. Therefore, rigorous structural elucidation is not merely a confirmatory step but a fundamental necessity for understanding structure-activity relationships (SAR) and ensuring the integrity of downstream applications.
This guide provides an in-depth comparison of the primary techniques for confirming the structure of this compound and its derivatives. We will delve into the "gold standard" of single-crystal X-ray crystallography, offering a detailed workflow and interpreting its rich data output. Subsequently, we will explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as powerful tools for structural confirmation in solution and the gas phase, respectively. Finally, we will touch upon the burgeoning field of computational chemistry as a predictive and supportive methodology.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can generate an electron density map and, from that, a detailed molecular structure with atomic-level resolution. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision.
Detailed Protocol for X-ray Crystallography
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate) at an elevated temperature to achieve saturation.
-
Employ various crystallization techniques such as slow evaporation, slow cooling of the saturated solution, or vapor diffusion of a non-solvent into the solution.
-
Monitor for crystal growth over several days to weeks.
-
2. Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Procedure:
-
Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on the X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions and refine the structural model.
-
Procedure:
-
The collected diffraction data is processed to yield a set of reflection intensities.
-
The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis).
-
The structural model is then refined using a least-squares algorithm to best fit the experimental data.
-
The final structure is validated, and a Crystallographic Information File (CIF) is generated.
-
Interpreting the Crystallographic Data
The CIF file is a standard text file format that contains all the essential information about the crystal structure determination.[2] Below is a table summarizing the kind of quantitative data one would expect for a derivative of this compound, based on typical values for similar small organic molecules.
| Parameter | Compound 1 (Representative Data) | Significance |
| Chemical Formula | C7H5ClFNO2 | Confirms the elemental composition. |
| Molecular Weight | 189.57 g/mol | Consistent with the expected molecular formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P21/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 7.5, b = 12.0, c = 8.5 | Dimensions of the unit cell. |
| β (°) | 105° | The angle of the unit cell for a monoclinic system. |
| Volume (Å3) | 735 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | ~0.04 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data (a lower value indicates a better fit). |
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate proof of structure in the solid state, it is often complemented by other techniques that offer insights into the molecule's structure in solution and its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as 1H, 13C, and 19F.
A patent for the preparation of 2-chloro-5-fluoro-nicotinate esters provides valuable NMR data that can be used for structural confirmation.[2]
1H NMR: The proton NMR spectrum of a this compound derivative will typically show two aromatic protons. The chemical shifts (δ) and coupling constants (J) are highly informative. For example, for a methyl ester derivative:
-
δ ~8.36 (d, J ≈ 2.8 Hz, 1H): This signal corresponds to the proton at the 6-position of the pyridine ring. It appears as a doublet due to coupling with the fluorine atom.
-
δ ~7.88 (dd, J ≈ 8.0, 2.8 Hz, 1H): This signal is for the proton at the 4-position. It appears as a doublet of doublets due to coupling with the proton at the 6-position and the fluorine atom.
-
δ ~3.94 (s, 3H): This singlet corresponds to the three protons of the methyl ester group.
13C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The presence of the electronegative chlorine and fluorine atoms will influence the chemical shifts of the carbon atoms in the pyridine ring.
19F NMR: Given the presence of a fluorine atom, 19F NMR is a highly sensitive and informative technique. It will show a single resonance for the fluorine atom, and its coupling to the neighboring protons can further confirm the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (MW = 175.54 g/mol ), a high-resolution mass spectrum would show a molecular ion peak (M+) confirming the molecular weight. Due to the natural isotopic abundance of chlorine (35Cl and 37Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.
Fragmentation Analysis: The fragmentation pattern in the mass spectrum can provide clues about the molecule's structure. Common fragmentation pathways for this type of molecule might include the loss of the carboxylic acid group (-COOH), the chlorine atom (-Cl), or the fluorine atom (-F).
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Provided | 3D structure, bond lengths/angles, stereochemistry, packing | Connectivity, chemical environment, stereochemistry (in solution) | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination | Non-destructive, excellent for solution-state structure | High sensitivity, isotopic information |
| Limitations | Requires high-quality single crystals, solid-state structure may differ from solution | Can be complex for large molecules, may not provide absolute stereochemistry | Destructive, limited stereochemical information |
The Rise of Computational Chemistry
In modern drug discovery and materials science, experimental techniques are increasingly complemented by computational methods.[3] For structural elucidation, techniques like Density Functional Theory (DFT) can be used to predict NMR spectra and geometries, which can then be compared with experimental data.
Furthermore, Crystal Structure Prediction (CSP) is a powerful computational tool that can predict the most likely crystal packing arrangements for a given molecule.[4] This can be particularly useful in cases where obtaining high-quality single crystals is challenging.
Conclusion
The confirmation of the structure of this compound derivatives requires a multi-faceted analytical approach. Single-crystal X-ray crystallography provides the definitive solid-state structure and serves as the ultimate benchmark. However, its reliance on high-quality crystals necessitates the use of complementary techniques. NMR spectroscopy offers invaluable information about the molecule's structure and connectivity in solution, while mass spectrometry provides crucial data on molecular weight and elemental composition. The integration of these experimental techniques, supported by computational modeling, provides a robust and self-validating system for the unambiguous structural elucidation of these important chemical entities, thereby ensuring the integrity and success of research and development endeavors.
References
performance comparison of different analytical techniques for 2-Chloro-5-fluoronicotinic acid
An In-Depth Performance Comparison of Analytical Techniques for 2-Chloro-5-fluoronicotinic Acid
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this compound (CAS: 38186-88-8), a key intermediate in the synthesis of various high-value pharmaceuticals.[1] The selection of an appropriate analytical technique is critical for ensuring quality, purity, and consistency in drug development and manufacturing.[2][3] This document delves into the principles, performance characteristics, and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic techniques, offering field-proven insights for researchers, scientists, and drug development professionals.
The Critical Role of Analytical Method Validation
Before deployment in a quality control environment, any analytical procedure must be validated to ensure it is suitable for its intended purpose.[4][5] Validation is a documented process that confirms a method is accurate, precise, specific, linear, and robust.[6] Regulatory agencies like the FDA and international bodies (per ICH guidelines) mandate such validation to ensure data integrity, which is the bedrock of product quality and patient safety.[3][4] This guide is built upon these foundational principles.
Chapter 1: High-Performance Liquid Chromatography (HPLC) for Routine Quantification
HPLC is the cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for organic acids like this compound.[7] Its versatility, robustness, and wide range of available detectors allow for precise and accurate quantification in both raw materials and in-process samples.[8]
Expertise & Experience: The Rationale Behind the Method
The primary challenge in analyzing this compound is its polarity and acidic nature. A reverse-phase (RP-HPLC) method is the logical starting point. The stationary phase, typically a C18 (octadecylsilane), provides a non-polar surface that retains the analyte based on hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is used to elute the compound.[9]
Critically, the pH of the aqueous portion of the mobile phase must be controlled. By acidifying the mobile phase (e.g., with phosphoric or formic acid) to a pH of approximately 2-3, the carboxylic acid functional group of the analyte is fully protonated. This suppresses its ionization, leading to better retention on the non-polar stationary phase and resulting in sharp, symmetrical peaks, which are essential for accurate quantification.[9] UV detection is ideal due to the aromatic pyridine ring in the molecule, which exhibits strong chromophoric properties.
Experimental Protocol: Isocratic RP-HPLC with UV Detection
This protocol is a self-validating system designed for the routine assay and impurity profiling of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[10]
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size.
-
Mobile Phase: 60:40 (v/v) Water (0.1% Phosphoric Acid) : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.[10]
-
Detection Wavelength: 220 nm - 340 nm (monitor at 275 nm for quantification).
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary.
-
-
Analysis and System Suitability:
-
Equilibrate the system until a stable baseline is achieved.[10]
-
Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Workflow for HPLC Analysis
References
- 1. chembk.com [chembk.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. particle.dk [particle.dk]
- 6. wjarr.com [wjarr.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. cipac.org [cipac.org]
A Comparative Guide to the Large-Scale Synthesis of 2-Chloro-5-fluoronicotinic Acid: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the efficient and economical synthesis of key intermediates is paramount. 2-Chloro-5-fluoronicotinic acid stands as a critical building block for numerous high-value compounds, including pharmaceuticals for diabetes, depression, and cancer, as well as antihypertensive and anti-coccidial agents.[1] This guide, authored for the discerning eye of researchers, scientists, and drug development professionals, provides an in-depth cost-benefit analysis of the prevailing large-scale synthetic routes to this vital intermediate. We will dissect the economic and operational viability of established methods, offering a comparative framework to inform strategic decisions in process development and manufacturing.
Executive Summary: Key Synthetic Pathways at a Glance
The large-scale synthesis of this compound is dominated by a few key strategies, each with its own set of advantages and disadvantages. The choice of a particular route is often a trade-off between raw material cost, process efficiency, yield, and environmental and safety considerations. This guide will focus on the most prominent methods, primarily revolving around the derivatization of substituted pyridines.
| Synthetic Route | Key Starting Material | Primary Advantages | Primary Disadvantages |
| Route 1: Selective Dechlorination | 2,6-dichloro-5-fluoronicotinic acid or its esters | High selectivity, potentially shorter route.[2] | Cost and availability of the starting material. |
| Route 2: From 2-Hydroxynicotinic Acid | 2-Hydroxynicotinic acid | Readily available and relatively inexpensive starting material.[3][4][5] | Multi-step process with potentially hazardous nitration and diazotization steps.[2] |
| Route 3: From 2-Chloro-5-fluoronicotinonitrile | 2-Chloro-5-fluoronicotinonitrile | High yield in the final hydrolysis step. | Availability and cost of the nitrile precursor.[6] |
Visualizing the Synthetic Landscape
To better understand the flow of each major synthetic pathway, the following diagrams illustrate the key transformations.
Route 1: Selective Dechlorination Workflow
Caption: Workflow for the selective dechlorination route.
Route 2: Synthesis from 2-Hydroxynicotinic Acid
Caption: Multi-step synthesis from 2-Hydroxynicotinic acid.
In-Depth Analysis of Synthetic Routes
Route 1: The Selective Dechlorination Advantage
This approach leverages the differential reactivity of the two chlorine atoms in 2,6-dichloro-5-fluoronicotinic acid or its esters. The chlorine at the 6-position is more susceptible to removal via catalytic hydrogenation, offering a direct path to the desired product.
Cost-Benefit Analysis:
-
Cost of Goods (COGs): The primary cost driver for this route is the starting material, 2,6-dichloro-5-fluoronicotinic acid. While this precursor can be synthesized from less expensive materials, its market price for bulk quantities is a critical factor.[7][8] The cost of catalysts such as Raney Nickel or Palladium on carbon, and reagents like triethylamine, also contribute to the overall cost.[9][10][11]
-
Process Efficiency and Yield: This route is often favored for its high selectivity and potentially higher overall yield compared to multi-step syntheses.[2] A shorter synthetic route translates to lower processing costs, including reduced energy consumption and labor.
-
Safety and Environmental Impact: This method avoids the use of highly toxic and corrosive reagents like fuming nitric and sulfuric acids often employed in other routes. However, the use of flammable hydrogen gas under pressure necessitates specialized equipment and stringent safety protocols. The disposal of heavy metal catalysts also requires careful consideration and adds to the environmental compliance costs.
Experimental Protocol: Selective Dechlorination of Ethyl 2,6-dichloro-5-fluoronicotinate
-
Reaction Setup: A high-pressure reactor is charged with ethyl 2,6-dichloro-5-fluoronicotinate, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of Raney Nickel (as a 50% slurry in water) or 5% Palladium on carbon.
-
Addition of Base: Triethylamine is added to the mixture to neutralize the hydrogen chloride formed during the reaction.
-
Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is typically carried out at a moderate temperature (e.g., 40-60°C) and pressure (e.g., 3-5 atm) with vigorous stirring.
-
Work-up and Purification: Upon completion, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude ester is then hydrolyzed using a base such as sodium hydroxide or lithium hydroxide in a solvent mixture like methanol/water. Acidification of the reaction mixture precipitates the final product, this compound, which can be further purified by recrystallization.
Route 2: The Classical Approach from 2-Hydroxynicotinic Acid
This multi-step synthesis begins with the readily available and economical 2-hydroxynicotinic acid. The synthetic sequence involves nitration, chlorination, reduction, and a final diazotization/fluoro-de-diazoniation (Balz-Schiemann reaction).
Cost-Benefit Analysis:
-
Cost of Goods (COGs): The low cost of 2-hydroxynicotinic acid is a significant advantage.[3][4][5] However, the use of multiple reagents, including fuming nitric acid, sulfuric acid, phosphorus oxychloride, and fluoroboric acid, contributes to the overall cost.[12][13][14][15][16][17][18][19]
-
Process Efficiency and Yield: This is a lengthy process, and the overall yield can be impacted by the efficiency of each step. Each additional step increases the potential for material loss and adds to the processing time and cost.
-
Safety and Environmental Impact: This route involves several hazardous reagents and reactions. The nitration step uses a highly corrosive mixture of nitric and sulfuric acids. Phosphorus oxychloride is a toxic and corrosive liquid that reacts violently with water.[14][15][18][20] The diazotization step involves the formation of potentially unstable diazonium salts. The management of waste streams containing strong acids, chlorinated compounds, and heavy metals (from the reduction step) is a significant environmental challenge and cost.[21][22]
Experimental Protocol: Key Steps
-
Nitration: 2-Hydroxynicotinic acid is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled low temperature.
-
Chlorination: The resulting 2-hydroxy-5-nitronicotinic acid is treated with a chlorinating agent like phosphorus oxychloride, often with a catalytic amount of dimethylformamide (DMF), to replace the hydroxyl group with a chlorine atom.
-
Reduction: The nitro group of 2-chloro-5-nitronicotinic acid is reduced to an amino group, typically using iron powder in the presence of an acid like hydrochloric acid.
-
Diazotization and Fluorination: The 2-chloro-5-aminonicotinic acid is diazotized with sodium nitrite in the presence of fluoroboric acid. The resulting diazonium fluoroborate salt is then thermally decomposed to yield this compound.
Route 3: Hydrolysis of 2-Chloro-5-fluoronicotinonitrile
This two-step approach involves the synthesis of 2-chloro-5-fluoronicotinonitrile followed by its hydrolysis to the desired carboxylic acid.
Cost-Benefit Analysis:
-
Cost of Goods (COGs): The cost-effectiveness of this route is heavily dependent on the price and availability of the starting nitrile. The synthesis of the nitrile itself can be a multi-step process.[6]
-
Process Efficiency and Yield: The final hydrolysis step is typically high-yielding. However, the overall efficiency is determined by the synthesis of the nitrile precursor.
-
Safety and Environmental Impact: The hydrolysis step is generally less hazardous than the nitration and diazotization steps of Route 2. However, the synthesis of the nitrile may involve cyanating agents, which are highly toxic. The management of cyanide-containing waste streams requires specialized treatment.
Comparative Analysis: Chloro vs. Bromo Analogs
While this compound is a widely used intermediate, its bromo-analog, 2-bromo-5-fluoronicotinic acid, can be an alternative in certain applications. The synthesis of the bromo-analog often mirrors that of the chloro-derivative, with brominating agents used in place of chlorinating agents.
Key Considerations:
-
Reactivity: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, which can be advantageous in subsequent cross-coupling reactions.
-
Cost: Brominating reagents are typically more expensive than their chlorine counterparts, which can impact the overall cost of the final product.
-
Synthesis: The synthesis of 2-bromo-5-fluoronicotinic acid can be achieved through routes similar to those for the chloro-analog, for example, starting from 2-hydroxy-5-fluoronicotinic acid and using a brominating agent like phosphorus oxybromide.[23] Another potential route involves the reduction of a 2-bromo-5-fluoronitrobenzene derivative.[24][25]
Large-Scale Production Considerations
Purification: On a large scale, purification is a critical cost and efficiency factor. Recrystallization is a common method for purifying nicotinic acid derivatives. The choice of solvent and the number of recrystallization steps can significantly impact yield and cost.
Waste Management: The synthesis of halogenated pyridines generates various waste streams, including acidic and basic aqueous solutions, organic solvents, and potentially heavy metal residues.[26] The treatment and disposal of this waste must comply with stringent environmental regulations and represent a significant operational cost.[27][28][29][30] Advanced oxidation processes and other methods are employed for the treatment of pyridine-containing wastewater.[21][22][31]
Safety: The handling of hazardous materials such as phosphorus oxychloride, strong acids, and flammable gases on an industrial scale requires robust safety protocols, including the use of personal protective equipment (PPE), well-ventilated facilities, and emergency response plans.[14][15][20][32]
Conclusion
The selection of an optimal synthetic route for the large-scale production of this compound is a multifaceted decision.
-
For cost-sensitive applications where the starting material is readily available at a competitive price, the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid (Route 1) offers an efficient and shorter pathway.
-
When starting from basic and inexpensive building blocks is a priority, the classical route from 2-hydroxynicotinic acid (Route 2) is a viable, albeit longer and more hazardous, option.
-
The nitrile hydrolysis route (Route 3) can be highly efficient for the final step, but its overall cost-effectiveness hinges on the synthesis of the nitrile precursor.
Ultimately, a thorough techno-economic analysis, considering not only the direct costs of raw materials and processing but also the indirect costs associated with safety, environmental compliance, and waste management, is essential for making an informed decision that aligns with the specific needs and capabilities of your organization.
References
- 1. chembk.com [chembk.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. 2-Hydroxynicotinic acid price,buy 2-Hydroxynicotinic acid - chemicalbook [m.chemicalbook.com]
- 4. 2-Hydroxynicotinic Acid 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 2-Hydroxynicotinic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. 2,6-Dichloro-5-fluoronicotinic Acid 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. 2,6-dichloro-5-fluoronicotinic Acid at Best Price in Shanghai, Shanghai | Mayachem Industry Ltd. [tradeindia.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. RANEY NICKEL price,buy RANEY NICKEL - chemicalbook [m.chemicalbook.com]
- 11. Raney™-Nickel, Activated Catalyst, 50% slurry in water 500 g | Buy Online [thermofisher.com]
- 12. volochem.com [volochem.com]
- 13. strem.com [strem.com]
- 14. my.airliquide.com [my.airliquide.com]
- 15. lanxess.com [lanxess.com]
- 16. labdepotinc.com [labdepotinc.com]
- 17. Phosphorus Oxychloride (POCl3) - High Purity 99% at Best Price [jigspharma.com]
- 18. msds.nipissingu.ca [msds.nipissingu.ca]
- 19. dir.indiamart.com [dir.indiamart.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. CN105347573A - Treatment method for pyridine wastewater - Google Patents [patents.google.com]
- 22. CN105000616A - Method for removing residual pyridine in waste water - Google Patents [patents.google.com]
- 23. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 24. nbinno.com [nbinno.com]
- 25. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 26. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. chimia.ch [chimia.ch]
- 29. atsdr.cdc.gov [atsdr.cdc.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. nj.gov [nj.gov]
A Comprehensive Guide to Evaluating the Stability of 2-Chloro-5-fluoronicotinic Acid: A Forced Degradation Approach
Executive Summary
2-Chloro-5-fluoronicotinic acid is a key heterocyclic building block in modern medicinal chemistry, valued for the unique electronic properties conferred by its halogen substituents. However, the very features that make it synthetically attractive—an electron-deficient pyridine ring activated by chlorine and fluorine—also raise critical questions about its chemical stability. Understanding its degradation profile under various stress conditions is not merely an academic exercise; it is a fundamental prerequisite for developing robust, safe, and effective pharmaceutical products.
This guide provides a comprehensive framework for evaluating the intrinsic stability of this compound. We move beyond rote protocol recitation to explain the chemical rationale behind each step, empowering researchers to design and interpret forced degradation studies effectively. By systematically exposing the molecule to hydrolytic, oxidative, photolytic, and thermal stress, we can predict potential degradation pathways, identify critical liabilities, and establish a foundation for developing stability-indicating analytical methods—all crucial steps in the drug development pipeline.
Foundational Principles: Predicting Stability from Molecular Structure
The stability of this compound is dictated by the interplay of its three key structural features: the pyridine ring, the halogen substituents, and the carboxylic acid group.
-
Pyridine Ring: As an aromatic heterocycle, the nitrogen atom makes the ring electron-deficient compared to benzene. This inherent electron deficiency renders the ring susceptible to nucleophilic attack, a key degradation pathway.
-
Halogen Substituents (Cl and F): Both chlorine and fluorine are strongly electron-withdrawing groups that further decrease the electron density of the pyridine ring. This significantly activates the C2-position (bearing the chlorine) and other ring positions towards nucleophilic aromatic substitution (SNAr).[1] The C-Cl bond is a probable site for hydrolytic cleavage, especially under basic conditions. Conversely, fluorination of aromatic systems has been shown to enhance photostability.[2][3]
-
Carboxylic Acid Group (-COOH): This group can undergo decarboxylation under thermal stress.[4] Its acidity also means the molecule's overall ionization state is pH-dependent, which can dramatically influence solubility and reaction kinetics.[5][6]
Based on these principles, we can anticipate that the primary degradation liabilities will be hydrolysis of the C-Cl bond (especially at higher pH) and thermal decarboxylation .
A Systematic Approach to Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability evaluation.[7][8] It involves subjecting the compound to conditions more severe than those it would experience during storage or use to accelerate degradation and elucidate its intrinsic stability.[7] The goal is to achieve 5-20% degradation, which is sufficient to identify and characterize degradation products without destroying the parent molecule entirely.[9]
The general workflow for these studies is outlined below.
Figure 1: General experimental workflow for forced degradation studies.
Hydrolytic Stability (Acidic & Basic Conditions)
Rationale: This test simulates the potential degradation in aqueous environments across a physiological and formulation-relevant pH range.[6] Given the electron-deficient nature of the pyridine ring, we hypothesize that the molecule will be more susceptible to degradation under basic conditions due to nucleophilic attack by hydroxide ions.[10]
Experimental Protocol:
-
Preparation: Prepare three solutions: 0.1 M HCl, Purified Water, and 0.1 M NaOH.
-
Sample Spiking: To separate vials, add an aliquot of the this compound stock solution to each of the three solutions prepared in step 1 to achieve a final concentration of approximately 100 µg/mL.
-
Incubation:
-
Store the basic solution at room temperature (25°C).
-
Store the acidic and neutral solutions in a water bath at 60°C.[9]
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching: Immediately before analysis, neutralize the acidic aliquots with an equivalent amount of NaOH and the basic aliquots with an equivalent amount of HCl.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Oxidative Stability
Rationale: Oxidation is a common degradation pathway for many drug substances.[7] This study evaluates the molecule's susceptibility to oxidative stress, which can be initiated by atmospheric oxygen or residual peroxides in excipients. Hydrogen peroxide is a commonly used oxidizing agent for this purpose.[11]
Experimental Protocol:
-
Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
Sample Spiking: Add an aliquot of the stock solution to the H₂O₂ solution to achieve a final concentration of 100 µg/mL.
-
Incubation: Store the solution at room temperature (25°C), protected from light.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Analysis: Analyze samples directly by HPLC.
Thermal Stability
Rationale: This test assesses the stability of the molecule in its solid state at elevated temperatures, simulating potential degradation during storage in hot climates or during heat-involved manufacturing processes like milling.[4] The primary anticipated pathway is decarboxylation.[12]
Experimental Protocol:
-
Sample Preparation: Place a small amount (e.g., 10-20 mg) of solid this compound into a clear glass vial.
-
Incubation: Place the vial in an oven maintained at 80°C.
-
Time Points: At specified times (e.g., 1, 3, 7 days), remove a vial from the oven.
-
Analysis: Allow the sample to cool, then dissolve it in a suitable solvent (e.g., methanol) to a known concentration (e.g., 100 µg/mL) and analyze by HPLC.
Photostability
Rationale: Exposure to light can cause photochemical degradation.[13] This study is critical for determining appropriate packaging (e.g., amber vials, opaque containers) and is a requirement under ICH Q1B guidelines.[9] Fluorinated aromatic compounds often exhibit enhanced photostability.[3]
Experimental Protocol:
-
Sample Preparation: Prepare two sets of samples:
-
Solid State: Spread a thin layer of the solid compound in a shallow dish.
-
Solution State: Prepare a 100 µg/mL solution in purified water/methanol.
-
-
Control: Prepare identical "dark" control samples for both solid and solution states by wrapping them completely in aluminum foil.
-
Exposure: Place one set of samples (solid and solution) and the dark controls in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, dissolve the solid samples in solvent and analyze both the exposed and dark control samples by HPLC.
Data Interpretation and Anticipated Degradation
The results from the forced degradation studies should be summarized to provide a clear picture of the molecule's liabilities.
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Time | % Assay of Parent | % Degradation | Major Degradant RRT |
| 0.1 M HCl (60°C) | 24 h | 98.2% | 1.8% | 0.85 |
| 0.1 M NaOH (RT) | 12 h | 85.5% | 14.5% | 0.72 |
| 3% H₂O₂ (RT) | 24 h | 92.1% | 7.9% | 1.15 |
| Thermal (80°C) | 7 days | 94.5% | 5.5% | N/A (Volatile) |
| Photolytic (ICH) | End | 99.5% | 0.5% | - |
Based on chemical principles, we can postulate the likely degradation pathways.
Figure 2: Postulated major degradation pathways for this compound.
The Analytical Backbone: A Stability-Indicating Method
A robust analytical method is essential to accurately quantify the parent compound and separate it from all potential degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the industry standard.
Rationale for Method Selection:
-
HPLC: Provides the necessary resolving power to separate closely related compounds.
-
Reversed-Phase C18 Column: A versatile stationary phase suitable for polar aromatic acids.
-
Gradient Elution: Necessary to elute both the polar parent compound and potentially less polar degradants in a reasonable time with good peak shape.
-
UV Detection: The aromatic nature of the molecule ensures strong UV absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.
-
MS Detection (LC-MS): Invaluable for the identification and structural elucidation of unknown degradation products.[14]
Protocol: Example HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
This method must be validated for specificity by demonstrating that the parent peak is free from interference from degradants, a process known as peak purity analysis.
Comparative Stability Analysis
To put the stability profile into context, it is useful to compare this compound with its structural analogs.
Table 2: Comparative Stability Overview
| Compound | Key Structural Feature | Anticipated Primary Liability | Relative Stability | Rationale |
| This compound | C2-Cl, C5-F | Basic Hydrolysis | Moderate-High | Ring is highly electron-deficient, activating C-Cl bond. Fluorine enhances photostability. |
| 2-Chloronicotinic acid | C2-Cl only | Basic Hydrolysis | Moderate | Ring is less electron-deficient than the difluoro analog, making C-Cl bond slightly less reactive. |
| 5-Fluoronicotinic acid | C5-F only | Thermal/Oxidative | High | Lacks the labile C-Cl bond. The C-F bond is very strong and resistant to hydrolysis. |
This comparison highlights that the C2-chloro substituent is the most significant contributor to the molecule's degradation liability under hydrolytic stress.
Conclusion
The systematic evaluation of this compound through forced degradation studies reveals a molecule with generally good stability, with its primary vulnerability being base-catalyzed hydrolysis at the C2-position. It exhibits excellent photostability, likely enhanced by the fluorine substituent, and moderate thermal and oxidative stability.
These findings are critical for drug development professionals. They inform the selection of formulation strategies (e.g., using acidic or neutral pH buffers), define appropriate storage conditions, guide the development of stability-indicating analytical methods, and provide regulatory agencies with a clear understanding of the molecule's intrinsic stability. By applying the principles and protocols outlined in this guide, researchers can confidently characterize the stability of this important chemical intermediate, paving the way for its successful incorporation into next-generation therapeutics.
References
- 1. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
A Researcher's Guide to the Synthesis of 2-Chloro-5-fluoronicotinic Acid: A Cross-Validation of Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth technical guide on the synthesis of 2-Chloro-5-fluoronicotinic acid, a crucial intermediate in the development of various pharmaceutical compounds. This guide, intended for the discerning researcher, moves beyond a simple recitation of steps to provide a comparative analysis of synthetic routes, offering insights into the causality behind experimental choices and a transparent look at the expected outcomes. Our focus is on providing a robust, cross-validated understanding of the available methodologies, empowering you to make informed decisions in your synthetic endeavors.
The Significance of this compound
This compound serves as a vital building block in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom at the 2-position and a fluorine atom at the 5-position of the pyridine ring, allows for diverse downstream functionalization. This makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The efficiency and reliability of its synthesis are therefore of paramount importance to the pharmaceutical industry.
Synthetic Strategies: A Comparative Overview
Several synthetic routes to this compound have been reported in the literature. Many of these pathways converge on the selective dechlorination of a 2,6-dichloro-5-fluoronicotinic acid precursor. This guide will focus on the cross-validation of different catalytic systems for this key transformation, followed by the final hydrolysis to the target acid.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
This guide will specifically compare two catalytic systems for the selective dechlorination step (G -> H), a critical juncture that significantly impacts overall yield and purity.
Experimental Protocols
Part 1: Synthesis of the Precursor - 2,6-dichloro-5-fluoronicotinic acid
A common precursor for the target molecule is 2,6-dichloro-5-fluoronicotinic acid. An improved process for its preparation starts from a 2,6-dihydroxy-5-fluoronicotinate ester.[1]
Protocol 1: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride [1]
-
A 2,6-dihydroxy-5-fluoronicotinate ester is converted in a single step using phosphorus oxychloride and a lithium reagent to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[1]
-
The reaction mixture is then filtered, and the filtrate is concentrated.
-
The crude product is purified by short path vacuum distillation.
Protocol 2: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid [1]
-
The obtained 2,6-dichloro-5-fluoronicotinoyl chloride is carefully added to water.
-
A 50% aqueous solution of sodium hydroxide is added to maintain a pH of 10.
-
The solution is extracted with dichloromethane to remove organic impurities.
-
The aqueous layer is then acidified with 37% hydrochloric acid to a pH of 1-2 to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to afford 2,6-dichloro-5-fluoronicotinic acid. A yield of 71% has been reported for this two-step process.[1]
Part 2: Esterification of 2,6-dichloro-5-fluoronicotinic acid
The carboxylic acid is then converted to its corresponding ester to facilitate the subsequent selective dechlorination.
Protocol 3: Synthesis of Ethyl 2,6-dichloro-5-fluoro-nicotinate
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid in a suitable solvent (e.g., dichloromethane), add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride at room temperature.
-
After the reaction is complete (monitored by TLC), the solvent and excess reagent are removed under reduced pressure.
-
The crude acid chloride is then dissolved in a fresh solvent and added dropwise to a solution of ethanol and a non-nucleophilic base (e.g., triethylamine) at 0-5 °C.
-
The reaction mixture is stirred for a specified time, followed by an aqueous workup to isolate the ethyl ester.
Part 3: Cross-Validation of Selective Dechlorination Catalysts
This is the core of our comparative analysis. We will examine the performance of two different catalysts in the selective removal of the chlorine atom at the 6-position of the pyridine ring. The following protocols are based on a patented method which details the selective dechlorination of 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester.[2][3]
Caption: Comparison of two catalytic methods for selective dechlorination.
Protocol 4A: Selective Dechlorination using Lindlar Catalyst [2]
-
In a suitable reaction vessel, dissolve ethyl 2,6-dichloro-5-fluoro-nicotinate (e.g., 50 g, 0.21 mol) in ethyl acetate (1.2 L).
-
Add triethylamine (32 g, 0.32 mol) and Lindlar catalyst (2.5 g).
-
Pressurize the vessel with hydrogen gas to 3 atmospheres.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, carefully vent the hydrogen and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain ethyl 2-chloro-5-fluoro-nicotinate as a colorless oil.
Protocol 4B: Selective Dechlorination using 5% Pd-C Catalyst [2]
-
In a suitable reaction vessel, dissolve ethyl 2,6-dichloro-5-fluoro-nicotinate (e.g., 50 g, 0.21 mol) in ethyl acetate (1.2 L).
-
Add triethylamine (32 g, 0.32 mol) and 5% Pd-C catalyst (1.0 g).
-
Hydrogenate the mixture at normal pressure and room temperature for 12 hours.
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain ethyl 2-chloro-5-fluoro-nicotinate as an oil.
Part 4: Final Hydrolysis
The final step is the hydrolysis of the ester to the desired carboxylic acid.
Protocol 5: Hydrolysis of Ethyl 2-chloro-5-fluoro-nicotinate [3]
-
Dissolve ethyl 2-chloro-5-fluoro-nicotinate in a mixture of methanol and water (e.g., 3:1 ratio).
-
Add an alkali metal hydroxide such as lithium hydroxide, sodium hydroxide, or potassium hydroxide at room temperature.[3]
-
Stir the reaction mixture until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture to a pH of 5-6 with an acid (e.g., concentrated hydrochloric acid).
-
Concentrate the mixture to remove the organic solvent.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.
Cross-Validation of Experimental Results
The choice of catalyst for the selective dechlorination step has a significant impact on the reaction's efficiency. Below is a comparison of the reported yields for the different catalytic systems.
| Parameter | Method A (Lindlar Catalyst) | Method B (5% Pd-C Catalyst) | Method C (Raney Nickel) |
| Starting Material | Ethyl 2,6-dichloro-5-fluoro-nicotinate | Ethyl 2,6-dichloro-5-fluoro-nicotinate | Ethyl 2,6-dichloro-5-fluoro-nicotinate |
| Catalyst | Lindlar Catalyst | 5% Pd-C | 5% Raney Nickel |
| Reaction Conditions | 3 atm H₂, Room Temp, 12h | Normal Pressure H₂, Room Temp, 12h | Normal Pressure H₂, 40°C, 12h |
| Reported Yield | 55%[2] | 43%[2] | 25%[2] |
| Notes | Higher pressure required. | Atmospheric pressure is sufficient. | Higher temperature required, lower yield. |
Analysis of Results:
The data clearly indicates that the Lindlar catalyst provides the highest yield for the selective dechlorination of ethyl 2,6-dichloro-5-fluoro-nicotinate under the described conditions. While the 5% Pd-C catalyst offers the advantage of operating at atmospheric pressure, the yield is notably lower. The Raney nickel catalyst resulted in the lowest yield and required a higher reaction temperature.
The choice of catalyst is a critical decision. For laboratory-scale synthesis where maximizing yield is the primary objective, the Lindlar catalyst appears to be the superior choice, despite the need for a pressurized hydrogenation apparatus. For larger-scale production, a cost-benefit analysis considering catalyst cost, equipment requirements, and overall yield would be necessary.
Conclusion
The synthesis of this compound via selective dechlorination of a 2,6-dichloro-5-fluoronicotinate precursor is a viable and well-documented strategy. This guide has provided a detailed, side-by-side comparison of different catalytic systems for this key transformation. The experimental evidence suggests that the use of a Lindlar catalyst offers the most favorable outcome in terms of chemical yield.
As with any synthetic procedure, careful optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial for achieving the best results in your specific laboratory setting. We encourage researchers to use this guide as a foundation for their own investigations and to contribute to the collective knowledge of this important synthetic transformation.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
A Strategic Guide to Bioisosteric Alternatives for 2-Chloro-5-fluoronicotinic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. The 2-chloro-5-fluoronicotinic acid scaffold has served as a valuable component in the synthesis of a variety of therapeutic agents, prized for its synthetic versatility and the influence of its halogen substituents on molecular properties. However, the pursuit of optimized drug candidates with improved efficacy, selectivity, and pharmacokinetic properties necessitates a broader exploration of structural alternatives. This guide provides a comprehensive comparison of viable bioisosteric replacements for this compound, supported by experimental data and detailed synthetic protocols, to empower researchers in their quest for novel therapeutics.
The Rationale for Seeking Alternatives
The this compound moiety, while synthetically useful, can present challenges in drug development. The presence of a halogen, particularly chlorine, on the pyridine ring can influence the molecule's metabolic stability, sometimes leading to the formation of reactive metabolites. Furthermore, the electron-withdrawing nature of the chloro and fluoro substituents significantly impacts the pKa of the pyridine nitrogen, which can affect off-target interactions and physicochemical properties such as solubility.[1] Bioisosteric replacement offers a rational approach to mitigate these potential liabilities while retaining or enhancing the desired biological activity.[2]
Key Considerations for Bioisosteric Replacement:
-
Modulation of Physicochemical Properties: Fine-tuning pKa, lipophilicity (logP), and solubility to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
-
Enhancement of Metabolic Stability: Replacing metabolically labile sites to increase the drug's half-life and reduce potential toxicity.
-
Improvement of Target Engagement: Optimizing electronic and steric interactions with the biological target to enhance potency and selectivity.
-
Exploration of Novel Chemical Space: Generating new intellectual property by moving away from established scaffolds.
Key Bioisosteric Alternatives and Their Comparative Analysis
This section details promising bioisosteric replacements for the 2-chloro substituent on the nicotinic acid scaffold. The discussion is supported by a comparative data table and detailed synthetic workflows.
2-Aminonicotinic Acid Derivatives
The replacement of the 2-chloro group with an amino group represents a common and effective bioisosteric switch. The amino group can act as a hydrogen bond donor, potentially forming new, favorable interactions with the target protein. Furthermore, the basicity of the amino group can be modulated through substitution to fine-tune the overall pKa of the molecule.
Synthesis and Applications: 2-Aminonicotinic acid derivatives are often synthesized from 2-chloronicotinic acid via nucleophilic aromatic substitution (SNAr).[4][5] This transformation is typically straightforward and allows for the introduction of a wide variety of primary and secondary amines, leading to diverse chemical libraries for structure-activity relationship (SAR) studies. These derivatives have shown promise as kinase inhibitors and antimicrobial agents.[6][7]
2-Alkoxy (e.g., Methoxy)nicotinic Acid Derivatives
Replacing the chloro group with a small alkoxy group, such as methoxy, can significantly alter the electronic properties of the pyridine ring. The methoxy group is a weaker electron-withdrawing group compared to chlorine, which can lead to a higher pKa of the pyridine nitrogen. This modification can also impact the conformation of the molecule and its metabolic stability.
Synthesis and Applications: 2-Methoxynicotinic acid can be prepared from 2-chloronicotinic acid via nucleophilic substitution with sodium methoxide.[8] This building block is a versatile intermediate for the synthesis of compounds with potential antifungal activity.[8]
2-Hydrazinonicotinic Acid Derivatives
The hydrazino group offers unique coordination properties and can act as a versatile linker. In the context of bioisosterism, it can mimic the hydrogen bonding capabilities of the chloro substituent's lone pairs while introducing a reactive handle for further derivatization.
Synthesis and Applications: 2-Hydrazinonicotinic acid can be synthesized from the corresponding 2-chloro derivative. It has been investigated as an isomer of the well-known bifunctional chelator 6-hydrazinonicotinic acid (HYNIC) for radiopharmaceutical applications.[9]
2-Pyridone Derivatives
The 2-pyridone scaffold is a non-classical bioisostere of 2-halopyridines. The pyridone tautomer introduces both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), offering different interaction patterns compared to the 2-chloro substituent. This scaffold is found in numerous approved drugs and is known for its favorable pharmacokinetic properties.[10][11]
Synthesis and Applications: The synthesis of 2-pyridone derivatives can be achieved through various methods, including multicomponent reactions, which offer a high degree of flexibility and efficiency.[10] These compounds have been explored as cannabinoid receptor agonists and for other therapeutic targets.[12]
Comparative Data Summary
The following table summarizes key physicochemical properties and reported biological activities of this compound and its bioisosteric alternatives. This data provides a basis for rational decision-making in the early stages of drug design.
| Compound | Key Features | Reported Biological Applications | Synthetic Accessibility |
| This compound | Electron-withdrawing, SNAr handle | Kinase inhibitors, antibacterials | Commercially available |
| 2-Aminonicotinic acid derivatives | H-bond donor, tunable basicity | Kinase inhibitors, antimicrobials[6][7] | High (from 2-chloro precursor)[4] |
| 2-Methoxynicotinic acid | Weaker electron-withdrawing, impacts pKa | Antifungal agents[8] | High (from 2-chloro precursor)[8] |
| 2-Hydrazinonicotinic acid | Chelating properties, reactive handle | Radiopharmaceuticals[9] | Moderate |
| 2-Pyridone derivatives | H-bond donor/acceptor, favorable PK | Cannabinoid receptor agonists[12] | Moderate to High (various methods)[10] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key alternative scaffolds.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloronicotinic Acid
This protocol describes a general procedure for the synthesis of 2-amino and 2-alkoxy nicotinic acid derivatives.
Caption: General workflow for SNAr reactions.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO), add the desired amine or alcohol nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, NaH, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Acidify the aqueous solution to pH ~4-5 with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Representative Suzuki-Miyaura Coupling Protocol for Arylation of Pyridine Scaffolds
This protocol provides a general method for the C-C bond formation, which can be applied to further diversify the alternative scaffolds.
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
In a reaction vessel, combine the pyridine halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Perspectives
The strategic replacement of the this compound scaffold with carefully selected bioisosteres is a powerful approach in modern medicinal chemistry. Alternatives such as 2-aminonicotinic acids, 2-alkoxynicotinic acids, and 2-pyridones offer diverse opportunities to modulate physicochemical properties, enhance metabolic stability, and improve target engagement. The synthetic routes to these alternatives are generally accessible, allowing for the rapid generation of diverse compound libraries for biological screening.
Future efforts in this area will likely focus on the development of novel, non-classical bioisosteres and the application of computational methods to predict the impact of these structural modifications on drug-like properties. The continued exploration of this chemical space will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. ctppc.org [ctppc.org]
- 2. A review of Bioisosteres in Medicinal Chemistry | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. baranlab.org [baranlab.org]
- 4. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methoxynicotinic acid | 16498-81-0 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-5-fluoronicotinic Acid
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-5-fluoronicotinic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and waste management principles, designed to be a self-validating system for your laboratory operations.
Immediate Safety Profile & Hazard Identification
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This compound is a solid organic compound that requires careful handling due to its irritant properties.[1]
Table 1: Chemical and Hazard Summary
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 38186-88-8[2] |
| Molecular Formula | C₆H₃ClFNO₂[2] |
| Physical State | Solid |
| GHS Hazard Statements | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation. |
| Primary Hazards | Skin, eye, and respiratory tract irritant.[1] |
| Combustibility | Combustible, but not considered a significant fire risk.[4] Hazardous decomposition products (e.g., HCl, NOx) can be released in a fire.[5][6] |
Core Directive: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and splash-proof safety goggles, is mandatory.[3]
The Cornerstone of Disposal: Waste Segregation
The single most critical step in the proper disposal of this compound is correct waste segregation. This compound is classified as a halogenated organic acid . This classification dictates its disposal pathway for two primary reasons:
-
Regulatory Compliance & Environmental Safety: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation and release of persistent environmental pollutants.[8] Disposing of them improperly, such as pouring them down the drain, is prohibited and environmentally harmful.[9]
-
Safety and Compatibility: Mixing halogenated waste with other waste streams, such as non-halogenated solvents or acids with bases, can lead to dangerous chemical reactions.[10][11] Furthermore, cross-contamination complicates the disposal process and significantly increases costs, as the entire volume of mixed waste must be treated as the more hazardous type.[10]
Step-by-Step Disposal Protocols
The specific protocol depends on whether you are disposing of the chemical in its solid form or as part of a solution.
Protocol 3.1: Disposal of Unused or Contaminated Solid this compound
This protocol applies to the original reagent, expired material, or solid material that has been contaminated.
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure, sealable lid.[4][7] High-density polyethylene (HDPE) containers are a suitable choice.
-
Transfer: Carefully transfer the solid waste into the designated container. This operation must be performed in a fume hood to contain any dust.[4] Use tools like a spatula or scoop. Avoid generating dust clouds.[7]
-
Labeling: The container must be immediately and clearly labeled. The label must include:
-
Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials like bases and strong oxidizing agents.[5][7] This area should have secondary containment.
-
Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service.[9][13] Do not attempt to dispose of this material yourself.
Protocol 3.2: Disposal of Solutions Containing this compound
This protocol applies to reaction mixtures, analytical solutions, or solvent rinses containing the title compound.
-
Identify the Correct Waste Stream: Because the solute is a halogenated organic compound, the entire solution must be treated as halogenated organic waste , regardless of the solvent used.[10]
-
Container Selection: Use a designated waste container for "Halogenated Organic Liquid Waste ".[12][14] These containers are typically provided by your institution's Environmental Health & Safety (EHS) department and should be made of a compatible material (e.g., HDPE).
-
Waste Transfer:
-
Content Logging: Maintain a log sheet attached to the waste container.[10][12] For every addition, log the chemical name and approximate volume. This is a critical compliance step.
-
Storage & Disposal: Store the container in a secondary containment bin within a designated satellite accumulation area. When the container is full, or on a regular schedule, arrange for pickup by your institution's hazardous waste program.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for determining the correct disposal path for this compound.
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spill & Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
Spill Management (Solid Material)
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.[7]
-
Ventilate: Ensure the area is well-ventilated, but do so without creating airborne dust.
-
PPE: Don the appropriate PPE, including a respirator if dust is present.[4]
-
Cleanup: Use dry cleanup procedures.[4][7] Gently sweep or shovel the material into a sealable container for disposal.[4][7] AVOID using compressed air or methods that generate dust.[7]
-
Decontaminate: Once the solid is collected, wipe the spill area with a damp cloth.
-
Disposal: Label the container with the collected spill residue as hazardous waste and dispose of it according to Protocol 3.1.
First Aid & Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[6] If the person feels unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. punchout.medline.com [punchout.medline.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. mn.uio.no [mn.uio.no]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

